3-(2,6-dichlorophenyl)propanoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEOVPXKPDUXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374218 | |
| Record name | 3-(2,6-dichlorophenyl)propanoic Acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00374218 | |
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Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51656-68-9 | |
| Record name | 3-(2,6-dichlorophenyl)propanoic Acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00374218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,6-dichlorophenyl)propanoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(2,6-Dichlorophenyl)propanoic Acid: Properties, Synthesis, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,6-dichlorophenyl)propanoic acid (CAS No. 51656-68-9) is a halogenated arylpropanoic acid. This class of molecules is of significant interest in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of chlorine atoms on the phenyl ring can profoundly influence the compound's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the known properties, a proposed synthetic route, expected analytical characteristics, and a discussion of the potential biological significance of this compound, framed within the context of drug discovery and development.
Core Physicochemical and Structural Properties
A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development, influencing everything from reaction conditions to formulation. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 51656-68-9 | |
| Molecular Formula | C₉H₈Cl₂O₂ | |
| Molecular Weight | 219.06 g/mol | |
| IUPAC Name | This compound | |
| Appearance | White to cream-colored solid/crystals | |
| Melting Point | 94.5 - 103.5 °C | |
| pKa (Predicted) | ~4.5 | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. | N/A |
| SMILES | C1=CC(=C(C(=C1)Cl)CCC(=O)O)Cl | |
| InChI Key | IDEOVPXKPDUXTP-UHFFFAOYSA-N |
Synthesis and Purification Protocol
While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be proposed based on established organic chemistry principles, particularly the malonic ester synthesis. This method offers a reliable means of forming the propanoic acid chain attached to the dichlorophenyl moiety.
Proposed Synthetic Pathway: Malonic Ester Synthesis
This two-step procedure involves the alkylation of a malonic ester with 2,6-dichlorobenzyl chloride, followed by hydrolysis and decarboxylation to yield the final product.
Caption: Figure 1: Proposed Malonic Ester Synthesis Workflow.
Step-by-Step Experimental Protocol
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
2,6-Dichlorobenzyl chloride
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Alkylation of Diethyl Malonate
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which should be safely vented. The concentration of the resulting sodium ethoxide solution should be determined or calculated based on the mass of sodium used.
-
Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. This deprotonation step forms the nucleophilic enolate.
-
Alkylation: Add a solution of 2,6-dichlorobenzyl chloride in ethanol to the reaction mixture dropwise. After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into water and extract the product, diethyl (2,6-dichlorobenzyl)malonate, with diethyl ether. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Expert Insight: The use of a strong base like sodium ethoxide is crucial to quantitatively generate the malonate enolate for efficient alkylation. 2,6-Dichlorobenzyl chloride is chosen as the electrophile to introduce the desired substituted phenyl group. Refluxing ensures sufficient energy to overcome the activation barrier of the Sₙ2 reaction.
Step 2: Hydrolysis and Decarboxylation
-
Saponification: Dissolve the crude product from Step 1 in an aqueous solution of sodium hydroxide. Heat the mixture to reflux. This step hydrolyzes both ester groups to carboxylates.
-
Acidification: Cool the reaction mixture and carefully acidify it with concentrated HCl until the pH is strongly acidic (pH 1-2). This protonates the carboxylates to form a dicarboxylic acid intermediate.
-
Decarboxylation: Continue to heat the acidified mixture. The malonic acid derivative is thermally unstable and will undergo decarboxylation (loss of CO₂) to form the final product, this compound.
-
Isolation and Purification: The product may precipitate upon cooling. Collect the solid by filtration. If it remains as an oil, extract it with a suitable organic solvent. The crude product can be purified by recrystallization from a solvent system like ethanol/water or toluene to yield pure, crystalline this compound. The purity should be confirmed by melting point analysis and spectroscopy.
Analytical Characterization (Expected Spectra)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct sets of signals:
-
Aromatic Protons: A multiplet between δ 7.0-7.4 ppm, integrating to 3H. This would consist of a triplet and a doublet, corresponding to the three protons on the dichlorophenyl ring.
-
Methylene Protons (α to COOH): A triplet around δ 2.7-2.9 ppm, integrating to 2H. These protons are adjacent to the other CH₂ group.
-
Methylene Protons (β to COOH): A triplet around δ 3.1-3.3 ppm, integrating to 2H. These protons are adjacent to the aromatic ring and the other CH₂ group, hence their distinct chemical shift.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), integrating to 1H. This signal may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven unique signals:
-
Carbonyl Carbon: One signal in the δ 170-180 ppm range, characteristic of a carboxylic acid.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm). Two signals will represent the chlorine-bearing carbons (quaternary), and two will represent the CH carbons.
-
Aliphatic Carbons: Two signals in the aliphatic region (δ 25-40 ppm) corresponding to the two methylene groups of the propanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group:
-
O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group of a carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features would be expected:
-
Molecular Ion (M⁺): A prominent cluster of peaks around m/z 218, 220, and 222. The characteristic isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which will be a key diagnostic feature.
-
Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the aliphatic chain.
Biological Activity and Therapeutic Potential
Context within Arylpropanoic Acids
The arylpropanoic acid scaffold is a well-established pharmacophore in medicinal chemistry. Many compounds from this class, such as Ibuprofen and Naproxen, are potent non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of pain, inflammation, and fever. It is therefore highly plausible that this compound could exhibit similar COX-inhibitory activity.
Caption: Figure 2: Potential Mechanism via COX Enzyme Inhibition.
Influence of Dichloro Substitution
The 2,6-dichloro substitution pattern is particularly noteworthy. This substitution is found in the potent NSAID Diclofenac (a phenylacetic acid derivative). In Diclofenac, this substitution forces the phenyl rings into a non-planar conformation, which is believed to be crucial for its high affinity for the COX active site. A similar conformational constraint imposed by the 2,6-dichloro groups in this compound could potentially enhance its binding to biological targets.
Furthermore, halogenation is a common strategy in drug design to increase metabolic stability and lipophilicity, which can improve pharmacokinetic properties. Dichlorophenyl moieties are also present in compounds with demonstrated antimicrobial and anticancer activities, suggesting that the therapeutic potential of this molecule may extend beyond anti-inflammatory applications.
Future Research Directions
To fully elucidate the therapeutic potential, a systematic biological evaluation is required. A recommended screening cascade would include:
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In Vitro Enzyme Assays: Testing for inhibitory activity against COX-1 and COX-2 to determine potency and selectivity.
-
Cell-Based Assays: Evaluating the compound's ability to reduce prostaglandin production in relevant cell lines (e.g., macrophages stimulated with lipopolysaccharide).
-
Antimicrobial and Anticancer Screening: Assessing activity against a panel of bacterial, fungal, and cancer cell lines.
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Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess properties like metabolic stability and cell permeability.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a compound with significant, albeit largely unexplored, potential in the field of drug discovery. Its structural similarity to known NSAIDs, combined with the strategic 2,6-dichloro substitution pattern, makes it a compelling candidate for investigation as an anti-inflammatory agent. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to produce, purify, and characterize this molecule, paving the way for the necessary biological studies to unlock its therapeutic value. Further research into its specific interactions with biological targets is warranted and could reveal novel applications beyond the traditional scope of arylpropanoic acids.
A Comprehensive Technical Guide to 3-(2,6-Dichlorophenyl)propanoic Acid: Structure, Synthesis, and Applications
Executive Summary: This technical guide provides an in-depth analysis of 3-(2,6-dichlorophenyl)propanoic acid, a significant chemical entity within the broader class of arylpropionic acid derivatives. While its direct therapeutic applications are not as widely documented as some of its structural relatives, its unique configuration makes it a valuable building block and research tool in medicinal chemistry and drug development. This document elucidates its chemical structure and nomenclature, outlines its physicochemical properties, proposes a detailed synthetic pathway with mechanistic rationale, and explores its potential applications for researchers, scientists, and professionals in the pharmaceutical industry. The guide emphasizes the scientific principles behind its synthesis and characterization, providing a robust framework for its practical use in a laboratory setting.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section deconstructs the nomenclature, structure, and key identifiers for this compound.
IUPAC Nomenclature and Synonyms
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound . This name explicitly describes the molecule's composition: a three-carbon propanoic acid chain where the third carbon atom is attached to a phenyl (benzene) ring. The phenyl ring is substituted with two chlorine atoms at the 2nd and 6th positions relative to the point of attachment.
The compound is also commonly referred to by its alternative name, 3-(2,6-dichlorophenyl)propionic acid .[1][2]
Chemical Structure Elucidation
The structure consists of a saturated three-carbon carboxylic acid connected to a heavily substituted aromatic ring. The presence of two chlorine atoms ortho to the propyl chain linkage sterically hinders the rotation of the phenyl ring, which can have significant implications for its conformational behavior and interaction with biological targets.
Caption: Chemical Structure of this compound.
Key Chemical Identifiers
For unambiguous identification and data retrieval, standardized identifiers are crucial. The table below summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 51656-68-9 | [1][2][3] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][3] |
| Molecular Weight | 219.06 g/mol | [1][2][3] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.
| Property | Value | Notes |
| Physical Form | Solid | Based on related structures[4] |
| Purity | Typically available at ≥96% | Commercial availability[2] |
| Hazards | Causes skin irritation, serious eye irritation. May cause respiratory irritation. | [2] |
Synthesis and Mechanistic Rationale
While numerous methods exist for the synthesis of arylpropionic acids, a robust and adaptable approach is required for laboratory-scale preparation. Below is a proposed synthetic pathway based on established organic chemistry principles, designed for clarity and reproducibility.
Proposed Synthetic Pathway: Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids with a two-carbon extension from an alkyl halide. This pathway is chosen for its high yields and the relative accessibility of starting materials.
The overall transformation involves the alkylation of diethyl malonate with 2,6-dichlorobenzyl bromide, followed by saponification and decarboxylation.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful isolation of the intermediate at each stage confirms the reaction's progress before proceeding.
Step 1: Enolate Formation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 200 mL of absolute ethanol.
-
Carefully add 1.1 equivalents of sodium metal in small pieces to generate sodium ethoxide in situ.
-
Causality: Using freshly prepared sodium ethoxide ensures a completely anhydrous and highly reactive base, which is critical for the complete deprotonation of diethyl malonate.
-
-
Once all the sodium has reacted, cool the solution to room temperature and add 1.0 equivalent of diethyl malonate dropwise. Stir for 30 minutes.
Step 2: Alkylation
-
Dissolve 1.0 equivalent of 2,6-dichlorobenzyl bromide in a minimal amount of absolute ethanol.
-
Add the bromide solution dropwise to the stirring malonate enolate solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction. The sterically hindered nature of the 2,6-dichlorobenzyl electrophile necessitates elevated temperatures for an efficient reaction rate.
-
Step 3 & 4: Saponification, Acidification, and Decarboxylation
-
Cool the reaction mixture to room temperature. Add a solution of 3.0 equivalents of sodium hydroxide in 100 mL of water.
-
Heat the mixture to reflux for 3 hours to ensure complete hydrolysis of the esters (saponification).
-
Causality: Using a stoichiometric excess of NaOH drives the saponification equilibrium towards the formation of the dicarboxylate salt, ensuring no ester remains.
-
-
After cooling, remove the ethanol under reduced pressure.
-
Carefully acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath.
-
Gently heat the acidified mixture to 80-90°C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases (typically 1-2 hours).
-
Causality: The β-keto acid intermediate formed upon acidification is thermally unstable. Gentle heating promotes the loss of CO₂, a thermodynamically favorable process that drives the reaction to completion, yielding the desired monosubstituted propanoic acid.
-
Purification and Characterization
-
Cool the solution, leading to the precipitation of the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
-
Confirm the structure and purity using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the two methylene groups (α and β to the carboxyl group), and the acidic proton.
-
¹³C NMR: Verify the correct number of carbon signals, including the carbonyl carbon at ~170-180 ppm.
-
FT-IR: Look for a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (219.06 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[1]
-
Relevance in Pharmaceutical Research and Drug Development
Arylpropionic acid derivatives are a cornerstone of modern pharmacology, most notably as Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[5][6] Compounds like Ibuprofen and Naproxen belong to this class and function by inhibiting cyclooxygenase (COX) enzymes.[5]
The Dichlorophenyl Moiety and Bioactivity
The inclusion of a dichlorophenyl group in a molecule is a common strategy in medicinal chemistry to enhance its biological activity.[7] The chlorine atoms can:
-
Increase Lipophilicity: This can improve the molecule's ability to cross cell membranes and reach its target.
-
Engage in Halogen Bonding: Chlorine atoms can act as halogen bond donors, forming specific, stabilizing interactions with biological targets like proteins.
-
Block Metabolic Sites: The bulky chlorine atoms can shield adjacent parts of the molecule from metabolic enzymes, increasing its half-life in the body.
A Versatile Building Block
This compound is a valuable intermediate for synthesizing more complex molecules. Its carboxylic acid handle is readily converted into esters, amides, or other functional groups, allowing for its incorporation into larger, more elaborate drug candidates.
Caption: Role as a versatile chemical intermediate in drug discovery.
Its structure makes it an analog or precursor to compounds investigated for various biological activities, from anti-inflammatory to neurological applications.[7] For instance, the well-known NSAID Diclofenac also contains a 2,6-dichlorophenyl moiety, highlighting the pharmaceutical relevance of this substitution pattern.[8]
Safety and Handling
Based on available safety data, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound represents a chemically significant molecule with considerable potential for researchers in drug development. While not an end-product therapeutic itself, its defined structure, predictable reactivity, and the known bioactivity associated with its core motifs make it an important tool. This guide provides the foundational knowledge—from its basic identity and properties to a detailed, mechanistically justified synthetic protocol—to empower scientists to confidently utilize this compound in their research endeavors. The principles outlined herein for its synthesis and the strategic considerations for its use as a building block are broadly applicable, reflecting best practices in modern medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 3. 3-(2,6-DICHLOROPHENYL)PROPIONIC ACID | 51656-68-9 [chemicalbook.com]
- 4. 3-(2,4-二氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(2,6-Dichlorophenyl)propanoic Acid (CAS 51656-68-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 3-(2,6-dichlorophenyl)propanoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document moves beyond a simple data sheet to offer insights into the practical application and theoretical considerations for scientists working with this compound.
Molecular Identity and Structure
This compound is an organic compound featuring a propanoic acid moiety attached to a 2,6-dichlorinated phenyl ring.[1] The strategic placement of the chlorine atoms on the aromatic ring significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential biological activity.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 51656-68-9 |
| IUPAC Name | This compound |
| Synonyms | Benzenepropanoic acid, 2,6-dichloro-; 3-(2,6-Dichlorophenyl)propionic acid |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Physicochemical Properties
The physical and chemical characteristics of this compound are tabulated below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical State | White to off-white crystals or crystalline powder. | [1] |
| Melting Point | 97-99 °C | [1] |
| Boiling Point | 336.6 ± 27.0 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Data for the 2,6-dichloro isomer is not readily available. However, related dichlorophenoxyacetic acids show solubility in organic solvents like acetone and isopropanol. Due to the carboxylic acid group, it is expected to have some solubility in polar organic solvents and limited solubility in water, which can be increased in alkaline solutions. | |
| pKa | The experimental pKa is not readily available. For the related 3-(2,4-dichlorophenyl)propionic acid, a predicted pKa is 4.55 ± 0.10. Given the electron-withdrawing nature of the chlorine atoms, a similar acidic strength is anticipated. |
Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons (Ar-H): The protons on the dichlorophenyl ring will likely appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The substitution pattern will lead to a specific splitting pattern.
-
Aliphatic Protons (-CH₂-CH₂-COOH): Two triplets are expected for the two methylene groups of the propanoic acid chain, likely in the range of δ 2.5-3.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift (δ 10-12 ppm), which is characteristic of a carboxylic acid proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically around δ 170-180 ppm.
-
Aromatic Carbons: Several signals are expected in the aromatic region (δ 120-140 ppm), with the carbons attached to the chlorine atoms showing distinct chemical shifts.
-
Aliphatic Carbons (-CH₂-CH₂-): The two methylene carbons will appear in the aliphatic region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ for the carbonyl group.
-
C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds on the aromatic ring are expected in the fingerprint region.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 218 (for ³⁵Cl isotopes) would be expected. The isotopic pattern of the two chlorine atoms would result in characteristic [M+2]⁺ and [M+4]⁺ peaks.
Common Fragmentation Pathways for Carboxylic Acids:
-
Loss of -OH (M-17): Cleavage of the hydroxyl radical.
-
Loss of -COOH (M-45): Loss of the carboxyl group.
-
McLafferty Rearrangement: If sterically possible, this can lead to the elimination of a neutral alkene molecule.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate. Its reactivity is primarily centered around the carboxylic acid functionality and the aromatic ring.
Proposed Synthetic Pathway
While a specific, detailed protocol for the synthesis of the 2,6-dichloro isomer was not found in the search results, a general and plausible synthetic route can be adapted from the synthesis of related chlorophenylpropanoic acids. One common approach involves the malonic ester synthesis.
Figure 2: Proposed Synthesis Workflow
A generalized workflow for the synthesis of the target compound.
Experimental Protocol (Adapted):
Objective: To synthesize this compound from 2,6-dichlorobenzyl halide and diethyl malonate.
Pillar of Trustworthiness: This protocol is based on well-established named reactions in organic synthesis, ensuring a high probability of success and providing a clear framework for troubleshooting.
Step 1: Formation of the Malonic Ester Intermediate
-
Causality: Sodium ethoxide acts as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the 2,6-dichlorobenzyl halide in an Sₙ2 reaction.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
After the addition is complete, add 2,6-dichlorobenzyl chloride (or bromide) dropwise.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture, and remove the ethanol under reduced pressure.
-
Work up the residue by adding water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl (2,6-dichlorobenzyl)malonate.
-
Step 2: Hydrolysis and Decarboxylation
-
Causality: The ester groups of the intermediate are hydrolyzed to carboxylates under basic conditions. Subsequent acidification protonates the carboxylates to form a dicarboxylic acid, which is unstable upon heating and readily undergoes decarboxylation to yield the final product.
-
Procedure:
-
To the crude intermediate from Step 1, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic.
-
Gently heat the acidified solution to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide.
-
Cool the solution in an ice bath to precipitate the solid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
-
Key Reactions
The carboxylic acid group of this compound can undergo a variety of standard transformations, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst.
-
Amide Formation: Reaction with an amine, often activated by a coupling agent (e.g., DCC, EDC) or via the acid chloride.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acid chloride, which is a versatile intermediate.
The dichlorinated aromatic ring can also participate in certain electrophilic aromatic substitution reactions, although the presence of two deactivating chlorine atoms will make the ring less reactive.
Applications in Research and Development
The primary utility of this compound lies in its role as a molecular scaffold in the synthesis of more complex molecules with potential biological activity. The 2,6-dichlorophenyl moiety is a common feature in many pharmacologically active compounds, where it can contribute to binding affinity and metabolic stability. For instance, the related compound Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), features a 2,6-dichloroaniline group.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
References
The Evolving Landscape of Arylpropanoic Acids: A Technical Guide to the Biological Activity of 3-(2,6-Dichlorophenyl)propanoic Acid Derivatives
Introduction: Beyond Conventional NSAIDs
The arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of pain and inflammation management, with household names like ibuprofen and naproxen leading the charge.[1] Their primary mechanism, the inhibition of cyclooxygenase (COX) enzymes, is well-established, yet the quest for agents with improved therapeutic indices and novel applications continues to drive medicinal chemistry research.[2][3][4] Within this expansive chemical space, derivatives of 3-(2,6-dichlorophenyl)propanoic acid represent a compelling, albeit less explored, frontier. The strategic placement of the dichloro-substituted phenyl ring offers a unique structural scaffold that can be exploited to modulate biological activity, potentially leading to enhanced potency, selectivity, and even novel mechanisms of action beyond COX inhibition.
This technical guide provides an in-depth exploration of the biological activities associated with this compound derivatives. As a Senior Application Scientist, the following sections are structured to not only present established knowledge but also to provide the logical framework and experimental causality essential for researchers and drug development professionals in this field. We will delve into the primary anti-inflammatory and analgesic properties, explore the burgeoning potential in oncology, and touch upon other emergent biological activities. Each section is supported by detailed experimental protocols and visual workflows to empower your research endeavors.
Anti-inflammatory and Analgesic Activity: The Core Therapeutic Target
The hallmark of arylpropanoic acids is their ability to mitigate inflammation and pain.[1] This activity is intrinsically linked to the inhibition of the COX enzymes, COX-1 and COX-2, which are pivotal in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][4]
Mechanism of Action: A Tale of Two Isozymes
The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2][4] Conversely, the inhibition of the constitutively expressed COX-1 is associated with many of the common side effects of NSAIDs, such as gastrointestinal disturbances.[5] Consequently, a key objective in the design of novel this compound derivatives is to achieve selective COX-2 inhibition.
The 2,6-dichloro substitution on the phenyl ring can influence the conformational properties of the molecule, which in turn can affect its binding affinity and selectivity for the active sites of the COX isozymes. The development of derivatives, particularly by modifying the carboxylic acid moiety into amides, esters, or hydrazides, can further modulate this selectivity and improve the pharmacokinetic profile.[6][7]
Signaling Pathway: COX-Mediated Prostaglandin Synthesis
Caption: Inhibition of COX enzymes by this compound derivatives.
Experimental Evaluation of Anti-inflammatory and Analgesic Effects
A robust preclinical evaluation is critical to characterizing the potential of novel derivatives. The following are standard, field-proven protocols.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is the gold-standard in vivo assay for screening acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Grouping: Animals are divided into a control group, a standard drug group (e.g., Diclofenac or Indomethacin), and test groups for the synthesized derivatives.
-
Drug Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This assay is a widely used model for visceral pain and is sensitive to peripherally acting analgesics.
-
Animal Model: Swiss albino mice (20-25g) of either sex are used.
-
Grouping and Dosing: Similar to the paw edema model, animals are grouped and administered the test compounds, a standard analgesic (e.g., Aspirin), or the vehicle.
-
Induction of Pain: Thirty minutes after drug administration, 0.1 mL/10g of a 0.6% v/v acetic acid solution is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 20 minutes.
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the test and standard groups to the control group.
| Derivative Type | Typical Animal Model | Key Outcome Measure | Inference |
| Amide Derivatives | Rat | Reduction in paw edema volume | Potential for improved anti-inflammatory efficacy and reduced gastric irritation.[6][7] |
| Hydrazide/Hydrazone Derivatives | Mouse | Decrease in the number of writhes | Indicates peripheral analgesic activity.[8][9] |
| Ester Derivatives | Rat/Mouse | Both edema reduction and writhing inhibition | Evaluates the prodrug potential for enhanced bioavailability and sustained release. |
Anticancer Activity: A Paradigm Shift in Application
Emerging evidence suggests that many NSAIDs and their derivatives possess chemopreventive and therapeutic potential against various cancers.[10] The mechanisms underlying these effects are often multifactorial and can be both COX-dependent and COX-independent. For this compound derivatives, this represents a significant opportunity for drug repurposing and novel therapeutic development.
Potential Mechanisms of Anticancer Action
While COX-2 inhibition plays a role, particularly in cancers where it is overexpressed, other pathways are also implicated:
-
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various signaling cascades.
-
Inhibition of Angiogenesis: They might interfere with the formation of new blood vessels that tumors need to grow and metastasize.
-
Modulation of Transcription Factors: Effects on key regulators of cell proliferation and survival, such as NF-κB, are also being investigated.
Experimental Workflow: In Vitro Anticancer Screening
Caption: A typical workflow for the in vitro evaluation of anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Systematic structural modifications of the this compound scaffold are crucial for optimizing biological activity and understanding the molecular interactions with target proteins.
Key areas for modification and their potential impact include:
-
The Carboxylic Acid Moiety: As previously mentioned, conversion to amides, esters, or hydrazides can influence potency, selectivity, and pharmacokinetic properties.[6][7]
-
The Propanoic Acid Chain: Alterations in the length or substitution on the alkyl chain can affect how the molecule fits into the active site of target enzymes.
-
The Phenyl Ring: While the 2,6-dichloro substitution is the defining feature, further substitutions on the phenyl ring could fine-tune electronic and steric properties.
A thorough SAR study involves synthesizing a library of related compounds and evaluating their activity in the assays described above. This data is then used to build a model of the pharmacophore and guide the design of more potent and selective molecules.
Conclusion and Future Directions
Derivatives of this compound hold considerable promise as a versatile scaffold for the development of new therapeutic agents. While their roots are in the anti-inflammatory and analgesic arena, their potential anticancer activity opens up exciting new avenues for research. The key to unlocking this potential lies in a systematic and rational approach to drug design, guided by a deep understanding of structure-activity relationships and robust preclinical evaluation.
Future research in this area should focus on:
-
Elucidating Novel Mechanisms of Action: Moving beyond COX inhibition to identify new molecular targets for these compounds.
-
In Vivo Efficacy Studies: Progressing promising lead compounds from in vitro assays to relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: A critical step in the translation from a promising compound to a viable drug candidate.
This guide has provided a comprehensive framework for researchers, scientists, and drug development professionals to navigate the exciting and evolving field of this compound derivatives. The methodologies and insights presented herein are intended to serve as a valuable resource for advancing the discovery of new and improved medicines.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular Blueprint: A Technical Guide to the Potential Mechanism of Action of 3-(2,6-dichlorophenyl)propanoic acid
Executive Summary
3-(2,6-dichlorophenyl)propanoic acid is a small molecule whose biological activities and mechanism of action are not yet fully elucidated. As a member of the arylpropionic acid class, it shares a structural scaffold with well-known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a primary mode of action related to the inhibition of cyclooxygenase (COX) enzymes. However, the presence of the 2,6-dichlorophenyl moiety, a functional group prevalent in a variety of potent kinase inhibitors and other bioactive molecules, suggests the potential for additional or alternative mechanisms. This guide provides a comprehensive analysis of the hypothesized mechanisms of action for this compound, supported by detailed experimental protocols for their validation. We will explore the probable role of this compound in the arachidonic acid cascade and delve into potential COX-independent activities conferred by its unique dichlorinated phenyl ring.
Introduction: Deconstructing this compound
This compound is an organic compound characterized by a propanoic acid chain attached to a 2,6-dichlorinated phenyl ring. The arylpropionic acid core is the foundational structure for a multitude of "profen" drugs, including ibuprofen and naproxen, which are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1] These effects are primarily mediated through the inhibition of COX enzymes, which are integral to the synthesis of prostaglandins—key signaling molecules in inflammation and pain pathways.[2][3]
The distinguishing feature of the topic compound is the 2,6-dichloro substitution on the phenyl ring. This specific substitution pattern is known to restrict the rotation of the phenyl ring, which can significantly influence the molecule's conformation and its interaction with biological targets.[4] Such steric hindrance can lead to enhanced binding affinity and selectivity for specific enzymes or receptors.[4] Notably, the 2,6-dichlorophenyl moiety is a prominent feature in a number of potent tyrosine kinase inhibitors, suggesting that this compound may possess activities beyond the scope of traditional NSAIDs.[5][6][7]
This guide will, therefore, dissect the potential mechanisms of action of this compound from two primary perspectives: its role as a classical arylpropionic acid and the unique pharmacological possibilities introduced by its dichlorinated phenyl group.
Hypothesized Primary Mechanism of Action: Cyclooxygenase Inhibition
The structural analogy to profen NSAIDs strongly suggests that this compound is a competitive inhibitor of cyclooxygenase enzymes.
The Cyclooxygenase (COX) Pathway
COX enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[2][3]
-
COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions such as protecting the gastric mucosa and regulating platelet aggregation.[8]
-
COX-2 is an inducible enzyme, with its expression being upregulated in response to inflammatory stimuli. It is a primary mediator of inflammation, pain, and fever.[8]
By inhibiting COX enzymes, this compound would reduce the production of prostaglandins, thereby mitigating inflammation and pain.[3]
Diagram: The Hypothesized Role of this compound in the COX Pathway
Caption: Hypothesized inhibition of COX-1 and COX-2 by this compound.
Potential Secondary and Alternative Mechanisms of Action
The 2,6-dichlorophenyl moiety may confer additional biological activities to the molecule, leading to COX-independent effects.
Kinase Inhibition
The 2,6-dichlorophenyl group is a well-established pharmacophore in numerous kinase inhibitors.[4] This structural feature can enhance binding to the ATP-binding pocket of various kinases. For instance, compounds with this moiety have shown potent inhibition of tyrosine kinases such as Src, Abl, PDGFr, and FGFr.[5][6][7] It is plausible that this compound could modulate inflammatory responses by inhibiting key signaling kinases in inflammatory pathways, such as MAP kinases or NF-κB activating kinases.
Modulation of Ion Channels
Some NSAIDs have been shown to interact with ion channels, which can contribute to their analgesic effects. The lipophilic nature of the dichlorophenyl group could facilitate interaction with transmembrane domains of ion channels involved in nociception.
COX-Independent Anti-inflammatory Pathways
Recent research has revealed that some NSAIDs exert their anti-inflammatory effects through mechanisms independent of COX inhibition.[9][10] These include:
-
Interaction with the endocannabinoid system: Some non-opioids can modulate the levels of endocannabinoids, which have analgesic properties.[9]
-
Modulation of nitric oxide (NO) synthesis: NO is a key signaling molecule in inflammation, and its production can be influenced by some NSAIDs.[9]
-
Activation of NRF2: The transcription factor NRF2 is a master regulator of the antioxidant response, and its activation by some NSAIDs can contribute to their anti-inflammatory effects.[10]
Proposed Experimental Validation
To elucidate the mechanism of action of this compound, a multi-faceted experimental approach is required.
Diagram: Experimental Workflow for Mechanism of Action Elucidation
Caption: A streamlined workflow for investigating the mechanism of action.
Experiment 1: In Vitro Cyclooxygenase Inhibition Assay
Objective: To determine if this compound directly inhibits COX-1 and COX-2 enzymes and to quantify its potency (IC50).
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate).
-
Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add serial dilutions of this compound or a known COX inhibitor (e.g., ibuprofen, celecoxib) as a positive control. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for 5-10 minutes.
-
Stop the reaction and measure the product (e.g., prostaglandin F2α, detected via a colorimetric probe) according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Expected Outcome: This experiment will reveal whether this compound inhibits COX-1 and/or COX-2 and its selectivity for each isoform.
Experiment 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production
Objective: To confirm the COX-inhibitory activity of this compound in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line, such as RAW 264.7 murine macrophages or human synovial fibroblasts.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and PGE2 production.
-
Incubate for 18-24 hours.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.
-
-
Data Analysis:
-
Normalize PGE2 levels to the total protein concentration in the corresponding cell lysates.
-
Calculate the dose-dependent inhibition of PGE2 production by this compound.
-
Expected Outcome: A reduction in LPS-induced PGE2 production will provide cellular evidence of COX inhibition.
Experiment 3: Kinase Inhibitor Profiling
Objective: To screen this compound against a broad panel of kinases to identify potential off-target (or primary) kinase inhibitory activity.
Methodology:
-
Service Provider:
-
Utilize a commercial kinase screening service that offers a large panel of purified human kinases (e.g., >400 kinases).
-
-
Assay Format:
-
The service provider will typically perform radiometric (e.g., ³³P-ATP) or fluorescence-based assays.
-
The compound is usually tested at a fixed concentration (e.g., 10 µM) in the initial screen.
-
-
Data Analysis:
-
The results will be provided as the percentage of kinase activity remaining in the presence of the compound.
-
"Hits" are typically defined as kinases with significant inhibition (e.g., >50% inhibition).
-
Expected Outcome: This screen will identify any specific kinases that are inhibited by this compound, opening new avenues for mechanistic investigation.
Data Interpretation and Future Directions
The collective results from these experiments will form a comprehensive profile of the molecular activities of this compound.
| Potential Outcome | Interpretation | Next Steps |
| Potent and selective COX-2 inhibition | The compound is a promising anti-inflammatory agent with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. | In vivo studies in animal models of inflammation and pain (e.g., carrageenan-induced paw edema, writhing test). Pharmacokinetic and toxicology studies. |
| Non-selective COX-1/COX-2 inhibition | The compound acts as a traditional NSAID with expected anti-inflammatory and analgesic effects, but also potential for gastric side effects. | In vivo efficacy and safety profiling. |
| Weak or no COX inhibition, but potent kinase inhibition | The primary mechanism of action is likely through modulation of specific kinase signaling pathways. | Deeper investigation into the identified kinase targets, including determination of Ki values and cellular pathway analysis (e.g., Western blotting for phosphorylated substrates). |
| Inhibition of both COX and specific kinases | The compound has a multi-target mechanism of action, which could lead to enhanced efficacy or a unique therapeutic profile. | Elucidate the relative contribution of each target to the overall pharmacological effect. |
Conclusion
This compound stands at the intersection of classical NSAID pharmacology and modern targeted therapy. Its arylpropionic acid core provides a strong rationale for investigating its role as a COX inhibitor. Concurrently, the 2,6-dichlorophenyl moiety, a privileged structure in kinase inhibitor design, necessitates a broader inquiry into its potential effects on cellular signaling cascades. The experimental framework outlined in this guide provides a clear and logical path to deconstruct the multifaceted mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. partone.litfl.com [partone.litfl.com]
- 9. Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-steroidal anti-inflammatory drugs (NSAIDs): a different mode of action than what was known previously - Modern Medical Laboratory Journal [modernmedlab.com]
3-(2,6-dichlorophenyl)propanoic acid molecular weight and formula
An In-Depth Technical Guide to 3-(2,6-dichlorophenyl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a compound of interest in synthetic and medicinal chemistry. The document details its fundamental molecular and physical properties, potential synthetic routes, and analytical characterization methodologies. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule and its context within the broader field of arylalkanoic acids, which includes prominent non-steroidal anti-inflammatory drugs (NSAIDs).
Core Molecular Identifiers
The foundational properties of this compound are summarized below, providing essential data for laboratory and research applications.
| Identifier | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][2][3] |
| Molecular Weight | 219.06 g/mol | [1][2][3] |
| CAS Number | 51656-68-9 | [1][2] |
Chemical Structure and Isomerism
The molecular structure is characterized by a propanoic acid chain attached to a dichlorinated benzene ring at position 3. The chlorine atoms are located at positions 2 and 6 of the phenyl group, which sterically influences the molecule's conformation and reactivity.
References
Literature review on dichlorophenylalkanoic acids
An In-Depth Technical Guide to Dichlorophenylalkanoic Acids: From Synthesis to Therapeutic Application
Introduction
Dichlorophenylalkanoic acids represent a versatile class of chemical compounds characterized by a dichlorinated phenyl ring linked to an alkanoic acid moiety. The inclusion of the dichlorophenyl group, a common feature in many pharmacologically active agents, imparts unique physicochemical properties that drive a diverse range of biological activities.[1][2] This scaffold is a cornerstone in various fields, from the development of well-established herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) to the cutting-edge discovery of novel therapeutic agents.[3]
Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and metabolic regulating agents.[4] The specific biological activity and potency are finely tuned by the substitution pattern of the chlorine atoms on the phenyl ring and the nature of the alkanoic acid chain.[4][5] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, mechanisms of action, and key experimental protocols for investigating this promising class of molecules. We will delve into their role as modulators of critical signaling pathways, including their function as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a key target in metabolic diseases.
Chemical Synthesis
The synthesis of dichlorophenylalkanoic acids is typically achieved through the condensation of a dichlorophenol with a haloalkanoic acid or its corresponding ester. The Williamson ether synthesis and related methodologies are commonly employed, offering robust and scalable routes to these compounds.
A prevalent method involves the reaction of an alkali metal salt of the appropriate dichlorophenol with an alkali metal salt of a haloalkanoic acid.[6] Variations of this process aim to improve yield and purity by using different bases, catalysts, and reaction conditions, sometimes in a one-pot, solvent-free system to minimize by-products and environmental impact.[7]
General Synthesis Workflow
The following diagram illustrates a typical synthetic pathway. The process begins with the deprotonation of a dichlorophenol using a base, followed by nucleophilic substitution with a haloalkanoate, and subsequent hydrolysis and acidification to yield the final product.
Caption: General workflow for the synthesis of dichlorophenylalkanoic acids.
Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid
This protocol describes a one-pot synthesis adapted from established methods.[6][7] The rationale for this approach is to improve reaction efficiency and reduce waste by avoiding the isolation of intermediates and eliminating the need for organic solvents.
Materials:
-
2,4-Dichlorophenol
-
Chloroacetate (e.g., Ethyl chloroacetate)
-
Anhydrous Sodium Carbonate (weak base)
-
Catalyst (e.g., Potassium Iodide)
-
Hydrochloric Acid (for acidification)
-
Water
Procedure:
-
Condensation: In a reaction vessel equipped with a stirrer and condenser, combine 2,4-dichlorophenol, a slight molar excess of chloroacetate, anhydrous sodium carbonate, and a catalytic amount of potassium iodide.
-
Heat the mixture with stirring. The reaction temperature is typically maintained at 120-140°C. The absence of a solvent necessitates efficient mixing to ensure contact between reactants.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the consumption of 2,4-dichlorophenol is complete. The use of a weak base like sodium carbonate effectively inhibits the hydrolysis of the chloroacetate, thereby improving the condensation conversion rate.[7]
-
Hydrolysis & Acidification: Once the condensation is complete, cool the reaction mixture slightly.
-
Carefully add water to the vessel to dissolve the intermediate salt.
-
Slowly add concentrated hydrochloric acid to the aqueous solution until the pH is strongly acidic (pH < 2). The 2,4-dichlorophenoxyacetic acid will precipitate out of the solution.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts and unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-dichlorophenoxyacetic acid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Biological Activities and Mechanisms of Action
Dichlorophenylalkanoic acids exhibit a wide spectrum of biological activities, stemming from their ability to interact with various enzymes and nuclear receptors.
Anticancer Activity
Several dichlorophenylalkanoic acid derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[4] The mechanism often involves the inhibition of signaling pathways critical for cancer cell proliferation and survival.
Mechanism: p38α MAPK Inhibition A key mechanism identified for some derivatives is the inhibition of the p38α Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This pathway is involved in cellular responses to stress and plays a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting p38α MAPK, these compounds can halt the cell cycle and induce programmed cell death in cancer cells.
Caption: Inhibition of the p38α MAPK pathway by dichlorophenylalkanoic acids.
Quantitative Data for Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-(3,4-Dichlorophenyl)-4H-benzo[d][1][6]oxazin-4-one | MCF-7 (Breast) | IC50 | 68.59 µg/mL | [4] |
| 5-(2,6-Dichlorophenyl)-thiazolo[3,2-a]pyrimidine derivative | A549, MCF-7, HCT-116, Hep-G2 | % Inhibition of p38α MAPK | >70% | [4] |
| Dichlorophenyl-substituted Imidazoles | HepG2 (Liver) | IC50 | Significant cytotoxic activity |[8] |
Metabolic Regulation: PPAR Agonism
A highly significant activity of certain dichlorophenylalkanoic acids is their ability to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play critical roles in regulating lipid and glucose metabolism.[9] There are three main subtypes:
-
PPARα: A primary target of fibrate drugs, it regulates fatty acid oxidation and lipid metabolism.[10][11]
-
PPARγ: The target of thiazolidinedione (TZD) drugs, it is a key regulator of insulin sensitivity and glucose metabolism.[10][12]
-
PPARδ: Involved in enhancing energy metabolism.[10]
Dual PPARα/γ agonists are particularly promising as they can simultaneously address both dyslipidemia and hyperglycemia, common comorbidities in type 2 diabetes.[11][13] The acidic carboxyl group and the lipophilic dichlorophenyl moiety in these compounds are key pharmacophoric features for binding to the PPAR ligand-binding domain.
Caption: Dual activation of PPARα and PPARγ by dichlorophenylalkanoic acids.
Herbicidal Activity
The most well-known compound in this class, 2,4-D, functions as a selective herbicide. It mimics the natural plant hormone auxin.[3] In sensitive broadleaf plants (dicots), the plant is unable to regulate the concentration of this synthetic auxin, leading to uncontrolled, unsustainable growth, epinasty, and ultimately, plant death. Monocot plants are generally resistant due to differences in their vascular structure and metabolism.[3]
Antimicrobial and Antifungal Activity
The presence of the dichlorophenyl group is strongly associated with antimicrobial properties.[1] Studies on related structures have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[14]
Antimicrobial Activity of a Representative Compound
-
Compound: 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid
-
Activity: Showed high to moderate activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.[14]
Key Experimental Protocols
Protocol: In Vitro Anticancer MTT Assay
This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of dichlorophenylalkanoic acid derivatives on cancer cells.[4] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Protocol: Sample Preparation for LC/MS/MS Analysis
This protocol is for the extraction and purification of dichlorophenylalkanoic acids from water samples for quantitative analysis, adapted from EPA methodology.[13]
Procedure:
-
Sample Fortification: Spike water samples with an internal standard.
-
Acidification: Acidify the water sample to pH 2-3 with an acid (e.g., 0.1 N HCl). This ensures the alkanoic acid is in its protonated, less polar form, which aids in extraction.
-
Solid Phase Extraction (SPE): Pass the acidified sample through an SPE cartridge (e.g., a polymeric reversed-phase sorbent). The analytes will be retained on the sorbent while salts and other polar impurities pass through.
-
Washing: Wash the cartridge with 0.1 N HCl followed by a short period of drying under vacuum to remove residual water.
-
Elution: Elute the analytes from the cartridge using a suitable organic solvent mixture, such as acetonitrile:methanol (80:20, v:v) containing 0.1% acetic acid.[13]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume of the mobile phase used for the LC/MS/MS analysis.
-
Analysis: Transfer the final sample to an autosampler vial for injection into the LC/MS/MS system for quantification.
Conclusion and Future Directions
The dichlorophenylalkanoic acid scaffold is a remarkably versatile platform for chemical and biological exploration. Its derivatives have established roles in agriculture and are demonstrating significant promise in medicine. The ability of these compounds to modulate key biological targets such as p38α MAPK and PPARs underscores their potential for the development of new therapies for cancer and metabolic diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of new derivatives to establish clear SARs, which will guide the design of more potent and selective agents.[1]
-
Selective PPAR Modulators: The development of next-generation PPAR agonists with improved efficacy and reduced side effects remains a critical goal in treating metabolic disorders.[9][15]
-
Mechanism Elucidation: Further investigation into the precise molecular mechanisms of action for anticancer and antimicrobial derivatives to identify novel biological targets.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 6. US4035416A - Process for making phenoxyalkanoic acids - Google Patents [patents.google.com]
- 7. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. PPAR agonists: multimodal drugs for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPAR agonist - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. epa.gov [epa.gov]
- 14. mdpi.com [mdpi.com]
- 15. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Ghost in the Machine: The Elusive History of 3-(2,6-dichlorophenyl)propanoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Chemical Obscurity
In the vast landscape of chemical compounds, some molecules, like 3-(2,6-dichlorophenyl)propanoic acid, exist in a state of scientific twilight. While cataloged and commercially available, their history, discovery, and biological significance remain largely undocumented in mainstream scientific literature. This technical guide ventures into this obscurity, piecing together a plausible narrative based on the chemical nature of the compound and the broader context of related molecular classes. For researchers encountering such "ghost" compounds, this guide serves as a framework for inferring potential properties and formulating initial research hypotheses.
Part 1: Deconstructing the Molecule: A Hypothetical Genesis
The structure of this compound — a propanoic acid moiety attached to a 2,6-dichlorinated phenyl ring — suggests its synthesis was likely driven by research programs exploring structure-activity relationships (SAR) within the broader family of arylalkanoic acids.
The Arylpropanoic Acid Precedent: A Legacy of Anti-Inflammatory Agents
The arylpropanoic acid scaffold is the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), including the widely known ibuprofen and naproxen. These drugs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. It is highly probable that this compound was first synthesized as an analog in a series of compounds designed to probe the effects of substitution on the phenyl ring on anti-inflammatory activity.
The Influence of Dichlorination: A Strategy for Modulating Potency and Metabolism
The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring is a deliberate chemical modification. Halogenation, and specifically dichlorination, is a common strategy in medicinal chemistry to:
-
Enhance Lipophilicity: Increased lipophilicity can improve a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Modulate Metabolic Stability: The presence of chlorine atoms can block sites of oxidative metabolism, potentially increasing the compound's half-life in biological systems.
-
Influence Binding Affinity: The electron-withdrawing nature and steric bulk of chlorine atoms can significantly alter the electronic and conformational properties of the molecule, potentially leading to stronger interactions with a biological target.
It is therefore plausible that this compound was created to investigate whether this specific dichlorination pattern could yield a more potent or metabolically stable anti-inflammatory agent compared to existing arylpropanoic acids.
Part 2: A Postulated Synthesis Pathway
While the exact historical synthesis is not documented, a logical and common method for preparing this compound would be through a malonic ester synthesis. This classic organic chemistry reaction provides a reliable route to substituted carboxylic acids.
Proposed Synthetic Workflow
A plausible, multi-step synthesis is outlined below. This protocol is a representative example of how a medicinal chemist would likely have approached the creation of this molecule.
Experimental Protocol: Malonic Ester Synthesis of this compound
-
Step 1: Deprotonation of Diethyl Malonate.
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at 0°C.
-
Stir the reaction mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
-
Step 2: Nucleophilic Substitution.
-
Add 2,6-dichlorobenzyl chloride to the reaction mixture.
-
Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting materials.
-
The enolate of diethyl malonate acts as a nucleophile, displacing the chloride from 2,6-dichlorobenzyl chloride.
-
-
Step 3: Saponification and Decarboxylation.
-
Cool the reaction mixture to room temperature and add an aqueous solution of sodium hydroxide.
-
Reflux the mixture to hydrolyze the ester groups to carboxylates.
-
Acidify the cooled reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.
-
Gently heat the acidic solution to promote decarboxylation, yielding the final product, this compound.
-
-
Step 4: Purification.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualization of the Synthetic Pathway
Caption: Proposed malonic ester synthesis of this compound.
Part 3: Exploring the Biological Frontier: Hypothetical Applications and Future Directions
Given the absence of dedicated studies on this compound, its biological activities remain speculative. However, based on its chemical structure, several research avenues can be proposed.
Potential as an Anti-inflammatory Agent
As previously discussed, the most logical starting point for investigating the biological activity of this compound is in the context of inflammation.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid.
-
Compound Incubation: Incubate various concentrations of this compound with each COX enzyme for a predetermined time.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection of Prostaglandin Production: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of enzyme activity) for both COX-1 and COX-2 to determine its potency and selectivity.
Antimicrobial and Anticancer Potential
The dichlorophenyl moiety is present in a number of compounds with demonstrated antimicrobial and anticancer activities.[1] Therefore, screening this compound against a panel of bacterial strains and cancer cell lines would be a worthwhile endeavor.
Data Presentation: Hypothetical Screening Results
| Compound | Target | Activity Metric | Value (µM) |
| This compound | E. coli | MIC | >100 |
| This compound | S. aureus | MIC | 50 |
| This compound | MCF-7 (Breast Cancer) | IC50 | 25 |
| This compound | A549 (Lung Cancer) | IC50 | >100 |
Note: The data in this table is purely hypothetical and for illustrative purposes.
Visualization of Research Workflow
Caption: A logical workflow for investigating the biological activity of a structurally known but functionally uncharacterized compound.
Conclusion: From Obscurity to Opportunity
While the history of this compound may be lost to the annals of unpublished research, its chemical structure provides a roadmap for future investigation. For researchers in drug discovery, such "ghost" compounds represent untapped potential. By applying principles of medicinal chemistry and established screening protocols, it is possible to illuminate the biological activities of these forgotten molecules and potentially uncover novel therapeutic leads. The journey of this compound from a catalog number to a characterized compound is a testament to the enduring spirit of scientific inquiry.
References
A Researcher's Comprehensive Guide to the Safe Handling of 3-(2,6-dichlorophenyl)propanoic acid
Introduction: Understanding the Compound and Associated Risks
3-(2,6-dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug development. While specific toxicological data for this exact compound is not extensively published, its structure necessitates a cautious and well-informed approach to handling. The presence of a dichlorinated phenyl ring and a propanoic acid moiety suggests potential for irritation, sensitization, and other health effects upon exposure. This guide provides a detailed framework for researchers and scientists to manage the risks associated with this compound, ensuring personal safety and experimental integrity. The protocols and recommendations herein are synthesized from established safety data for structurally similar compounds and general best practices for chemical laboratory safety.
Chapter 1: Hazard Identification and Global Harmonized System (GHS) Classification
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, by analyzing data for analogous compounds like other dichlorophenyl carboxylic acids, we can extrapolate a probable hazard profile. Researchers must always consult the specific Safety Data Sheet (SDS) provided by their supplier.
Based on available data for similar compounds, the anticipated GHS classifications are summarized below.[1][2]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A |
| Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
| Warning | H335: May cause respiratory irritation.[1][2] |
Causality Behind the Hazards:
-
Irritation: The acidic nature of the carboxylic acid group, combined with the lipophilic and potentially reactive dichlorophenyl ring, can disrupt cellular membranes in the skin, eyes, and respiratory tract, leading to inflammation and irritation.[1][2][3]
-
Acute Toxicity: While not expected to be highly toxic, ingestion of significant quantities could lead to systemic effects. The "harmful if swallowed" classification underscores the importance of preventing any oral contact.
Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The choice of PPE is not arbitrary; it is a direct response to the identified hazards.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound in its solid (powder) form or when dissolved in volatile solvents must be conducted in a certified chemical fume hood.[4][5] This is critical to prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][2]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): A Self-Validating System
Proper PPE acts as a final barrier between the researcher and the chemical. Failure to use appropriate PPE can invalidate the protection offered by engineering controls.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6][7] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[1][2] |
| Skin Protection | Nitrile or neoprene gloves (check manufacturer's compatibility data). A standard laboratory coat. | Prevents direct skin contact, which can cause irritation.[1][2] Contaminated clothing must be removed immediately.[7][8] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If weighing large quantities outside of a hood or if dust is generated, a NIOSH-approved N95 particulate respirator should be used.[4][6] | Prevents inhalation of the powder, which is a primary route of exposure leading to respiratory tract irritation.[1][2] |
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][9] Do not eat, drink, or smoke in laboratory areas.[2]
Chapter 3: Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols minimizes the risk of accidents and ensures the chemical's stability.
Step-by-Step Handling Protocol
-
Pre-Handling Assessment: Before starting work, review the SDS and have a clear understanding of the experimental procedure and potential hazards. Ensure all necessary PPE and emergency equipment (spill kit, eyewash station, safety shower) are readily accessible.
-
Work Area Preparation: Conduct all manipulations within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: To avoid generating dust, weigh the solid compound carefully. Use a spatula to transfer the material. If possible, weigh directly into the reaction vessel.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If the solvent is volatile, ensure the vessel is loosely capped or equipped with a condenser.
-
Post-Handling: After use, decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood. Seal the container for this compound tightly.
-
Personal Decontamination: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly.
Storage Requirements
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8][9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these could initiate exothermic or otherwise hazardous reactions.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Disposal Considerations
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Procedure: Dispose of surplus material and contaminated items (gloves, bench paper, etc.) in a designated, labeled hazardous waste container.[8][9] Do not dispose of this chemical down the drain.[9] Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's Environmental Health and Safety (EHS) office.[9]
Chapter 4: Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove all contaminated clothing.[2][8] Flush the affected skin area with copious amounts of water for at least 15 minutes.[6][9] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][2][9] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2][8] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[2] |
Accidental Release (Spill) Protocol
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Control: Prevent further spread of the spill. For a solid spill, avoid creating dust.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Cleanup: Carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste disposal.[9] Use a damp cloth or paper towel to clean the spill area, and place the cleaning materials into the waste container.
-
Decontaminate: Thoroughly wash the spill area with soap and water.
Visualization of Safety Workflow
The following diagram outlines the logical flow of operations when working with this compound, from acquisition to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. alkalimetals.com [alkalimetals.com]
- 6. nj.gov [nj.gov]
- 7. download.basf.com [download.basf.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
An Investigator's Guide to the Physiological Effects of 3-(2,6-dichlorophenyl)propanoic acid: A Framework for Preclinical Evaluation
Abstract
This technical guide outlines a comprehensive, scientifically rigorous framework for the systematic investigation of the physiological effects of 3-(2,6-dichlorophenyl)propanoic acid. As a member of the aryl propionic acid class of compounds, it is hypothesized to possess anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. In the absence of extensive published data on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for a logical progression of experiments, from initial in vitro enzymatic and cell-based assays to in vivo models of inflammation and pain. The objective is not to report known effects, but to provide an expert-driven, self-validating system for their discovery and characterization, ensuring scientific integrity and trustworthiness at each stage.
Introduction and Foundational Hypothesis
This compound belongs to the aryl propionic acid chemical class, which includes well-known Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like Ibuprofen and Ketoprofen.[1][2] The primary mechanism of action for this class is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric cytoprotection, and COX-2, which is induced at sites of inflammation.[1]
The central hypothesis of this investigational framework is that This compound functions as a COX inhibitor. The specific 2,6-dichloro substitution on the phenyl ring may confer unique properties regarding its potency, selectivity for COX-1 versus COX-2, and overall pharmacokinetic profile. This guide details the necessary experimental workflow to test this hypothesis and characterize its physiological sequelae.
The Cyclooxygenase (COX) Pathway
The rationale for the proposed experiments is grounded in the COX signaling cascade. Upon cellular stimulation by inflammatory insults, phospholipase A2 liberates arachidonic acid from the cell membrane. COX enzymes then metabolize arachidonic acid into Prostaglandin H2 (PGH2), which is subsequently converted by specific synthases into various prostaglandins, including Prostaglandin E2 (PGE2), a primary driver of inflammation and pain. By inhibiting COX-1 and/or COX-2, this compound is expected to block this pathway, reducing PGE2 production and thereby ameliorating inflammatory and nociceptive responses.
Caption: Hypothesized COX Inhibition Pathway.
Proposed Experimental Workflow: A Phased Approach
A logical, tiered approach is essential for a thorough and resource-efficient investigation. The workflow begins with specific in vitro assays to confirm the molecular target and cellular activity, followed by in vivo studies to assess physiological effects in a complex biological system.
Caption: Overall Experimental Workflow.
Phase 1: In Vitro Characterization Protocols
Protocol 1: Direct COX-1 and COX-2 Enzyme Inhibition Assay
Objective: To quantify the direct inhibitory potency (IC₅₀) of this compound against purified COX-1 and COX-2 enzymes and determine its selectivity.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M Tris-HCl buffer (pH 8.0).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.[3]
-
Prepare co-factor solutions, including heme and L-epinephrine or another suitable peroxidase substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[3][4]
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare a stock solution of the substrate, arachidonic acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.[5]
-
Add the test compound dilutions (or vehicle control, e.g., DMSO) to the appropriate wells.
-
Include wells for a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.[4]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).[6]
-
-
Detection and Analysis:
-
Quantify the amount of PGE₂ produced using a validated Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.[6]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Protocol 2: Cell-Based Anti-inflammatory Assay
Objective: To confirm the compound's ability to inhibit prostaglandin production in a cellular context, which accounts for cell permeability and intracellular target engagement.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.[6]
-
-
Treatment and Stimulation:
-
Replace the culture medium with fresh, serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (and controls) for 1-2 hours.[6][7]
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100-1000 ng/mL.[8][9]
-
Incubate the plates for 16-24 hours.
-
-
Endpoint Measurement:
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Measure the concentration of PGE₂ in the supernatants using a commercial ELISA kit.[7][10]
-
(Optional) Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits to assess broader anti-inflammatory effects.[11][12]
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE₂ (and cytokine) production at each concentration compared to the LPS-only treated cells.
-
Determine the EC₅₀ value (the effective concentration that causes 50% of the maximum inhibitory effect).
-
Protocol 3: Cytotoxicity Assay
Objective: To ensure that the observed reduction in inflammatory mediators is due to specific pharmacological activity and not simply a result of cell death.
Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate overnight.[13]
-
-
Treatment:
-
Treat the cells with the same concentrations of this compound used in the cell-based functional assay.
-
Incubate for the same duration (e.g., 24 hours).
-
-
MTT Assay:
-
Remove the medium and add 50 µL of serum-free media and 50 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.[14]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][14]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Analysis:
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. A significant decrease in viability at active concentrations would indicate a confounding cytotoxic effect.
-
Phase 2: In Vivo Validation Protocols
Protocol 4: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model.
Methodology:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (180-200 g).[15] Acclimatize animals for at least one week before the experiment.
-
-
Dosing and Induction:
-
Fast the animals overnight with free access to water.
-
Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Include a vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg).[16]
-
One hour after drug administration, measure the initial volume of the right hind paw using a plethysmometer (V₀).[15]
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[1][15]
-
-
Edema Measurement:
-
Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after carrageenan injection.[16] The peak edema is generally observed between 3 and 5 hours.
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100.[16]
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
Protocol 5: Assessment of Analgesic Activity
Objective: To determine if the compound possesses analgesic properties using models of thermal and visceral pain.
A. Hot Plate Test (Thermal Pain Model)
-
Procedure:
-
Use mice (e.g., Swiss albino, 20-30 g).
-
Administer the test compound, vehicle, or a positive control (e.g., Morphine) via the desired route.
-
At a set time post-administration (e.g., 30 or 60 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).[2][17]
-
Record the latency (in seconds) for the first sign of nociception, such as hind paw licking, shaking, or jumping.
-
A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[2]
-
-
Data Analysis: A significant increase in the latency to respond compared to the vehicle group indicates a centrally-mediated analgesic effect.[17]
B. Acetic Acid-Induced Writhing Test (Visceral Pain Model)
-
Procedure:
-
Use mice (20-30 g).
-
Administer the test compound, vehicle, or a positive control (e.g., Diclofenac sodium, 10 mg/kg) orally, 30-60 minutes before pain induction.[18][19]
-
Induce visceral pain by injecting 0.6-1% acetic acid solution (10 mL/kg) intraperitoneally.[18][20]
-
Immediately place the mouse in an observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) over a continuous 10-20 minute period.[18]
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control. A significant reduction in the number of writhes indicates a peripherally-acting analgesic effect.[21]
Phase 3: Preliminary Pharmacokinetic (PK) Profiling
Protocol 6: Basic Rodent Pharmacokinetic Study
Objective: To understand the basic absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for interpreting efficacy data and designing future studies.
Methodology:
-
Study Design:
-
Use rats or mice. The study typically involves administering the compound via two routes: intravenous (IV) to assess clearance and volume of distribution, and the intended therapeutic route (e.g., oral) to assess absorption and bioavailability.[22]
-
-
Dosing and Sampling:
-
Administer a single dose of the compound.
-
Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at multiple time points.[23]
-
Typical time points for IV administration might be 5, 15, 30, 60, 120, and 240 minutes.[22]
-
Typical time points for oral administration might be 15, 30, 60, 120, 240, and 360 minutes.[22]
-
-
Sample Analysis:
-
Process blood to obtain plasma.
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Data Analysis:
-
Plot plasma concentration versus time for each route of administration.
-
Use pharmacokinetic software to calculate key parameters, including:
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC: Area under the concentration-time curve.
-
t₁/₂: Half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Bioavailability (calculated from oral and IV data).
-
-
Data Presentation and Interpretation
Quantitative data from the proposed studies should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Activity Summary
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | RAW 264.7 PGE₂ EC₅₀ (µM) | RAW 264.7 CC₅₀ (µM) |
|---|---|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Indomethacin (Control) | Literature/Exp. Value | Literature/Exp. Value | Calculated Value | Literature/Exp. Value | Literature/Exp. Value |
| Celecoxib (Control) | Literature/Exp. Value | Literature/Exp. Value | Calculated Value | Literature/Exp. Value | Literature/Exp. Value |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema)
| Treatment Group (Dose) | Peak Edema Volume (mL) | % Inhibition at Peak |
|---|---|---|
| Vehicle Control | Experimental Value | N/A |
| Test Compound (10 mg/kg) | Experimental Value | Calculated Value |
| Test Compound (30 mg/kg) | Experimental Value | Calculated Value |
| Test Compound (100 mg/kg) | Experimental Value | Calculated Value |
| Indomethacin (10 mg/kg) | Experimental Value | Calculated Value |
Conclusion and Future Directions
This guide provides a robust, hypothesis-driven framework for the initial preclinical evaluation of this compound. By systematically progressing through in vitro target validation, cellular activity confirmation, and in vivo efficacy models, researchers can generate a comprehensive data package to understand its physiological effects. Positive results from this workflow would justify further investigation, including more advanced mechanistic studies (e.g., determining effects on other inflammatory pathways), multi-dose efficacy studies, antipyretic models, and formal IND-enabling toxicology and safety pharmacology studies. This structured approach ensures that decisions on the continued development of the compound are based on a foundation of sound, reproducible, and logically-acquired scientific evidence.
References
- 1. inotiv.com [inotiv.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. benchchem.com [benchchem.com]
- 19. saspublishers.com [saspublishers.com]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. benchchem.com [benchchem.com]
- 22. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 23. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
An In-Depth Technical Guide to the Solubility and pKa of 3-(2,6-Dichlorophenyl)propanoic Acid
Abstract: This technical guide provides a comprehensive analysis of two critical physicochemical properties of 3-(2,6-dichlorophenyl)propanoic acid: solubility and the acid dissociation constant (pKa). A thorough understanding of these parameters is fundamental for researchers, scientists, and drug development professionals, as they profoundly influence a compound's behavior in both chemical and biological systems. This document outlines the theoretical principles governing these properties, presents detailed, field-proven experimental protocols for their determination, and offers expert analysis of the compound's expected characteristics based on its molecular structure.
Introduction
This compound, with the chemical formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol , is a substituted aromatic carboxylic acid.[1][2][3] The arrangement of a dichlorinated phenyl ring, a propyl chain, and a terminal carboxylic acid group endows it with specific chemical characteristics that are vital for its application in research and development. In fields such as medicinal chemistry and materials science, the solubility and pKa are not merely data points; they are foundational pillars that dictate a molecule's absorption, distribution, formulation, and reactivity.
This guide is structured to provide both theoretical grounding and practical, actionable methodologies. It moves beyond simple data presentation to explain the causal relationships between molecular structure and physicochemical behavior, empowering the researcher to not only measure but also to predict and understand the properties of this and similar molecules.
Part 1: Solubility Analysis
The solubility of an active compound is a critical determinant of its utility, affecting everything from reaction kinetics in a flask to bioavailability in a biological system. The principle of "like dissolves like" provides the fundamental framework for understanding this property.
1.1 Theoretical Background: A Structural Perspective
The solubility profile of this compound is a direct consequence of its amphiphilic nature:
-
Non-polar Characteristics: The 2,6-dichlorophenyl ring and the ethyl portion of the propyl chain are hydrophobic. The chlorine atoms, while electronegative, contribute to the overall lipophilicity of the phenyl ring. This substantial non-polar region predicts good solubility in organic solvents such as chlorinated hydrocarbons, ethers, and ketones.
-
Polar Characteristics: The carboxylic acid (-COOH) functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature allows for some interaction with polar solvents.
-
pH-Dependent Solubility: The most significant feature governing its aqueous solubility is the ionizable carboxylic acid group.
-
In neutral or acidic aqueous media (pH < pKa), the compound exists predominantly in its neutral, protonated form. This form has limited water solubility due to the dominance of the large, non-polar phenyl region.
-
In basic aqueous media (pH > pKa), the carboxylic acid is deprotonated to form the highly polar carboxylate anion (-COO⁻). The resulting ionic salt is significantly more water-soluble. This pH-triggered "switch" is a cornerstone of techniques like aqueous extraction for purification.[4]
-
1.2 Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | The molecule possesses significant polarity from the -COOH group, limiting solubility in purely non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | These solvents can solvate both the non-polar phenyl ring and the polar carboxylic acid group effectively. |
| Polar Protic | Methanol, Ethanol | High | Alcohols are excellent solvents, capable of hydrogen bonding with the carboxylic acid group while also solvating the non-polar backbone. |
| Aqueous (Acidic/Neutral) | Water, pH 7 Buffer | Very Low | The neutral form of the molecule is dominated by its hydrophobic character. |
| Aqueous (Basic) | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | High | Formation of the sodium 3-(2,6-dichlorophenyl)propanoate salt, which is ionic and readily dissolves in water. |
1.3 Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The Shake-Flask method, as described by regulatory bodies and in foundational literature, is the gold standard for determining thermodynamic (equilibrium) solubility.[5][6][7] It is a self-validating system because it ensures that a true equilibrium between the dissolved and undissolved compound is reached.
Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. The extended incubation period is critical to overcome kinetic barriers and reach this true thermodynamic minimum of free energy.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the solvent of interest (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation is achieved and maintained.[6]
-
Equilibration: Seal the vials and place them in a temperature-controlled agitator or shaker (e.g., at 25°C or 37°C). Agitate for a defined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.[8][9]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand, or centrifuge them at high speed, to pellet the undissolved solid. This step is critical to ensure that only the supernatant containing the dissolved compound is sampled.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The process should be repeated with samples taken at different time points (e.g., 24h and 48h). The solubility value is considered valid if the concentrations measured at the later time points are consistent, confirming that equilibrium has been reached.[5]
Diagram: Shake-Flask Solubility Workflow
A flowchart of the Shake-Flask method for solubility determination.
Part 2: pKa Analysis
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. It is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms exist in a 1:1 ratio.[10][11] This value is paramount for predicting a compound's charge state, and therefore its solubility, membrane permeability, and receptor interactions at a given pH.
2.1 Theoretical Background: Inductive Effects on Acidity
The pKa of this compound is primarily determined by the stability of its carboxylate conjugate base.
-
Reference Point: Unsubstituted propanoic acid has a pKa of approximately 4.87.
-
Inductive Effect: The two chlorine atoms on the phenyl ring are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylic acid group, even through the two-carbon linker.[4][12][13]
-
Stabilization of Conjugate Base: This electron withdrawal helps to delocalize and stabilize the negative charge on the carboxylate anion formed upon deprotonation.[14][15] A more stable conjugate base corresponds to a stronger acid.
-
Predicted pKa: A stronger acid has a lower pKa value. Therefore, the pKa of this compound is predicted to be significantly lower than that of propanoic acid. Given the potency of two chlorine atoms, an estimated pKa in the range of 4.0 - 4.5 is chemically sound.
2.2 Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[16][17][18][19] It relies on monitoring the change in pH of a solution of the weak acid as it is neutralized by a strong base.
Causality: The shape of the resulting titration curve is governed by the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).[20][21][22] At the precise midpoint of the titration (the half-equivalence point), the concentration of the acid [HA] is equal to the concentration of the conjugate base [A⁻]. At this point, the log term becomes log(1), which is 0, simplifying the equation to pH = pKa .[11]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent. If aqueous solubility is low, a co-solvent like methanol or ethanol may be used, though this can slightly shift the apparent pKa.[17][18] Purging the solution with nitrogen can displace dissolved CO₂, which can interfere with the titration.[16]
-
Titrant: Use a standardized solution of a strong, carbonate-free base, such as 0.1 M NaOH, as the titrant.
-
Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse a calibrated combination pH electrode. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[19][23]
-
Data Collection: Record the pH of the solution versus the volume of titrant added. Continue well past the expected equivalence point.
-
Data Analysis:
-
Plot pH (y-axis) versus titrant volume (x-axis) to generate the titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found precisely by plotting the first derivative (ΔpH/ΔV vs. V).
-
Determine the volume of titrant at the half-equivalence point (exactly half the volume required to reach the equivalence point).
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.[19]
-
-
Validation: The procedure should be repeated multiple times (minimum of three titrations) to ensure reproducibility and to calculate an average pKa and standard deviation.[16]
Diagram: Potentiometric Titration Workflow
A flowchart of pKa determination via potentiometric titration.
Conclusion
This compound is a molecule whose physicochemical properties are logically derived from its structure. It is predicted to be a weak acid with a pKa value in the range of 4.0-4.5, making it significantly more acidic than its unsubstituted counterpart due to the inductive effect of the chlorine atoms. Its solubility is highly pH-dependent, with poor aqueous solubility in its neutral state but high solubility in basic solutions where it forms a carboxylate salt. It is expected to be readily soluble in common polar organic solvents. The robust, validated protocols for shake-flask solubility and potentiometric pKa determination provided herein offer the means to precisely quantify these essential parameters, providing the critical data needed to advance research and development objectives.
References
- 1. 3-(2,6-DICHLOROPHENYL)PROPIONIC ACID | 51656-68-9 [chemicalbook.com]
- 2. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
- 10. pH, pKa, and the Henderson-Hasselbalch Equation [thoughtco.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. ck12.org [ck12.org]
- 15. echemi.com [echemi.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 21. Khan Academy [khanacademy.org]
- 22. byjus.com [byjus.com]
- 23. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols for 3-(2,6-dichlorophenyl)propanoic acid
Introduction: Unveiling the Potential of a Dichlorinated Arylpropionic Acid
3-(2,6-dichlorophenyl)propanoic acid belongs to the arylpropionic acid class of compounds, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) discovery. This structural motif is famously represented by ibuprofen.[1] The core mechanism of action for this class typically involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin synthesis in inflammatory pathways.[1] The presence of a dichlorinated phenyl ring suggests unique steric and electronic properties that may confer selectivity or potency towards specific biological targets.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of this compound. We will delve into detailed experimental protocols, from initial in vitro screening to cellular assays, providing the scientific rationale behind each step to ensure robust and reproducible results.
Physicochemical Properties and Handling
A solid understanding of the compound's properties is paramount for accurate and reproducible experimental work.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | [2] |
| Molecular Weight | 219.06 g/mol | [2] |
| CAS Number | 51656-68-9 | [3] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be low. | General knowledge for this class of compounds |
Stock Solution Preparation: For most biological assays, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is crucial to determine the final DMSO concentration in your assays and include a vehicle control to account for any solvent effects.
Core Hypothesis: Mechanism of Action via COX Inhibition
The primary hypothesis for the biological activity of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition would lead to a reduction in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
Diagram: The Cyclooxygenase Pathway and NSAID Inhibition
Caption: The arachidonic acid cascade and the hypothesized inhibitory action of this compound on COX-1 and COX-2.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity - Inhibition of Albumin Denaturation Assay
Scientific Rationale: Inflammation can lead to the denaturation of proteins. This assay provides a simple, preliminary in vitro screen for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS)
-
Phosphate-Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (positive control)
-
DMSO (vehicle)
-
Spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution in PBS. Prepare a similar concentration range for the positive control, diclofenac sodium.
-
Reaction Mixture: In separate tubes, mix 0.5 mL of 1% BSA solution with 0.1 mL of the test or control solutions.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Control Groups:
-
Vehicle Control: 0.5 mL of 1% BSA + 0.1 mL of DMSO in PBS.
-
Blank: 0.6 mL of PBS.
-
-
Calculation of Inhibition:
-
Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
Scientific Rationale: To directly test the hypothesis that this compound inhibits COX enzymes, fluorometric or colorimetric inhibitor screening assays are employed. These assays measure the peroxidase activity of purified COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 inhibitor screening assay kits (commercially available from sources like Cayman Chemical or Abcam). These kits typically include:
-
Purified COX-1 and COX-2 enzymes
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Assay buffer
-
Selective COX-1 and COX-2 inhibitors (for controls)
-
-
This compound
-
Multi-well plate reader
Procedure (General, refer to specific kit manual for details):
-
Reagent Preparation: Prepare all reagents as per the kit instructions. This includes diluting the enzymes, cofactors, and substrate.
-
Compound Preparation: Prepare a serial dilution of this compound to determine the IC₅₀ value.
-
Assay Plate Setup: Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Inhibitor Addition: Add the diluted test compound, positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2), and vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate according to the kit's protocol to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence or absorbance kinetically over a set period using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Diagram: Workflow for In Vitro COX Inhibition Screening
Caption: A streamlined workflow for determining the IC₅₀ values of this compound against COX-1 and COX-2.
Protocol 3: Cellular Assay - Prostaglandin E₂ (PGE₂) Immunoassay
Scientific Rationale: This assay moves from a purified enzyme system to a more biologically relevant cellular context. It measures the production of PGE₂, a major pro-inflammatory prostaglandin, by cells in response to an inflammatory stimulus. A reduction in PGE₂ levels in the presence of the test compound indicates cellular activity.
Materials:
-
A suitable cell line (e.g., RAW 264.7 murine macrophages, A549 human lung carcinoma cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce inflammation
-
This compound
-
Cell lysis buffer (if measuring intracellular PGE₂)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the unstimulated control) and incubate for a period sufficient to induce PGE₂ production (e.g., 18-24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
PGE₂ Measurement: Quantify the amount of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE₂ concentration against the concentration of the test compound to determine the dose-dependent inhibition of prostaglandin synthesis.
Advanced Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Scientific Rationale: To confirm that this compound directly binds to its target protein (e.g., COX-2) within a cellular environment, the Cellular Thermal Shift Assay (CETSA) can be employed. This technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS and protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for protein analysis (SDS-PAGE, Western blot, or mass spectrometry)
-
Antibody specific to the target protein
Procedure Overview:
-
Cell Treatment: Treat intact cells with the test compound or vehicle.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures in a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another sensitive protein detection method.
-
Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Expected Outcomes and Interpretation
-
Albumin Denaturation Assay: A dose-dependent decrease in turbidity would suggest potential anti-inflammatory properties.
-
COX Inhibition Assays: The IC₅₀ values will quantify the potency of this compound against COX-1 and COX-2. A lower IC₅₀ indicates higher potency. The ratio of IC₅₀ (COX-2/COX-1) will indicate its selectivity.
-
PGE₂ Immunoassay: A reduction in PGE₂ levels in stimulated cells will confirm the compound's ability to inhibit prostaglandin synthesis in a cellular context.
-
CETSA: A thermal shift will provide direct evidence of target engagement within the cell.
Conclusion
The protocols outlined in this guide provide a robust starting point for the comprehensive evaluation of this compound. By systematically progressing from simple in vitro screens to more complex cellular assays, researchers can elucidate its mechanism of action, potency, and potential as a therapeutic agent. The dichlorophenyl substitution offers an intriguing modification to the classic arylpropionic acid scaffold, warranting a thorough investigation of its pharmacological profile.
References
Application Notes and Protocols: 3-(2,6-Dichlorophenyl)propanoic Acid as a Versatile Synthesis Intermediate
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(2,6-dichlorophenyl)propanoic acid as a pivotal intermediate in organic synthesis. This document outlines the compound's properties, plausible synthetic routes, detailed characterization data, and robust protocols for its application in the construction of complex molecular architectures.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic carboxylic acid that serves as a valuable building block in the synthesis of a variety of organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. The presence of the sterically hindered 2,6-dichlorophenyl moiety imparts unique conformational constraints and electronic properties to the parent molecule and its derivatives. This substitution pattern can influence the biological activity, metabolic stability, and pharmacokinetic profile of the final products. As an intermediate, this compound offers a reactive handle—the carboxylic acid group—for a multitude of chemical transformations, including amidation, esterification, reduction, and conversion to other functional groups.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a synthesis intermediate is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 51656-68-9 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1] |
| Appearance | White crystals or powder | [1] |
| Melting Point | 94.5-103.5 °C | [1][3] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | General Knowledge |
Spectroscopic Characterization (Predicted and Expected)
¹H NMR (Predicted):
-
δ ~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.
-
δ ~7.2-7.4 ppm (m, 3H): Aromatic protons of the dichlorophenyl ring. The symmetrical substitution pattern would lead to a complex multiplet.
-
δ ~3.2-3.4 ppm (t, 2H): Methylene protons alpha to the aromatic ring (-CH₂-Ar).
-
δ ~2.7-2.9 ppm (t, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COOH).
¹³C NMR (Predicted):
-
δ ~175-180 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~135-140 ppm: Quaternary aromatic carbons attached to chlorine.
-
δ ~128-132 ppm: Aromatic CH carbons.
-
δ ~30-35 ppm: Methylene carbon alpha to the carbonyl group.
-
δ ~25-30 ppm: Methylene carbon alpha to the aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for the functional groups present.[4]
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing broadness due to hydrogen bonding.
-
~1700-1725 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1400-1450 cm⁻¹ and ~1550-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~700-800 cm⁻¹ (strong): C-Cl stretching vibrations.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 218 and 220, with an isotopic pattern characteristic of two chlorine atoms. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic acid side chain.
Synthesis of this compound
While several synthetic strategies can be envisioned for the preparation of this compound, the malonic ester synthesis offers a reliable and versatile approach. This method involves the alkylation of a malonate ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation. A similar methodology has been reported for the synthesis of related halogenated phenylpropanoic acids.[5]
Protocol: Malonic Ester Synthesis Approach
This protocol is based on the well-established malonic ester synthesis and is adapted for the specific target molecule.[6][7][8]
Workflow Diagram:
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 3. 3-(2,6-Dichlorophenyl)propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Throughput Quantification of 3-(2,6-dichlorophenyl)propanoic acid using Chromatographic Techniques
Abstract: This document provides comprehensive protocols for the quantitative analysis of 3-(2,6-dichlorophenyl)propanoic acid, a key chemical entity in pharmaceutical development. We present two validated analytical methods tailored for distinct applications: 1) A robust Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for purity assessment and quantification in bulk drug substance, and 2) A high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in a complex biological matrix such as human plasma. These protocols are designed to meet the rigorous standards of the pharmaceutical industry, emphasizing accuracy, precision, and reliability in accordance with ICH guidelines.[1][2]
Introduction: The Analytical Imperative
This compound (MW: 219.06 g/mol ) is a halogenated carboxylic acid.[3] The precise and accurate quantification of this compound is critical throughout the drug development lifecycle. In the context of Active Pharmaceutical Ingredient (API) manufacturing, a reliable analytical method is essential for determining purity, identifying impurities, and ensuring batch-to-batch consistency. For preclinical and clinical studies, a highly sensitive method is required to measure its concentration in biological fluids, providing vital pharmacokinetic data.
This guide details two fit-for-purpose analytical methodologies. The selection of either RP-HPLC-UV or LC-MS/MS is fundamentally driven by the analytical objective, specifically the concentration range of the analyte and the complexity of the sample matrix.
-
RP-HPLC-UV: This technique serves as the workhorse for quality control of the drug substance. Its advantages lie in its simplicity, robustness, and cost-effectiveness for analyzing samples where the analyte is present at high concentrations (e.g., percentage levels).
-
LC-MS/MS: For bioanalytical applications, where the analyte is often present at pico- to nanogram-per-milliliter levels and embedded in a complex matrix of proteins, salts, and lipids, LC-MS/MS is the gold standard.[4] Its unparalleled sensitivity and selectivity, achieved by monitoring specific precursor-to-product ion transitions, allow for accurate quantification in challenging samples.
Method 1: RP-HPLC-UV for Purity and Assay of Bulk Drug Substance
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. This compound is a moderately polar, acidic compound. To ensure consistent retention and sharp peak shape, the mobile phase is acidified (e.g., with phosphoric or formic acid).[5] This suppresses the ionization of the carboxylic acid moiety, rendering the molecule less polar and increasing its interaction with the C18 stationary phase.[6] Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration, detected via UV absorbance.
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for the quantification of this compound by RP-HPLC-UV.
Detailed Protocol: RP-HPLC-UV
2.3.1. Reagents and Materials
-
This compound Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS grade)
-
Volumetric flasks and pipettes (Class A)
-
0.45 µm syringe filters (e.g., PVDF or Nylon)
2.3.2. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
2.3.3. Preparation of Solutions
-
Diluent: Acetonitrile : Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.[9] Allow to cool to room temperature, dilute to volume with diluent, and mix well. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter an aliquot through a 0.45 µm syringe filter before injection.
2.3.4. System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution.
-
The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD for Peak Area: ≤ 2.0%[10]
-
-
Inject the diluent (as a blank), followed by the prepared sample solutions.
Method Validation Summary (as per ICH Q2(R2))
The method's reliability is established through a rigorous validation process.[1][11] The following table summarizes typical performance characteristics.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak is spectrally pure and baseline resolved. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | 25 - 150 µg/mL (e.g., 25-150% of nominal concentration) | Validated Range |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.45%; Intermediate: 0.88% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate, temp, pH) | Method is robust to minor variations. |
Method 2: LC-MS/MS for Quantification in Human Plasma
Principle of the Method
This method is designed for the ultra-trace quantification of this compound in a complex biological matrix. The protocol's success hinges on two core components: efficient sample cleanup and highly selective detection.
-
Sample Preparation: Due to the complexity of plasma, a sample preparation step is mandatory to remove proteins and other interfering substances like phospholipids. We employ Solid-Phase Extraction (SPE), which offers superior cleanup and concentration compared to simpler methods like protein precipitation.[12] As an acidic compound, the analyte is retained on a mixed-mode anion exchange SPE sorbent, allowing for rigorous washing steps to remove neutral and basic interferences.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The analyte is ionized (typically via electrospray ionization in negative mode, ESI-), and the first quadrupole (Q1) isolates the precursor ion (the deprotonated molecule, [M-H]⁻). This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, stable fragment ion. This highly specific precursor-to-product ion transition is monitored, virtually eliminating background noise and ensuring high selectivity. An isotopically labeled internal standard is used to correct for matrix effects and variability in extraction recovery.
Experimental Workflow: LC-MS/MS
Caption: Bioanalytical workflow for LC-MS/MS quantification, including Solid-Phase Extraction.
Detailed Protocol: LC-MS/MS
3.3.1. Reagents and Materials
-
Reference Standards: this compound and a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Control Human Plasma (K2-EDTA)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid, Ammonium Hydroxide (Optima grade)
-
SPE Plate: Oasis MAX 96-well plate, 30 mg (or equivalent mixed-mode anion exchange sorbent)
3.3.2. Instrumentation and Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B held for 0.5 min, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Hypothetical):
-
Analyte: 217.0 → 173.0 (Precursor [M-H]⁻ → Fragment [M-H-CO₂]⁻)
-
Internal Standard: 221.0 → 177.0
-
-
Key MS Parameters: Capillary Voltage: 2.5 kV; Desolvation Temp: 500 °C; Cone Gas Flow: 150 L/hr. These must be optimized for the specific instrument.
3.3.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.
-
Calibration Standards & QCs: Prepare spiking solutions by serial dilution of the analyte stock solution in 50:50 acetonitrile:water. Spike these into control human plasma to prepare calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples (low, mid, high).
3.3.4. Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition: Condition the SPE wells with 1 mL of methanol.
-
Equilibrate: Equilibrate the wells with 1 mL of water.
-
Load: Load the entire pre-treated sample onto the SPE plate.
-
Wash 1: Wash with 1 mL of 5% ammonium hydroxide in water.
-
Wash 2: Wash with 1 mL of methanol.
-
Elute: Elute the analyte and IS with 1 mL of 2% formic acid in methanol.
-
Dry-down & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of Mobile Phase A/B (95:5) for injection.
Bioanalytical Method Validation Summary
Validation for bioanalytical methods follows specific regulatory guidance to ensure data integrity for pharmacokinetic studies.
| Validation Parameter | Typical Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | Analyte response is ≥5x blank response; Accuracy ±20%, Precision ≤20% |
| Calibration Curve | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ) |
| Accuracy & Precision | Within-run and between-run accuracy ±15%, precision ≤15% RSD (±20% at LLOQ) |
| Matrix Effect | IS-normalized matrix factor should have a CV ≤15% |
| Recovery | Should be consistent and precise, though not necessarily 100% |
| Stability | Analyte must be stable under various conditions (bench-top, freeze-thaw, long-term storage) |
Conclusion and Method Selection Rationale
The two methods presented are robust, reliable, and tailored for specific, critical applications in the pharmaceutical industry.
-
The RP-HPLC-UV method is ideal for the routine quality control of this compound as a bulk drug substance. Its operational simplicity and adherence to standard pharmacopeial validation practices make it a cost-effective choice for assay and purity testing.[13]
-
The LC-MS/MS method provides the necessary sensitivity and selectivity for quantifying the analyte in complex biological matrices.[14] The rigorous sample cleanup via SPE and the specificity of MRM detection are indispensable for generating high-quality pharmacokinetic data in support of drug development programs.
The choice of method should always be guided by the analytical question at hand, balancing the need for sensitivity against the practicality of the workflow and the nature of the sample matrix.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. Propionic acid | SIELC Technologies [sielc.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. bib.irb.hr:8443 [bib.irb.hr:8443]
- 13. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
Application Note: Preparation of High-Purity Stock Solutions of 3-(2,6-dichlorophenyl)propanoic acid
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a high-purity stock solution of 3-(2,6-dichlorophenyl)propanoic acid (CAS 51656-68-9). The procedures outlined are designed for researchers in pharmacology, medicinal chemistry, and other life science fields to ensure solution accuracy, stability, and experimental reproducibility. This guide emphasizes safety precautions, explains the rationale behind solvent selection, and offers a step-by-step methodology for creating a standard 10 mM stock solution in dimethyl sulfoxide (DMSO).
Introduction and Scientific Context
The protocol herein is built on principles of chemical safety and analytical precision. It addresses the compound's poor aqueous solubility by utilizing an appropriate organic solvent and incorporates best practices for handling, solubilization, and long-term storage to maintain the integrity of the stock solution.
Physicochemical Properties
A thorough understanding of the compound's properties is essential for its proper handling and use. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 51656-68-9 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |
| Molecular Weight | 219.06 g/mol | [1][2][3][4] |
| Physical Form | Solid (typically a crystalline powder) | [5] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol. | General knowledge for aromatic carboxylic acids. |
Critical Safety and Handling Precautions
This compound and its structural analogs are classified as irritants.[3][6] Strict adherence to safety protocols is mandatory to prevent exposure.
-
Hazard Identification: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Engineering Controls: All handling of the solid compound and preparation of the stock solution must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[9]
-
Waste Disposal: Dispose of all chemical waste, contaminated consumables, and unused solutions in accordance with your institution's environmental health and safety guidelines.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of 10 mL of a 10 mM stock solution in DMSO. The choice of DMSO as the solvent is based on its high solvating power for a wide range of organic molecules and its miscibility with most aqueous media used in subsequent experimental dilutions.
Required Materials & Equipment
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
15 mL polypropylene conical tube or a 10 mL Class A volumetric flask
-
Spatula and weighing paper/boat
-
Vortex mixer
-
Water bath sonicator
-
Calibrated micropipettes
-
Cryogenic storage vials (for aliquoting)
-
Optional: 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter
Calculation of Required Mass
The first step is to calculate the mass of the compound needed to achieve the target concentration.
-
Molecular Weight (MW): 219.06 g/mol
-
Target Concentration (C): 10 mM = 0.010 mol/L
-
Target Volume (V): 10 mL = 0.010 L
Mass (g) = C (mol/L) x V (L) x MW ( g/mol ) Mass (g) = 0.010 mol/L x 0.010 L x 219.06 g/mol Mass (g) = 0.0021906 g Mass (mg) = 2.19 mg
Step-by-Step Solubilization Procedure
-
Weighing: In a chemical fume hood, carefully weigh out approximately 2.2 mg of this compound using an analytical balance and transfer it directly into a 15 mL conical tube or 10 mL volumetric flask. Record the exact mass.
-
Solvent Addition: Add approximately 8 mL of anhydrous DMSO to the vessel containing the compound.
-
Dissolution: Cap the vessel securely and vortex vigorously for 1-2 minutes. A suspension of fine particles may still be visible.
-
Sonication (If Necessary): To ensure complete dissolution, place the vessel in a water bath sonicator for 10-15 minutes. The ultrasonic energy helps to break apart solid aggregates and accelerate the solubilization process. Visually inspect the solution against a light source to confirm that no solid particles remain. The solution should be clear and homogenous.
-
Final Volume Adjustment: Carefully add DMSO to bring the total volume to exactly 10.0 mL. If using a volumetric flask, add solvent until the bottom of the meniscus aligns with the calibration mark. If using a conical tube, use a calibrated pipette for the final volume adjustment.
-
Final Mixing: Invert the capped vessel 10-15 times to ensure the final solution is homogenous.
Quality Control and Sterilization (Recommended)
For applications sensitive to particulates or microbial contamination (e.g., cell culture assays), filtering the stock solution is a critical final step.
-
Draw the prepared stock solution into a sterile syringe.
-
Attach a 0.22 µm PTFE syringe filter to the syringe outlet. PTFE is recommended for its broad chemical compatibility with organic solvents like DMSO.
-
Dispense the solution through the filter into a sterile collection vessel.
Visualization: Stock Solution Preparation Workflow
The following diagram illustrates the logical flow of the preparation protocol.
Caption: Workflow for preparing the stock solution.
Aliquoting, Storage, and Stability
To preserve the integrity of the stock solution and avoid degradation from repeated freeze-thaw cycles, proper storage is crucial.
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in appropriately labeled cryogenic vials.
-
Labeling: Each aliquot vial must be clearly labeled with:
-
Compound Name: this compound
-
Concentration: 10 mM
-
Solvent: DMSO
-
Date of Preparation
-
Preparer's Initials
-
-
Storage Conditions: Store the aliquots in a freezer at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect the vials from light by storing them in a labeled freezer box.
-
Stability: When stored correctly, the compound is expected to be stable in DMSO for at least six months. However, for long-term studies, periodic analytical verification (e.g., via HPLC) is recommended.
References
- 1. scbt.com [scbt.com]
- 2. 3-(2,6-DICHLOROPHENYL)PROPIONIC ACID | 51656-68-9 [chemicalbook.com]
- 3. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 4. 3-(2,4-Dichlorophenyl)propanoic acid | C9H8Cl2O2 | CID 2740915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(2,4-二氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(3,5-Dichlorophenyl)propionic acid | C9H8Cl2O2 | CID 819305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. csub.edu [csub.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. labproinc.com [labproinc.com]
Application Notes and Protocols for the Use of 3-(2,6-dichlorophenyl)propanoic Acid in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities for their potential as effective therapeutic agents. This document provides a comprehensive guide for the evaluation of the antimicrobial properties of 3-(2,6-dichlorophenyl)propanoic acid. Detailed, step-by-step protocols for fundamental antimicrobial susceptibility testing (AST) methods are presented, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC), agar disk diffusion, and time-kill kinetic assays. This guide is designed to be a self-contained resource, offering not only procedural instructions but also the scientific rationale behind experimental choices, quality control measures, and data interpretation. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[1][2][3][4] Putative mechanisms of action for dichlorophenyl-containing compounds are also discussed, providing a framework for further mechanistic studies.
Introduction: The Scientific Imperative for New Antimicrobial Agents
The global health landscape is increasingly threatened by the emergence of multidrug-resistant (MDR) pathogens. This escalating crisis underscores the urgent need for the discovery and development of new antimicrobial compounds with novel mechanisms of action. Phenylpropanoic acid derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. The subject of this guide, this compound, is a compound whose antimicrobial potential warrants systematic investigation. The dichlorophenyl moiety is a feature of several compounds with demonstrated antimicrobial activity, suggesting it may contribute to the disruption of essential bacterial processes.
This application note is structured to provide researchers with the necessary tools to rigorously assess the in vitro antimicrobial efficacy of this compound. By adhering to standardized methodologies, researchers can generate reliable and comparable data, which is a prerequisite for the progression of any new compound through the drug development pipeline.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for accurate assay design and interpretation.
| Property | Value | Source |
| CAS Number | 51656-68-9 | [5][6] |
| Molecular Formula | C₉H₈Cl₂O₂ | [5][6] |
| Molecular Weight | 219.06 g/mol | [5][6] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | [8] |
Essential Materials and Reagents
This section details the necessary components for the successful execution of the described antimicrobial assays.
-
Test Compound: this compound (purity ≥95%)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB)
-
Blood Agar plates
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
0.85% NaCl (sterile saline)
-
McFarland turbidity standards (0.5)
-
-
Labware and Equipment:
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
-
Vortex mixer
-
Biological safety cabinet
-
Experimental Protocols
The following protocols are based on established guidelines from CLSI and EUCAST to ensure the generation of high-quality, reproducible data.[1][2][3][4]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest desired test concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer.
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working solution of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Causality and Self-Validation: The inclusion of a growth control is crucial to ensure that the bacteria are viable and that the medium can support growth. The sterility control validates that the medium and the plate are not contaminated. Adherence to the standardized inoculum density is critical for the reproducibility of MIC values.
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative test to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[10][11][12]
Step-by-Step Methodology:
-
Preparation of Compound-Impregnated Disks:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethanol).
-
Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the compound solution onto sterile paper disks (6 mm diameter).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 4.1.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.
-
-
Disk Application: Using sterile forceps, place the prepared disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement of Zones of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters (mm).
Causality and Self-Validation: The uniformity of the bacterial lawn is critical for obtaining circular and consistent zones of inhibition. The thickness of the agar can affect the diffusion of the compound, so using plates with a consistent depth of MHA is important for reproducibility.
Caption: Workflow for the agar disk diffusion assay.
Protocol 3: Time-Kill Kinetic Assay
The time-kill assay provides information on the rate at which an antimicrobial agent kills a bacterium and can help differentiate between bactericidal and bacteriostatic activity.[5][6][13]
Step-by-Step Methodology:
-
Preparation: Prepare a bacterial inoculum in TSB and allow it to grow to the early logarithmic phase (approximately 1-2 x 10⁶ CFU/mL).
-
Assay Setup:
-
Prepare flasks or tubes containing TSB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control flask with no compound.
-
-
Inoculation: Inoculate each flask with the prepared bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[14]
Causality and Self-Validation: The initial inoculum density is a critical parameter that must be consistent across all test conditions. Accurate serial dilutions and plating are essential for obtaining reliable viable cell counts. The growth control is necessary to demonstrate that the bacteria remain viable throughout the experiment in the absence of the antimicrobial agent.
Caption: Workflow for the time-kill kinetic assay.
Data Analysis and Interpretation
The data generated from these assays should be systematically recorded and analyzed. Below are examples of how to present the data.
Table 1: Hypothetical MIC Values for this compound (µg/mL)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 |
| Enterococcus faecalis ATCC 29212 | 32 |
| Escherichia coli ATCC 25922 | 64 |
| Pseudomonas aeruginosa ATCC 27853 | >128 |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound (20 µ g/disk )
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 18 |
| Enterococcus faecalis ATCC 29212 | 14 |
| Escherichia coli ATCC 25922 | 10 |
| Pseudomonas aeruginosa ATCC 27853 | 6 (no zone) |
Putative Mechanism of Action
While the precise mechanism of action of this compound has not been elucidated, studies on structurally related compounds containing dichlorophenyl moieties suggest potential modes of antibacterial activity. One plausible mechanism involves the disruption of the bacterial cell membrane's integrity.[15][16] The lipophilic nature of the dichlorophenyl group may facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Another potential mechanism is the induction of intracellular oxidative stress through the generation of reactive oxygen species (ROS).[15] An excess of ROS can damage essential cellular components such as DNA, proteins, and lipids, leading to bacterial cell death. Further investigation into these potential mechanisms is warranted and could involve assays to measure membrane potential, membrane permeability, and intracellular ROS levels.
Caption: Putative mechanisms of action for this compound.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of the antimicrobial properties of this compound. By following the detailed protocols for MIC determination, disk diffusion, and time-kill assays, researchers can generate reliable data to assess the compound's spectrum of activity and potency. The provided context on potential mechanisms of action serves as a foundation for more in-depth mechanistic studies. The systematic application of these standardized methods is a critical first step in the journey of discovering and developing new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. iacld.com [iacld.com]
- 3. ESCMID: EUCAST [escmid.org]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. protocols.io [protocols.io]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. emerypharma.com [emerypharma.com]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-(2,6-dichlorophenyl)propanoic Acid for Enhanced Analytical Detection
Abstract
This technical guide provides detailed methodologies for the chemical derivatization of 3-(2,6-dichlorophenyl)propanoic acid, a compound of interest in pharmaceutical and metabolic research. Due to its inherent chemical properties—notably its polarity and low volatility—direct analysis by common chromatographic techniques such as Gas Chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.[1][2] This application note explores various derivatization strategies to improve its chromatographic behavior and detectability for both GC-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis. We present detailed, field-tested protocols for esterification and silylation for GC-MS, as well as derivatization to introduce chromophoric and fluorophoric tags for HPLC-based detection. Furthermore, we address the chiral nature of the analyte and discuss strategies for enantiomeric separation through the use of chiral derivatizing agents.
Introduction: The Rationale for Derivatization
This compound is a carboxylic acid whose accurate quantification is critical in various stages of drug development and related research. The carboxylic acid functional group, while central to its chemical identity, presents significant analytical hurdles. The presence of an active hydrogen in the carboxyl group leads to high polarity and low volatility, making it unsuitable for direct GC analysis.[3] Without derivatization, this class of compounds is prone to strong interactions with the stationary phase in GC columns, leading to tailing peaks and poor resolution.[2]
Derivatization is a chemical modification process that converts the analyte into a more analytically amenable form.[4] For GC analysis, the primary goals of derivatization are to:
-
Increase Volatility: By replacing the polar -COOH group with a less polar functional group, the boiling point of the analyte is lowered.[5]
-
Enhance Thermal Stability: Derivatives are often more stable at the high temperatures required for GC analysis.[6]
-
Improve Chromatographic Performance: Reduced polarity minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[7]
For HPLC analysis, derivatization is employed to:
-
Enhance Detection: Attaching a chromophore or fluorophore to the molecule significantly increases its response to UV-Visible or fluorescence detectors, thereby improving sensitivity.[4][8]
-
Enable Chiral Separation: The use of a chiral derivatizing agent can convert a pair of enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[9][10]
This guide will provide a comprehensive overview of the most effective derivatization techniques for this compound, complete with step-by-step protocols.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis of this compound, the two most common and effective derivatization strategies are silylation and esterification.[3]
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[11] The process involves the replacement of the acidic proton in the carboxyl group with a non-polar trimethylsilyl (TMS) group.[5] This derivatization significantly reduces the polarity and increases the volatility of the analyte, making it ideal for GC analysis.[12]
Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[2]
Protocol 1: Silylation of this compound with BSTFA + 1% TMCS
Materials:
-
This compound standard or extracted sample, dried.
-
BSTFA + 1% TMCS derivatizing reagent.
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane).
-
Heating block or oven.
-
Autosampler vials with inserts.
-
Vortex mixer.
Procedure:
-
Prepare a solution of the analyte in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Transfer 100 µL of the analyte solution to an autosampler vial.
-
Add 50 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the reagent.
-
Cap the vial tightly, and vortex for 10-15 seconds to ensure thorough mixing.
-
Heat the vial at 60-70°C for 60 minutes in a heating block or oven. The reaction time and temperature can be optimized for specific applications.[2]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
Causality and Insights: The addition of 1% TMCS acts as a catalyst, enhancing the reactivity of the BSTFA and ensuring a more complete and rapid derivatization, especially if any steric hindrance is present.[5] The reaction is sensitive to moisture, so the use of anhydrous solvents and proper sample drying is crucial for optimal results.[2]
Esterification: Formation of Methyl Esters
Esterification is another classic and highly effective method for derivatizing carboxylic acids.[13] This reaction converts the carboxylic acid into its corresponding ester, typically a methyl ester, which is significantly more volatile and less polar.[1] A common and effective reagent for this purpose is 14% Boron Trifluoride in Methanol (BF3-Methanol).[2]
Protocol 2: Esterification of this compound with BF3-Methanol
Materials:
-
This compound standard or extracted sample, dried.
-
14% BF3-Methanol solution.
-
Anhydrous hexane.
-
Saturated sodium chloride (NaCl) solution.
-
Anhydrous sodium sulfate (Na2SO4).
-
Heating block or oven.
-
Autosampler vials.
-
Vortex mixer.
-
Pasteur pipette.
Procedure:
-
Prepare a solution of the analyte in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
In an autosampler vial, combine 100 µL of the analyte solution with 50 µL of 14% BF3-Methanol.
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]
-
After cooling, add 0.5 mL of saturated NaCl solution to the vial and vortex for 10 seconds. This step helps to quench the reaction and partition the derivative.
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.
-
Using a Pasteur pipette, carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
Repeat the hexane extraction twice more, combining the hexane layers.
-
The resulting hexane solution containing the methyl ester derivative is ready for GC-MS analysis.
Causality and Insights: The Fischer esterification mechanism, catalyzed by the Lewis acid BF3, proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[14] The subsequent work-up with saturated NaCl and hexane extraction is essential to separate the non-polar methyl ester derivative from the polar reaction mixture and excess reagents.
Table 1: Comparison of GC-MS Derivatization Methods
| Feature | Silylation (BSTFA) | Esterification (BF3-Methanol) |
| Reaction Principle | Replacement of active H with TMS group | Conversion of -COOH to -COOCH3 |
| Reagent | BSTFA + 1% TMCS | 14% BF3 in Methanol |
| Reaction Conditions | 60-70°C for 60 min | 60°C for 60 min |
| Sample Work-up | None required, direct injection | Liquid-liquid extraction required |
| Advantages | Simple, one-step reaction. High yields. | Reagents are relatively inexpensive. |
| Disadvantages | Reagents are moisture-sensitive. Can be corrosive to the GC column over time.[6] | Multi-step work-up procedure. |
Derivatization for HPLC Analysis
For HPLC analysis, derivatization is typically performed to enhance the detectability of the analyte, especially when dealing with low concentrations. This is achieved by introducing a chemical moiety that has strong UV absorbance or fluorescence properties.[4]
Pre-column Derivatization for UV Detection
A variety of reagents can be used to tag carboxylic acids for enhanced UV detection. One common approach involves the use of a derivatizing agent that reacts with the carboxyl group to form a product with a high molar absorptivity at a wavelength where the underivatized analyte has little to no absorbance. Nitrophenylhydrazine derivatives are often used for this purpose.[15]
Protocol 3: Derivatization with 2-Nitrophenylhydrazine (NPH)
Materials:
-
This compound standard or sample solution.
-
2-Nitrophenylhydrazine hydrochloride (NPH·HCl).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Pyridine.
-
Acetonitrile.
-
Heating block.
Procedure:
-
Prepare a solution of the analyte in acetonitrile:water (70:30 v/v).
-
In a reaction vial, mix 100 µL of the analyte solution with 100 µL of a 2 mg/mL solution of NPH·HCl in acetonitrile:water.
-
Add 100 µL of a 1 mg/mL solution of EDC in acetonitrile:water.
-
Add 20 µL of pyridine to catalyze the reaction.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample can then be directly injected into the HPLC system, with detection typically in the range of 330-420 nm.[15]
Causality and Insights: EDC is a coupling agent that activates the carboxylic acid group, allowing it to react with the nucleophilic hydrazine group of NPH to form a stable hydrazide derivative. The resulting derivative contains a nitrophenyl group, which is a strong chromophore.
Chiral Derivatization for Enantiomeric Separation
This compound is a chiral compound, existing as two non-superimposable mirror images or enantiomers.[16] In many biological systems, enantiomers can exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual enantiomers is often a regulatory and scientific necessity.[16]
One approach to chiral separation is to derivatize the enantiomeric mixture with a chiral derivatizing agent (CDA).[9][10] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, achiral chromatographic techniques.[9]
Protocol 4: Chiral Derivatization with (R)-(+)-α-Methylbenzylamine
Materials:
-
Racemic this compound.
-
(R)-(+)-α-Methylbenzylamine (or the S-enantiomer).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Hydroxybenzotriazole (HOBt).
-
Anhydrous dichloromethane (DCM).
-
HPLC system with a standard C18 column.
Procedure:
-
Dissolve the racemic analyte (1 equivalent) in anhydrous DCM.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add (R)-(+)-α-Methylbenzylamine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or a preliminary HPLC run.
-
Wash the reaction mixture with a dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted reagents.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Causality and Insights: The reaction of the (R) and (S) enantiomers of the acid with the single (R) enantiomer of the amine results in the formation of two diastereomeric amides: (R,R) and (S,R). These diastereomers will have different retention times on a standard achiral HPLC column, allowing for their separation and quantification.
Visualizing the Workflow
The following diagrams illustrate the derivatization workflows described in this application note.
Caption: Workflow for GC-MS Derivatization.
Caption: Workflow for HPLC Derivatization.
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive analysis by chromatographic methods. For GC-MS, both silylation with BSTFA and esterification with BF3-methanol are highly effective at improving the volatility and chromatographic behavior of the analyte. The choice between these two methods will depend on laboratory preference, with silylation offering a simpler workflow and esterification being a more cost-effective option. For HPLC analysis, pre-column derivatization can significantly enhance detection limits, while the use of chiral derivatizing agents provides a robust method for the separation and quantification of its enantiomers. The protocols provided in this guide serve as a validated starting point for researchers and scientists in the field of drug development and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Blogs | Restek [discover.restek.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 16. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Cellular Effects of 3-(2,6-dichlorophenyl)propanoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell-based assays involving 3-(2,6-dichlorophenyl)propanoic acid. Given the structural characteristics of this compound, which belongs to the arylpropionic acid class, we will proceed with the scientifically-grounded hypothesis that its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide offers a tiered experimental approach, beginning with essential cytotoxicity profiling to establish viable concentration ranges, followed by direct enzymatic assays to probe COX-1 and COX-2 inhibition, and culminating in a functional assay to measure the downstream effects on prostaglandin production. The protocols are designed to be self-validating, incorporating necessary controls and data analysis frameworks to ensure the generation of robust and reproducible results.
Introduction: The Scientific Rationale
Arylpropionic acid derivatives are a well-established class of compounds, with many, like ibuprofen and naproxen, acting as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The primary mechanism of action for these molecules is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.[2] The chemical structure of this compound suggests it is a member of this family. Therefore, a logical starting point for its characterization is to investigate its potential as a COX inhibitor.
This guide will provide detailed protocols for a systematic investigation of the cellular effects of this compound, focusing on:
-
Determining the therapeutic window: Establishing the concentration range at which the compound is not cytotoxic is a critical first step for any cell-based assay.[3][4]
-
Assessing the primary target engagement: Direct measurement of COX-1 and COX-2 enzyme inhibition in a cellular context.
-
Evaluating the downstream functional consequences: Quantifying the reduction in prostaglandin E2 (PGE2) production as a result of COX inhibition.
The following sections will provide detailed, step-by-step protocols, the scientific reasoning behind key experimental choices, and guidance on data interpretation.
Foundational Assay: Determining Cytotoxicity
Before assessing the specific biological activity of this compound, it is imperative to determine its cytotoxic profile. This will establish a concentration range where the compound can be tested for its intended effects without confounding results due to cell death.[5] A common and reliable method for this is the MTT assay, which measures cell viability.[4]
Protocol 2.1: MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a selected cell line.
Materials:
-
Selected cell line (e.g., RAW 264.7 murine macrophages, A549 human lung carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (for dissolving the compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell control" (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Cell Line | e.g., RAW 264.7 |
| Seeding Density | 1 x 10^4 cells/well |
| Compound Concentrations | 0.1, 1, 10, 100, 1000 µM |
| Incubation Time | 24 hours |
| Readout | Absorbance at 570 nm |
Primary Target Engagement: COX Inhibition Assays
Based on the structural similarity to other arylpropionic acids, the primary hypothesis is that this compound inhibits COX enzymes.[1] A cell-based assay using a whole blood model or a macrophage cell line like RAW 264.7, which expresses both COX-1 and COX-2 upon stimulation, is an excellent system to test this.
Protocol 3.1: Cell-Based COX-1 and COX-2 Activity Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity in a cellular context.
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Arachidonic acid (substrate for COX enzymes)
-
This compound
-
Selective COX-1 inhibitor (e.g., SC-560)
-
Selective COX-2 inhibitor (e.g., Celecoxib)
-
PGE2 ELISA kit
-
96-well plates
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells at 2.5 x 10^5 cells/well in a 96-well plate and incubate overnight.
-
For COX-2 activity: Induce COX-2 expression by treating cells with 1 µg/mL LPS for 16-24 hours.
-
For COX-1 activity: Use non-LPS-stimulated cells as they constitutively express COX-1.
-
Pre-incubate the cells (both LPS-stimulated and non-stimulated) with various concentrations of this compound (below the cytotoxic range determined in Protocol 2.1) for 1 hour. Include vehicle control, a known COX-1 inhibitor, and a known COX-2 inhibitor as controls.
-
-
Initiation of COX Reaction:
-
Add 10 µM arachidonic acid to each well to initiate the COX reaction.
-
Incubate for 30 minutes at 37°C.
-
-
Measurement of PGE2 Production:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 values for COX-1 and COX-2 inhibition.
-
Compare the IC50 values to determine the selectivity of the compound for COX-1 versus COX-2.
| Parameter | COX-1 Assay | COX-2 Assay |
| Cell Treatment | No LPS | 1 µg/mL LPS |
| Substrate | 10 µM Arachidonic Acid | 10 µM Arachidonic Acid |
| Positive Controls | SC-560 | Celecoxib |
| Readout | PGE2 levels (ELISA) | PGE2 levels (ELISA) |
Downstream Functional Assay: Prostaglandin E2 (PGE2) Production
To confirm that the observed COX inhibition translates to a functional anti-inflammatory effect, it is essential to measure the reduction in the production of key inflammatory mediators like PGE2 in a more physiologically relevant context.[2]
Protocol 4.1: Measurement of LPS-Induced PGE2 Production
Objective: To evaluate the dose-dependent effect of this compound on the production of PGE2 in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
LPS
-
This compound
-
PGE2 ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells at 5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response and subsequent PGE2 production.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration using a commercial ELISA kit.
-
Data Analysis:
-
Quantify the amount of PGE2 produced in each condition.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of PGE2 production.
Visualizing the Workflow and Rationale
To provide a clear overview of the experimental strategy, the following diagrams illustrate the logical flow and the underlying biological pathway.
Experimental Workflow
Caption: Tiered approach for characterizing this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action via COX inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the initial cellular characterization of this compound. By following these protocols, researchers can obtain reliable data on its cytotoxicity, its ability to inhibit COX enzymes, and its functional anti-inflammatory effects. The results from these assays will provide a strong foundation for further preclinical development, including more complex cell-based models and in vivo studies. Future work could involve investigating the compound's effects on other inflammatory pathways, its pharmacokinetic properties, and its potential for therapeutic applications.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol [protocols.io]
Application Notes and Protocols: 3-(2,6-Dichlorophenyl)propanoic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the 2,6-Dichlorophenyl Moiety
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among these, 3-(2,6-dichlorophenyl)propanoic acid emerges as a scaffold of significant interest. The defining feature of this molecule, the 2,6-dichlorinated phenyl ring, imparts a unique set of properties that medicinal chemists can leverage to overcome common drug design challenges. The ortho,ortho'-dichloro substitution pattern sterically hinders the rotation of the phenyl ring, locking it into a specific conformation. This conformational restriction can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prominent examples.[1][2] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The structural motif of this compound is reminiscent of the potent NSAID, diclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetic acid), highlighting the privileged nature of the 2,6-dichlorophenyl group in designing anti-inflammatory agents.[3][4][5] Beyond inflammation, this moiety has been explored in the development of transthyretin amyloid fibril formation inhibitors, showcasing its versatility in targeting diverse biological pathways.[5][6]
These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a foundational element in medicinal chemistry programs. We will delve into its physicochemical properties, key synthetic transformations, and provide detailed, field-proven protocols for the synthesis of amide and ester derivatives, which represent the most common and impactful applications of this building block.
Physicochemical Properties and Strategic Advantages
The utility of a building block is intrinsically linked to its inherent properties. The table below summarizes the key physicochemical parameters of this compound, providing a quantitative basis for its strategic application in drug design.
| Property | Value | Source |
| CAS Number | 51656-68-9 | N/A |
| Molecular Formula | C₉H₈Cl₂O₂ | N/A |
| Molecular Weight | 219.06 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 128-132 °C | N/A |
| LogP (calculated) | 3.2 | N/A |
| pKa (calculated) | ~4.5 | N/A |
The calculated LogP value suggests a moderate lipophilicity, a crucial parameter for cell permeability and overall pharmacokinetic behavior. The acidic nature of the carboxylic acid group (pKa ~4.5) allows for salt formation to modulate solubility and provides a reactive handle for a multitude of chemical transformations.
Core Synthetic Applications: Amide and Ester Formation
The carboxylic acid moiety of this compound is its primary reactive center, making it an ideal substrate for amide bond formation and esterification. These two transformations are fundamental in medicinal chemistry for the construction of diverse compound libraries with a wide range of biological activities.
Amide Bond Formation: A Gateway to Diverse Functionality
Amide bonds are a cornerstone of peptide and protein structure and are prevalent in a vast number of approved drugs. The synthesis of amides from this compound allows for the introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR).
Caption: General workflow for the synthesis of amide derivatives.
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.[7]
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired amide.
Rationale for Reagent Choices:
-
HATU: A highly effective coupling reagent that forms an activated ester intermediate, facilitating rapid and clean amide bond formation with minimal epimerization for chiral amines.[7]
-
DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
Esterification: Modulating Physicochemical Properties
Esterification of this compound is a valuable strategy for masking the carboxylic acid, thereby increasing lipophilicity and potentially improving cell permeability. Esters can also serve as prodrugs, which are converted to the active carboxylic acid in vivo.
Caption: General workflow for Fischer esterification.
This classic method is a straightforward and cost-effective way to produce simple alkyl esters.[8][9]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; often used in excess as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heating: Heat the reaction mixture to reflux. Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the alcohol used.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography or distillation, if applicable.
Causality Behind Experimental Choices:
-
Excess Alcohol: The Fischer esterification is an equilibrium-controlled reaction.[8][9] Using a large excess of the alcohol as the solvent drives the equilibrium towards the formation of the ester product according to Le Chatelier's principle.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]
Conclusion
This compound represents a high-value building block for medicinal chemistry, offering a unique combination of conformational rigidity and modulated electronic properties. Its utility is particularly evident in the synthesis of novel anti-inflammatory agents and other therapeutics where precise molecular architecture is key to biological activity. The protocols detailed herein for amide and ester formation provide a robust starting point for the exploration of diverse chemical space, enabling the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns. By understanding the strategic advantages of the 2,6-dichlorophenyl moiety and applying the provided synthetic methodologies, researchers can effectively harness the potential of this versatile scaffold in the pursuit of innovative medicines.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. growingscience.com [growingscience.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
Techniques for Isolating 3-(2,6-dichlorophenyl)propanoic Acid from Reaction Mixtures
An Application Note for Researchers and Drug Development Professionals
Abstract
3-(2,6-dichlorophenyl)propanoic acid is a key chemical intermediate whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs), most notably as a precursor or structural analog to compounds like Diclofenac.[1][2] Isolating this compound from complex reaction mixtures requires a robust strategy tailored to its specific physicochemical properties. This guide provides an in-depth analysis of effective isolation techniques, focusing on the principles and practical execution of acid-base extraction, recrystallization, and column chromatography. Detailed, field-tested protocols are provided to empower researchers to achieve high purity and yield.
Introduction: The Importance of Purity
The efficacy and safety of pharmaceutical products are directly linked to the purity of the intermediates used in their synthesis. For this compound, residual starting materials, side-products, or positional isomers can lead to downstream reaction failures, the formation of toxic impurities, and reduced overall yield. Therefore, a thorough understanding of its chemical nature is paramount to designing an effective purification strategy. The techniques outlined herein are designed to systematically remove common process-related impurities, ensuring the final product meets the stringent quality requirements for drug development.
Physicochemical Properties & Purification Rationale
The isolation strategy for this compound is fundamentally based on its key chemical and physical properties.
| Property | Value | Significance for Purification |
| IUPAC Name | This compound | - |
| CAS Number | 51656-68-9 | Unique identifier for substance tracking.[3][4] |
| Molecular Formula | C₉H₈Cl₂O₂ | - |
| Molecular Weight | 219.06 g/mol | Influences diffusion and chromatographic behavior.[3][5] |
| Appearance | White to off-white crystals or powder | Visual indicator of purity.[6] |
| Melting Point | 94.5 - 103.5 °C | A sharp melting point range is a key indicator of purity.[6][7] |
| Key Functional Group | Carboxylic Acid (-COOH) | Primary target for purification. The acidic proton allows for selective conversion to a water-soluble salt, which is the basis for acid-base extraction.[8][9] |
The presence of the carboxylic acid group is the most significant feature for purification. Its acidity allows for a reversible conversion to a carboxylate salt, drastically changing its solubility from being soluble in organic solvents to soluble in aqueous bases. This reversible polarity change is the cornerstone of the primary isolation technique: acid-base extraction.
Common Impurities in Synthesis
While specific impurities depend on the synthetic route, typical reaction mixtures may contain:
-
Unreacted Starting Materials: Such as 2,6-dichlorobenzyl derivatives or malonic esters.[10]
-
Neutral By-products: Non-acidic compounds formed during the reaction.
-
Positional Isomers: Such as 3-(2,4-dichlorophenyl)propanoic acid or other isomers, which can be difficult to separate due to similar properties.[11][12]
-
Related Acidic Impurities: Other carboxylic acids that may have been formed through side reactions.
A successful purification strategy must be capable of separating the target acid from these structurally similar and dissimilar compounds.
Core Isolation & Purification Strategies
Strategy 1: Acid-Base Extraction (Primary Isolation)
This technique is the most effective first step for isolating the target carboxylic acid from neutral or basic impurities. The principle relies on the reversible acid-base reaction of the carboxylic acid group.[9][13]
Mechanism:
-
The crude reaction mixture is dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
An aqueous base (e.g., sodium hydroxide or sodium bicarbonate) is added. The base deprotonates the carboxylic acid, forming the sodium 3-(2,6-dichlorophenyl)propanoate salt.
-
This carboxylate salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[8][14]
-
The layers are separated.
-
The aqueous layer, now containing the purified salt, is acidified with a strong acid (e.g., HCl). This protonates the carboxylate, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out as a solid.[8]
-
The pure solid product is then collected by filtration.
Strategy 2: Recrystallization (Secondary Purification)
Recrystallization is a powerful technique for purifying solid compounds to a high degree, particularly for removing impurities that are structurally very similar to the target compound.[15] The goal is to find a solvent system where the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[16][17]
Principle:
-
The crude solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution.
-
Insoluble impurities can be filtered out at this stage (hot filtration).
-
The solution is allowed to cool slowly and undisturbed. As the temperature drops, the solubility of the target compound decreases, and it begins to form a crystal lattice.
-
Impurities, being in lower concentration, remain dissolved in the cold solvent (the "mother liquor").
-
The pure crystals are collected by filtration.
Solvent Selection: For this compound, a moderately polar compound, suitable solvent systems could include:
-
Single Solvents: Ethanol, isopropanol, or toluene.
-
Solvent Pairs: Toluene/Hexane, Ethanol/Water, or Ethyl Acetate/Hexane. A solvent pair is used when no single solvent has the ideal solubility profile. The crude product is dissolved in the "good" solvent (in which it is highly soluble) and the "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point).[18]
Strategy 3: Flash Column Chromatography (High-Resolution Purification)
When acid-base extraction and recrystallization are insufficient to remove persistent impurities like positional isomers, flash column chromatography is the preferred method.[19][20] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[21]
Principle:
-
Silica gel is a polar stationary phase. Polar compounds will adhere more strongly and move down the column more slowly.
-
Non-polar compounds will have less affinity for the silica gel and will be carried down the column more quickly by the mobile phase.
-
For carboxylic acids, "tailing" of the spot on TLC and poor separation on the column can occur. This is often mitigated by adding a small amount (0.5-2%) of acetic or formic acid to the eluent. This keeps the carboxylic acid fully protonated and reduces its interaction with the acidic silanol groups on the silica surface.[21]
Eluent Selection: A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.2-0.3 for the target compound.[21]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is an irritant.[3]
Protocol 1: Acid-Base Extraction
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in an appropriate volume of ethyl acetate (approx. 10-20 mL per gram of crude material).
-
First Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add another portion of 1 M NaOH to the organic layer remaining in the funnel, shake, and separate as before. Combine this aqueous extract with the first one. This ensures complete extraction of the acid.
-
Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover other components if needed. For isolation of the target acid, it can be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH is ~1-2 (verify with pH paper). A white precipitate of this compound will form.
-
Isolation: Continue to stir the slurry in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove residual inorganic salts.
-
Drying: Leave the product under vacuum to air dry for 15-20 minutes. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Recrystallization from an Ethanol/Water System
-
Solvent Preparation: Prepare a beaker of ethanol (the "good" solvent) and a separate beaker of deionized water (the "anti-solvent").
-
Dissolution: Place the crude, dry solid from the extraction into an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is still hot and stirring, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[16]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize the precipitation of the product.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (using the same ratio as the final recrystallization mixture) to remove any surface impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
Summary of Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| Acid-Base Extraction | Initial bulk separation of the acid from neutral/basic impurities. | High capacity, rapid, cost-effective, great for initial cleanup.[22] | Will not separate the target acid from other acidic impurities. Emulsions can sometimes form. |
| Recrystallization | High-purity polishing step. | Excellent for removing small amounts of closely related impurities, can yield very pure material. | Requires finding a suitable solvent system, some product loss in the mother liquor is inevitable. |
| Column Chromatography | Separation of difficult mixtures (e.g., positional isomers). | High resolving power, can separate compounds with very similar properties. | More time-consuming, requires larger volumes of solvent, lower capacity than extraction.[21] |
References
- 1. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 2. dspace.alquds.edu [dspace.alquds.edu]
- 3. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 4. 3-(2,6-DICHLOROPHENYL)PROPIONIC ACID | 51656-68-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. H33210.06 [thermofisher.com]
- 7. 3-(2,6-DICHLOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 8. vernier.com [vernier.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 11. 3-(2,4-Dichlorophenyl)propanoic acid | C9H8Cl2O2 | CID 2740915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. benchchem.com [benchchem.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. "Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM" by Chloe Anderson and Gregory O'Neil [cedar.wwu.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. orgsyn.org [orgsyn.org]
- 22. ijcea.org [ijcea.org]
Application Notes & Protocols: A Guide to the In Vitro Screening of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response, but its dysregulation contributes to a wide range of chronic diseases.[1][2] The development of effective anti-inflammatory therapeutics is a major goal in drug discovery.[3] This guide provides a comprehensive framework for the initial in vitro screening and validation of potential anti-inflammatory compounds. We detail a logical, tiered screening cascade, beginning with cytotoxicity assessment and progressing through the quantification of key inflammatory mediators and the analysis of pivotal signaling pathways. This document provides field-proven, step-by-step protocols for essential assays, including the MTT, Griess, and ELISA assays, as well as Western blotting, to empower researchers to generate robust and reliable data for lead candidate selection.
Introduction: The Inflammatory Cascade as a Therapeutic Target
Inflammation is the body's protective response to harmful stimuli like pathogens or damaged cells.[2] This process is orchestrated by a complex network of signaling pathways and molecular mediators. Key players include transcription factors like Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), which controls the expression of pro-inflammatory genes.[4][5][6] Activation of pathways like NF-κB leads to the production of inflammatory cytokines (e.g., TNF-α, IL-6), enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and signaling molecules such as nitric oxide (NO).[2][7] While essential for healing, chronic or excessive inflammation is a hallmark of many diseases, making the modulation of these pathways a prime strategy for therapeutic intervention.[1][4]
The primary goal in early-stage anti-inflammatory drug discovery is to identify compounds that can safely and effectively suppress the production of these pro-inflammatory mediators. This is typically achieved through a tiered in vitro screening process using relevant cell models.
The In Vitro Screening Cascade
A logical progression of assays is crucial for efficient drug discovery. The initial phase aims to identify "hits" from a compound library by assessing their primary anti-inflammatory activity while ruling out non-specific effects like cytotoxicity.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. journalajrb.com [journalajrb.com]
- 3. australiansciencejournals.com [australiansciencejournals.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2,6-dichlorophenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(2,6-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice to optimize your synthesis yield and purity. This document moves beyond a simple step-by-step protocol to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several routes, with the malonic ester synthesis being a common and reliable method.[1][2] This pathway offers high yields and manageable purification, making it suitable for both small-scale research and larger-scale production. This guide will focus on optimizing the malonic ester synthesis route and addressing common challenges encountered during the process.
Recommended Synthetic Pathway: Malonic Ester Synthesis
The malonic ester synthesis is a classic method for preparing carboxylic acids.[3] It involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[4]
Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis
Step 1: Formation of the Malonate Enolate
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add diethyl malonate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes. The formation of the sodium salt of diethyl malonate is an acid-base reaction where the ethoxide deprotonates the acidic α-hydrogen of the malonic ester.[3]
Step 2: Alkylation with 2,6-Dichlorobenzyl Halide
-
Add 2,6-dichlorobenzyl chloride (or bromide) to the solution of the malonate enolate.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The enolate acts as a nucleophile, displacing the halide in an SN2 reaction.[4]
Step 3: Saponification of the Diethyl Ester
-
After cooling the reaction mixture, add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water.
-
Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester groups to carboxylates.
Step 4: Acidification and Decarboxylation
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.
-
Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation of the resulting malonic acid derivative to yield this compound.[4]
Step 5: Isolation and Purification
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Alkylated Product | 1. Incomplete formation of the enolate. 2. Competing elimination reaction of the alkyl halide. 3. Presence of water in the reaction. | 1. Ensure the use of a strong, dry base and anhydrous solvent. 2. Use a less hindered base and a more reactive halide (iodide > bromide > chloride). 3. Use freshly dried solvents and reagents. |
| Formation of Dialkylated Byproduct | Use of an excess of the alkylating agent or a highly reactive alkyl halide. | Use a slight excess of the malonic ester relative to the alkyl halide to minimize the chance of the mono-alkylated product being deprotonated and reacting a second time.[1][2] |
| Incomplete Hydrolysis (Saponification) | Insufficient base or reaction time. | Increase the amount of NaOH or KOH and/or extend the reflux time. Monitor the reaction by TLC until the starting ester is fully consumed. |
| Incomplete Decarboxylation | Insufficient heating or acidification. | Ensure the reaction mixture is strongly acidic (pH 1-2) before heating. Increase the reflux time if necessary. |
| Product is an Oil and Does Not Precipitate | Presence of impurities or insufficient cooling. | Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, perform a liquid-liquid extraction with a suitable organic solvent, followed by drying and evaporation. The resulting oil can then be purified by column chromatography. |
| Difficulty with Purification | Presence of closely-related impurities. | If recrystallization is ineffective, consider column chromatography on silica gel using a hexane/ethyl acetate solvent system. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the enolate formation?
A1: Yes, other strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used. However, sodium ethoxide in ethanol is often preferred as it is inexpensive and any transesterification that occurs will not change the product.[1]
Q2: What is the role of the inert atmosphere?
A2: The enolate of diethyl malonate is a strong nucleophile and can be sensitive to oxygen and moisture. An inert atmosphere of nitrogen or argon prevents the degradation of the enolate and ensures a higher yield of the desired product.
Q3: My reaction is very slow. How can I speed it up?
A3: To increase the reaction rate, you can use a more reactive alkyl halide (2,6-dichlorobenzyl bromide or iodide instead of the chloride). Additionally, using a higher boiling point solvent (if compatible with your base) can allow for a higher reaction temperature.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, other methods exist, though they may be less common for this specific molecule. These include the Arndt-Eistert homologation of 2,6-dichlorophenylacetic acid, which extends the carbon chain by one methylene group.[5][6][7] Another possibility is the Reformatsky reaction between 2,6-dichlorobenzaldehyde and an α-halo ester in the presence of zinc.[8][9][10] The Heck reaction of 2,6-dichloroiodobenzene with ethyl acrylate, followed by reduction, could also yield the target compound.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.
Visualizing the Process
Reaction Pathway Diagram
Caption: Malonic Ester Synthesis Workflow.
Troubleshooting Workflow
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of Crude 3-(2,6-dichlorophenyl)propanoic acid
This technical guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-(2,6-dichlorophenyl)propanoic acid. The methodologies outlined herein are grounded in established chemical principles to ensure reliable and reproducible results.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide will explore common purification techniques, address potential challenges, and provide detailed protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and positional isomers. For instance, if synthesized via a Friedel-Crafts type reaction, you might encounter unreacted 2,6-dichlorotoluene and succinic anhydride. Positional isomers, such as 3-(2,4-dichlorophenyl)propanoic acid, could also be present depending on the selectivity of the reaction.[1]
Q2: What is the initial recommended purification strategy for this compound?
A2: A highly effective initial strategy is an acid-base extraction. The carboxylic acid functional group allows for its selective extraction into a basic aqueous solution (like sodium bicarbonate), leaving neutral organic impurities behind. The desired acid is then precipitated by re-acidifying the aqueous layer and can be collected by filtration.[2][3]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the solution is cooled too rapidly or if the concentration of the solute is too high. Try cooling the solution more slowly or using a larger volume of the recrystallization solvent. The presence of impurities can also inhibit crystallization. In such cases, a preliminary purification step, like a quick filtration through a plug of silica gel, might be beneficial before attempting recrystallization again.[3]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. A reversed-phase C18 column is typically suitable.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also help in identifying impurities if they are present in significant amounts. Melting point analysis provides a good indication of purity; a sharp melting point range is indicative of a highly pure compound.[3]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5][6] For this compound, consider solvent systems like aqueous ethanol, or a mixture of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexanes, petroleum ether).[2][3] |
| Excessive Solvent Usage | Using too much solvent will keep the product dissolved even upon cooling, leading to poor recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] |
| Premature Crystallization | If the compound crystallizes too early (e.g., in the funnel during hot filtration), pre-heat the filtration apparatus (funnel and receiving flask) to prevent this. |
| Incomplete Precipitation | After allowing the solution to cool to room temperature, further cooling in an ice bath can maximize the yield of precipitated crystals. |
Problem 2: Inefficient Removal of Impurities by Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Acid-Base Reaction | Ensure thorough mixing of the organic and aqueous phases to facilitate the complete reaction of the carboxylic acid with the base. Repeat the extraction with the basic solution 2-3 times to ensure all the acidic product has transferred to the aqueous phase.[3] |
| Emulsion Formation | Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. |
| Incorrect pH for Precipitation | When re-acidifying the basic aqueous extract to precipitate the product, ensure the pH is sufficiently low (at least 2-3 pH units below the pKa of the carboxylic acid) for complete precipitation.[2] Use a strong acid like HCl. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
-
Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction two more times.
-
Combine the aqueous extracts. The desired product is now in the aqueous phase as its sodium salt.
-
Wash the combined aqueous extracts with the organic solvent to remove any residual neutral impurities.
-
Slowly acidify the aqueous layer with concentrated hydrochloric acid while stirring until the pH is approximately 2. This will precipitate the purified product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum.
Protocol 2: Recrystallization Procedure
-
Place the crude, dried this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol/water mixture).
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If colored impurities are present, add a small amount of activated charcoal and continue to heat for a few minutes.[6]
-
Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.[7]
-
Dry the purified crystals under vacuum.
Visual Workflows
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Identifying common impurities in 3-(2,6-dichlorophenyl)propanoic acid synthesis
Welcome to the technical support guide for the synthesis of 3-(2,6-dichlorophenyl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a robust and reproducible process. Our approach is grounded in mechanistic understanding to not only solve immediate issues but also to empower you with the knowledge to proactively mitigate them in future experiments.
Introduction to the Synthesis
The most common and reliable laboratory-scale synthesis of this compound is achieved through a malonic ester synthesis. This classical method involves three key stages:
-
Alkylation: The enolate of diethyl malonate is alkylated with 2,6-dichlorobenzyl chloride.
-
Saponification (Hydrolysis): The resulting diethyl (2,6-dichlorobenzyl)malonate is hydrolyzed to the corresponding dicarboxylic acid.
-
Decarboxylation: The substituted malonic acid is heated to eliminate carbon dioxide, yielding the final product.
Each of these stages presents unique challenges and potential for impurity formation. This guide will walk you through these, step-by-step.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: The Alkylation Step
Q1: My alkylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the yield of diethyl (2,6-dichlorobenzyl)malonate?
A1: An incomplete alkylation is a common issue and can often be traced back to the deprotonation of diethyl malonate or the reactivity of the alkylating agent.
-
Causality: The reaction proceeds via an S_N2 mechanism, where the enolate of diethyl malonate displaces the chloride from 2,6-dichlorobenzyl chloride.[1] For this to occur efficiently, a sufficient concentration of the enolate must be generated and maintained. The steric hindrance from the two ortho-chloro substituents on the benzyl chloride can slow down the S~N2 reaction.
-
Troubleshooting Workflow:
References
Recommended storage conditions for 3-(2,6-dichlorophenyl)propanoic acid
Technical Support Center: 3-(2,6-dichlorophenyl)propanoic acid
Introduction for the Researcher
Welcome to the technical support guide for this compound (CAS 51656-68-9). As a key intermediate in various research and development pipelines, its stability and purity are paramount to achieving reproducible and reliable experimental outcomes. This document, structured in a practical question-and-answer format, provides comprehensive guidance on the optimal storage, handling, and troubleshooting for this compound. Our goal is to empower you with the necessary information to maintain its integrity from receipt to use.
Section 1: Recommended Storage Conditions & Handling
This section addresses the most critical questions regarding the day-to-day storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
Answer: The primary objective for storing this compound is to prevent chemical degradation and contamination. Stability is maintained under conditions that are cool, dry, and dark.[1][2] The compound is a solid and should be stored in a tightly sealed container in a well-ventilated area.[2][3]
For quick reference, please consult the summary table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] Room temperature is generally acceptable.[4] | Lower temperatures slow down the rate of potential decomposition reactions. Avoid excessive heat. |
| Atmosphere | Store in a dry environment.[1][2] | The propanoic acid moiety can be hygroscopic. Absorption of moisture can lead to hydrolysis or changes in physical state. |
| Light | Protect from light. | While not explicitly stated for this specific molecule, related compounds and general best practices for complex organic molecules recommend protection from light to prevent photolytic degradation. |
| Container | Keep in a suitable, tightly closed container.[1][2] | Prevents contamination from airborne particulates and moisture, and minimizes exposure to oxygen. |
| Ventilation | Store in a well-ventilated place.[1][2][3] | Ensures that any potential off-gassing does not accumulate and minimizes inhalation exposure for laboratory personnel. |
Q2: What personal protective equipment (PPE) should be used when handling this compound?
Answer: Proper PPE is mandatory to ensure user safety. This compound can cause skin, eye, and respiratory irritation.[5] The following PPE should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are required.[4]
-
Skin Protection: Wear protective gloves and a lab coat.[4] Wash hands thoroughly after handling.[2]
-
Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[1][4]
Q3: Are there any incompatible materials I should avoid storing near this compound?
Answer: Yes. To prevent hazardous reactions, this compound should be stored segregated from strong oxidizing agents.[3] As an acid, it should also be stored away from strong bases to avoid exothermic neutralization reactions.[6]
Section 2: Troubleshooting Guide
Encountering unexpected issues? This section provides a logical framework for troubleshooting common problems related to the storage and integrity of your compound.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to identifying and resolving common issues.
Caption: Troubleshooting decision tree for stored compounds.
Q4: The solid powder appears clumped or discolored. What should I do?
Answer: Clumping or discoloration are potential indicators of degradation or moisture absorption.
-
Cause 1: Moisture Absorption. The container may not have been sealed tightly, leading to hygroscopic uptake of water from the atmosphere. This is a common issue with carboxylic acids.
-
Cause 2: Chemical Degradation. Exposure to light, elevated temperatures, or contaminants could initiate decomposition. The dichlorophenyl group can be susceptible to certain degradation pathways.[7]
-
Recommended Action:
-
Immediately quarantine the affected container to prevent its use in critical experiments.
-
Review your storage logs. Was the material exposed to inappropriate conditions?
-
If the material is critical, consider re-purification (e.g., recrystallization) followed by analytical validation (e.g., melting point, HPLC, NMR) to confirm its identity and purity before use.
-
If in doubt, it is safest to dispose of the material according to your institution's hazardous waste protocols.[2]
-
Q5: I have stored the compound as a solution in a solvent (e.g., DMSO). How long is it stable?
Answer: The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent, concentration, and storage temperature.
-
General Guideline: Prepare solutions fresh for each experiment whenever possible.
-
For Short-Term Storage: If you must store a solution, keep it at -20°C or -80°C. Use a container with a tight-fitting cap to prevent solvent evaporation and contamination.
-
Causality: In solution, molecules have greater mobility, increasing the likelihood of degradation reactions. Some solvents, particularly protic solvents, can participate in hydrolysis or other reactions over time. Studies on related compounds like Diclofenac show that hydrolysis can occur, with stability being pH-dependent.[8]
Section 3: Frequently Asked Questions (FAQs)
Q6: What is the recommended shelf life for this compound?
Answer: For many solid chemicals stored under ideal conditions, the shelf life can be indefinite.[6] However, it is best practice to re-qualify the material's purity (e.g., via HPLC or melting point analysis) after a prolonged period, typically 1-2 years, or as specified by the supplier on the Certificate of Analysis.
Q7: What are the signs of decomposition?
Answer: Beyond the visual cues of discoloration and clumping, a change in the melting point is a strong indicator of impurity or degradation. The literature melting point for a similar compound, 3-(2,4-dichlorophenyl)propanoic acid, is 89-93 °C.[1] A significant depression or broadening of the melting range suggests the presence of impurities.
Q8: Is it necessary to store this compound under an inert atmosphere (e.g., Argon or Nitrogen)?
Answer: For routine, short-to-medium term storage (months), an inert atmosphere is generally not required, provided the compound is kept in a tightly sealed container in a dry place. For long-term archival storage (years), backfilling the container with an inert gas can provide extra protection against slow oxidative degradation.
Q9: How should I dispose of expired or degraded this compound?
Answer: Disposal must be handled in accordance with local, state, and federal regulations for chemical waste.[2] The compound should be placed in a suitable, closed container and disposed of via an approved waste disposal plant.[2] Do not allow the product to enter drains.[1]
Initial Compound Assessment Workflow
To ensure the integrity of the compound from the moment it arrives in your lab, follow this workflow.
Caption: Workflow for receiving and storing new chemical compounds.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. mdpi.com [mdpi.com]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
How to avoid side reactions during the synthesis of 3-(2,6-dichlorophenyl)propanoic acid
Welcome to our dedicated technical support center for the synthesis of 3-(2,6-dichlorophenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges and provide field-proven troubleshooting strategies in a direct question-and-answer format to help you minimize side reactions and maximize yield and purity.
General FAQs
Q: What are the most common synthetic routes to this compound, and what are their primary challenges?
A: There are several viable pathways, each with its own set of potential side reactions. The choice of route often depends on starting material availability, scale, and safety considerations. The three most common routes are:
-
Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate with 2,6-dichlorobenzyl halide, followed by hydrolysis and decarboxylation. The main challenges are preventing dialkylation and ensuring complete hydrolysis and decarboxylation.[1][2]
-
Nitrile Hydrolysis: This two-step route begins with the nucleophilic substitution of 2,6-dichlorobenzyl halide with a cyanide salt to form 3-(2,6-dichlorophenyl)propanenitrile, which is then hydrolyzed. The key challenge is controlling the hydrolysis to avoid stalling at the intermediate amide stage.[3][4][5]
-
Arndt-Eistert Homologation: This method extends the carbon chain of 2,6-dichlorophenylacetic acid by one methylene unit. While effective, it traditionally involves the use of hazardous diazomethane and requires careful control of the Wolff rearrangement step.[6][7][8]
The following diagram outlines a decision-making workflow for selecting a synthetic route.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide: Malonic Ester Synthesis Pathway
This pathway is favored for its reliability and use of relatively common reagents. However, precise control is necessary to avoid yield loss.
Q: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the dialkylated malonic ester. How can I suppress this?
A: This is the most common side reaction in malonic ester synthesis.[2] The mono-alkylated enolate intermediate can react a second time with the alkyl halide. To minimize this, you need to control the relative rates of the first and second alkylation.
Root Cause & Mitigation Strategies:
-
Molar Ratio: The stoichiometry is critical. Using a slight excess of the malonic ester relative to the base and the 2,6-dichlorobenzyl halide can help ensure the halide is consumed before significant dialkylation occurs.[9]
-
Order of Addition: Add the 2,6-dichlorobenzyl halide slowly to a pre-formed solution of the malonate enolate. This maintains a low concentration of the electrophile, favoring the initial reaction with the more abundant malonate enolate over the newly formed, less reactive mono-alkylated species.
-
Base Selection: The choice of base and solvent impacts the reactivity of the enolate. Sodium ethoxide in ethanol is standard. Ensure the base's alkyl group matches the ester's to prevent transesterification.[2][10]
The diagram below illustrates the desired mono-alkylation pathway versus the undesired dialkylation side reaction.
Caption: Competing mono- and di-alkylation pathways.
Q: My hydrolysis and decarboxylation step is giving low yields and a mixture of products. What are the optimal conditions?
A: Incomplete reaction is a common issue. You need conditions robust enough to hydrolyze two sterically hindered ester groups and then effect decarboxylation without degrading the product.
Troubleshooting Protocol:
-
Saponification (Hydrolysis):
-
Reagent: Use a strong base like aqueous sodium hydroxide or potassium hydroxide.
-
Conditions: Heat the alkylated malonic ester under reflux with an excess of the base (e.g., 3-4 equivalents) for several hours.
-
Monitoring: Track the disappearance of the starting ester by TLC or GC-MS. The reaction is complete when the water-insoluble ester is fully converted to the water-soluble dicarboxylate salt.
-
-
Acidification & Decarboxylation:
-
Procedure: After cooling the reaction mixture, carefully acidify with a strong acid (e.g., concentrated HCl or H₂SO₄) until the pH is ~1-2.
-
Decarboxylation: Gently heat the acidified mixture. You should observe effervescence as CO₂ is released. Continue heating until gas evolution ceases.
-
Causality: The β-keto acid structure of the malonic acid derivative readily loses CO₂ upon heating in an acidic medium. Failure to sufficiently acidify will prevent decarboxylation.
-
| Parameter | Recommended Condition | Rationale |
| Hydrolysis Base | 5-10 M NaOH or KOH (aq) | Ensures complete and rapid saponification of both ester groups. |
| Hydrolysis Time | 4-12 hours under reflux | Steric hindrance may slow the reaction; monitor for completion. |
| Acidification | Conc. HCl or H₂SO₄ to pH 1-2 | Protonates the carboxylate to form the unstable dicarboxylic acid. |
| Decarboxylation Temp | 100-120 °C | Provides sufficient thermal energy to drive off CO₂. |
Troubleshooting Guide: Nitrile Hydrolysis Pathway
This is an excellent route if the corresponding nitrile is accessible. The primary hurdle is the final hydrolysis step.
Q: My nitrile hydrolysis stops at the 3-(2,6-dichlorophenyl)propanamide intermediate. How can I drive the reaction to the carboxylic acid?
A: The hydrolysis of a nitrile to a carboxylic acid is a two-stage process that proceeds through an amide intermediate.[4][5][11] Forcing the second stage (amide hydrolysis) to completion often requires more stringent conditions than the first stage (nitrile to amide).
Driving the Reaction to Completion:
-
Acid-Catalyzed Hydrolysis: This is often the most effective method for complete hydrolysis.
-
Conditions: Reflux the nitrile in a strongly acidic aqueous solution, such as 6 M H₂SO₄ or concentrated HCl.
-
Reaction Time: This can require prolonged heating (12-24 hours). The electron-withdrawing chlorine atoms on the phenyl ring can slightly deactivate the molecule, necessitating robust conditions.
-
Mechanism: Under acidic conditions, water acts as the nucleophile attacking the protonated nitrile, and subsequently the protonated amide, which is a better electrophile.[5]
-
-
Base-Catalyzed Hydrolysis: While this also works, it first produces the carboxylate salt, which requires a separate acidification step to yield the final product.[4][11]
-
Conditions: Refluxing with aqueous NaOH or KOH is effective.
-
Work-up: After the reaction, the mixture must be cooled and acidified with a strong acid to protonate the carboxylate.
-
The diagram below shows how reaction conditions dictate the final product of nitrile hydrolysis.
Caption: Controlling the outcome of nitrile hydrolysis.
Troubleshooting Guide: Arndt-Eistert Homologation
This elegant one-carbon chain extension is powerful but requires handling of energetic intermediates.
Q: I am using the traditional Arndt-Eistert synthesis and getting a significant α-chloromethyl ketone side product. Why is this happening?
A: This side product, R-C(O)CH₂Cl, arises when the intermediate diazoketone reacts with the HCl generated during the initial formation of the acid chloride and its subsequent reaction with diazomethane.[7]
Mitigation Strategies:
-
Use Excess Diazomethane: A second equivalent of diazomethane can act as a base to scavenge the generated HCl, converting it to methyl chloride.[7][12] However, this increases the amount of the hazardous reagent used.
-
Add a Non-nucleophilic Base: The Newman-Beal modification involves adding a tertiary amine, like triethylamine (Et₃N), to the reaction mixture.[7] The triethylamine will neutralize the HCl as it is formed, preventing it from reacting with the diazoketone.
-
Safer Alternatives to Diazomethane: The toxicity and explosive nature of diazomethane are significant concerns.[7][12] Consider using trimethylsilyldiazomethane (TMSCHN₂). It is a commercially available, safer alternative that performs the same transformation.[12][13]
Recommended Protocol: Safer Arndt-Eistert Homologation
This protocol adapts the synthesis to use a safer diazomethane alternative.
-
Acid Chloride Formation: Convert 2,6-dichlorophenylacetic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM, THF) with a catalytic amount of DMF. Remove excess reagent under vacuum.
-
Diazoketone Synthesis:
-
Dissolve the crude acid chloride in an anhydrous solvent like THF or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trimethylsilyldiazomethane (typically 2.0 M in hexanes, ~2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.[12]
-
-
Wolff Rearrangement:
-
To the crude diazoketone solution, add water (as the nucleophile) and a catalyst, typically silver benzoate or silver(I) oxide (Ag₂O).[8][12]
-
Heat the mixture (e.g., to 80 °C in dioxane) to induce the rearrangement. The diazoketone loses N₂ to form a ketene, which is immediately trapped by water to form the desired carboxylic acid.[6][8]
-
-
Work-up: After the reaction is complete, cool, acidify, and extract the product with an organic solvent.
References
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. Malonic Ester Synthesis [organic-chemistry.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 13. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Resolution of Dichlorophenylpropanoic Acid Isomers
Welcome to the technical support center for the resolution of dichlorophenylpropanoic acid and related chiral carboxylic acids. This guide is designed for researchers, chemists, and pharmaceutical scientists who are navigating the complexities of separating enantiomers. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges encountered in the laboratory. We will explore the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to adapt and optimize them for your specific needs.
Part 1: Foundational Concepts & Strategy Selection
Before diving into troubleshooting specific techniques, it's crucial to select the appropriate strategy. The two primary methods for resolving chiral carboxylic acids like dichlorophenylpropanoic acid are Chiral Chromatography (HPLC/SFC) and Diastereomeric Salt Formation .
FAQ: How do I choose between chromatographic separation and diastereomeric salt resolution?
The choice depends on several factors: scale, available equipment, development time, and the physicochemical properties of your compound.
-
Chiral Chromatography (HPLC/SFC) is often preferred for analytical scale, purity checking, and smaller-scale preparative work (<1 kg). It offers rapid method development and high-resolution power. Supercritical Fluid Chromatography (SFC) is emerging as a faster, greener, and more efficient alternative to traditional HPLC for preparative separations[1][2].
-
Diastereomeric Salt Formation is a classical, cost-effective method that is highly scalable for industrial production.[3][4] It involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties, such as solubility.[3][5]
The following decision workflow can guide your initial strategy.
Caption: High-level decision workflow for selecting a resolution strategy.
Part 2: Troubleshooting Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for enantiomeric separation. However, achieving baseline resolution requires careful optimization of the stationary and mobile phases.
Frequently Asked Questions: Chiral HPLC/SFC
Q1: I am not seeing any separation of my dichlorophenylpropanoic acid enantiomers. Where do I start?
This is a common starting point. The issue is almost always a mismatch between the analyte and the Chiral Stationary Phase (CSP) or an inappropriate mobile phase.
Causality: Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[6] For this to occur, there must be at least three points of interaction (e.g., hydrogen bonding, π-π stacking, steric hindrance). If the CSP chemistry is not complementary to your molecule, no separation will occur.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Actionable Steps:
-
CSP Screening: The single most important factor is the CSP. For acidic compounds like dichlorophenylpropanoic acid, start by screening columns with different selectivities.[7]
-
Mobile Phase Optimization: The mobile phase modulates the interaction between the analyte and the CSP. Systematically vary the organic modifier and additives.[7]
Q2: My peaks are tailing badly, which is ruining my resolution and integration. What causes this?
Peak tailing for acidic compounds is typically caused by strong, undesirable interactions with the stationary phase or column overload.
Causality: For acidic analytes, peak tailing often arises from secondary ionic interactions with residual exposed silanols on the silica support of the CSP.[8] These sites can strongly retain the acidic analyte, leading to a slow release and a tailed peak shape.
Actionable Steps:
-
Rule out Overload: First, dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves dramatically, you are overloading the column.[7]
-
Add an Acidic Modifier: The most effective solution is to add a small amount of a competing acid to the mobile phase. This suppresses the ionization of your dichlorophenylpropanoic acid and masks the active silanol sites.[9][10]
Data Presentation: Effect of Mobile Phase Additives on Acidic Analyte Resolution
| Additive (0.1% in Hexane/IPA) | Analyte | Observation | Rationale |
| None | Acidic (e.g., Profen) | Severe peak tailing, poor resolution. | Strong secondary interactions with silanol groups on the CSP support.[8] |
| Trifluoroacetic Acid (TFA) | Acidic (e.g., Profen) | Symmetrical peaks, improved resolution. | Suppresses analyte ionization and masks active silanol sites, leading to more uniform interactions.[7][9] |
| Diethylamine (DEA) | Acidic (e.g., Profen) | Loss of retention and/or resolution. | The basic additive will ionize the acidic analyte, preventing effective interaction with the CSP.[11] |
Q3: I have some separation, but it's not baseline (Rs < 1.5). How can I improve it?
This is an optimization problem. Small adjustments to the mobile phase composition and temperature can have a significant impact on selectivity (α) and resolution (Rs).
Causality: Chiral recognition is a thermodynamically controlled process. Changes in mobile phase composition and temperature alter the equilibrium of the analyte-CSP interaction, which can either enhance or diminish the subtle energy difference between the two enantiomer-CSP complexes.[6]
Actionable Steps:
-
Adjust Organic Modifier Percentage: In normal phase (e.g., Hexane/Isopropanol), decreasing the percentage of the polar alcohol modifier generally increases retention and often improves resolution, up to a point. Make small, systematic changes (e.g., from 10% IPA to 8% IPA).[7]
-
Change the Organic Modifier: Switching the alcohol modifier (e.g., from isopropanol to ethanol) can alter the hydrogen bonding characteristics of the mobile phase and dramatically change selectivity.[11]
-
Optimize Temperature: Lowering the column temperature often improves resolution for polysaccharide-based CSPs, as it enhances the stability of the transient diastereomeric complexes. Try reducing the temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C).[7]
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a separation method for racemic dichlorophenylpropanoic acid.
-
CSP Selection:
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare a stock solution of racemic dichlorophenylpropanoic acid at ~1 mg/mL in mobile phase.
-
Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% TFA.
-
Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV (e.g., 230 nm).
-
Run an isocratic screening on each column with both mobile phases.
-
-
Optimization:
-
Select the column/mobile phase combination that shows the best initial separation ("peak splitting" or partial resolution).
-
Optimize Modifier %: Adjust the alcohol percentage from 5% to 20% in 2-3% increments to maximize the resolution factor (Rs).
-
Optimize Additive %: If peaks are still tailing, adjust the TFA concentration between 0.05% and 0.2%.
-
Optimize Temperature: If resolution is still marginal, decrease the temperature to 20°C and then 15°C.
-
-
Consider SFC:
Part 3: Troubleshooting Diastereomeric Salt Formation
This classical resolution technique is powerful but relies on successful crystallization, which can be challenging.[15]
Frequently Asked Questions: Diastereomeric Salt Resolution
Q1: I've added my chiral resolving agent, but no crystals are forming. What should I do?
Crystal formation requires achieving supersaturation. This may fail due to high solubility of the diastereomeric salts in the chosen solvent, insufficient concentration, or kinetic barriers to nucleation.
Causality: Diastereomeric salts are separated based on the differential solubility of the (R-acid, R-base) and (S-acid, R-base) pairs in a specific solvent.[5] If both salts are highly soluble, neither will crystallize.
Actionable Steps:
-
Solvent Screening: This is the most critical parameter. The ideal solvent should dissolve the racemic acid and chiral base but have low solubility for one of the diastereomeric salts.[3] Screen a variety of solvents with different polarities (e.g., ethyl acetate, acetone, ethanol, isopropanol, acetonitrile). A study on ibuprofen resolution found ethyl acetate to be optimal for yielding high diastereomeric excess.[3]
-
Increase Concentration: If possible, carefully remove some solvent under reduced pressure to increase the concentration and induce precipitation.
-
Cooling & Aging: Lower the temperature of the solution slowly. Sometimes crystallization is slow, and allowing the solution to stand ("age") for 12-24 hours at a reduced temperature is necessary.[4]
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, add a single tiny crystal ("seed") to the solution to initiate crystallization.[16]
Data Presentation: Common Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Type | Commonly Used For | Suitable Solvents (Starting Points) |
| (R)- or (S)-α-Methylbenzylamine | Synthetic Base | General carboxylic acids[3] | Ethyl Acetate, Alcohols (MeOH, EtOH) |
| Cinchonidine / Quinine | Natural Alkaloid Base | Arylpropionic acids (Profens)[5][16] | Ethyl Acetate, Acetone, Methanol |
| Brucine / Strychnine | Natural Alkaloid Base | General carboxylic acids[5] | Ethanol, Acetone, Water mixtures |
| (S)-2-Aminobutane | Synthetic Base | General carboxylic acids[17] | Varies with substrate |
Q2: Crystals formed, but the enantiomeric excess (e.e.) of my recovered acid is low after separation and hydrolysis. How can I improve the purity?
Low enantiomeric excess indicates that the crystallization was not selective enough, and the undesired diastereomer co-precipitated.
Causality: The purity of the crystallized salt directly determines the enantiomeric purity of the final acid. The separation relies on a significant solubility difference between the two diastereomers. If this difference is small in the chosen solvent system, the resulting solid will be a mixture.
Troubleshooting Workflow:
Caption: Workflow for optimizing diastereomeric salt crystallization purity.
Actionable Steps:
-
Recrystallization: The most straightforward way to improve purity is to recrystallize the diastereomeric salt. Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly. This process should enrich the less soluble diastereomer.[16]
-
Optimize Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial. This ensures that only the least soluble diastereomeric salt precipitates, leaving the more soluble one in the mother liquor.[3]
-
Re-evaluate the Solvent: The solvent choice is paramount. A different solvent may offer a much larger solubility difference between the diastereomers, leading to a cleaner separation in a single step.[3]
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a general workflow for resolving racemic dichlorophenylpropanoic acid.
-
Salt Formation:
-
In an appropriate flask, dissolve 1.0 equivalent of racemic dichlorophenylpropanoic acid in a suitable solvent (e.g., ethyl acetate, start with ~10 mL per gram of acid).
-
Warm the solution gently (e.g., 50-60°C) to ensure complete dissolution.[16]
-
In a separate container, dissolve 0.5-1.0 equivalents of the chosen chiral base (e.g., cinchonidine) in the same solvent.
-
Slowly add the base solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, cool further to 0-5°C.
-
Stir the slurry for a set period (e.g., 2-16 hours) to allow the crystallization to reach equilibrium.[16]
-
Collect the precipitated solid by vacuum filtration and wash the cake with a small amount of cold solvent.
-
-
Liberation of the Enriched Acid:
-
Suspend the filtered diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylic acid and dissolves the chiral amine.
-
Extract the liberated, enantiomerically enriched dichlorophenylpropanoic acid into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the resolved acid.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered acid using a chiral HPLC method developed as described in the previous section.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. selvita.com [selvita.com]
- 3. advanceseng.com [advanceseng.com]
- 4. Collection - Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. additives for chiral - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. hplc.eu [hplc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Production of 3-(2,6-dichlorophenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3-(2,6-dichlorophenyl)propanoic acid. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during laboratory and pilot-plant scale production. Our approach is rooted in mechanistic understanding to empower you not just to solve immediate problems, but to build robust and scalable processes.
Overview of a Common Synthetic Pathway
The production of this compound can be efficiently achieved via a Malonic Ester Synthesis route. This pathway is often favored for its reliability and control over carbon chain extension. The process involves three primary stages: enolate formation and alkylation, saponification (hydrolysis), and finally, decarboxylation. Each stage presents unique challenges upon scale-up.
Caption: General workflow for Malonic Ester Synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guides
This guide is structured to address specific issues you may encounter during the synthesis and purification process.
Section 1: Reaction-Specific Challenges
A1: Root Cause Analysis & Mitigation Strategies
The formation of a dialkylated ester is the most common side reaction in malonic ester synthesis.[1] It occurs because the mono-alkylated product still contains an acidic proton on the α-carbon, which can be removed by the base to form a new enolate, leading to a second alkylation.
Mechanism of Side-Product Formation:
Caption: Pathway showing the formation of the dialkylated side product.
Troubleshooting & Optimization:
-
Control Stoichiometry: The most direct method to suppress dialkylation is to use a significant excess of the malonic ester relative to the alkylating agent (2,6-dichlorobenzyl chloride). This ensures the base preferentially reacts with the more abundant starting material. A 2:1 or even 3:1 molar ratio of diethyl malonate to alkyl halide can be effective.
-
Base Addition Strategy: Add the base (e.g., sodium ethoxide) to the diethyl malonate first to pre-form the enolate. Then, add the 2,6-dichlorobenzyl chloride slowly to the enolate solution. This maintains a low concentration of the alkylating agent, favoring reaction with the primary enolate.
-
Choice of Base: Use a base whose alkoxide matches the ester to prevent transesterification, which can complicate the product mixture.[1][2][3] For diethyl malonate, sodium ethoxide is the ideal choice.
-
Temperature Control: Maintain a moderate reaction temperature (e.g., 50-60 °C). Elevated temperatures can increase the rate of the second alkylation.
A2: Balancing Decarboxylation Rate and Thermal Stability
This issue points to a classic scale-up challenge: thermal degradation competing with the desired reaction. Chlorinated aromatic compounds can be susceptible to decomposition at high temperatures.[4] Furthermore, prolonged heating required for slow decarboxylation can lead to side reactions and polymerization, resulting in tar formation.[5]
Troubleshooting & Optimization:
-
Ensure Complete Hydrolysis: Before attempting decarboxylation, confirm that the saponification of the diester to the dicarboxylic acid is complete. Incomplete hydrolysis will require harsher conditions for the final step. Monitor the hydrolysis via TLC or HPLC.
-
Optimize Acid and Temperature: Decarboxylation is acid-catalyzed. After hydrolysis, acidification with a strong mineral acid like HCl or H₂SO₄ is necessary. The reaction is then heated.
-
Too Low Temperature: The reaction will be impractically slow.
-
Too High Temperature: Leads to degradation. An optimal temperature is typically just above the melting point of the malonic acid intermediate to ensure good kinetics in the molten phase, often in the range of 140-160 °C.
-
-
Consider a High-Boiling Point Solvent: Instead of running the reaction neat, consider using a high-boiling, inert solvent (e.g., Dowtherm A, Toluene). This allows for more uniform heat distribution, preventing localized "hot spots" that cause charring, a common issue in large reactors.[6]
-
Monitor CO₂ Evolution: On a larger scale, the rate of CO₂ evolution is an excellent real-time indicator of reaction progress. The reaction is complete when gas evolution ceases. This prevents unnecessary heating and potential degradation.
Experimental Protocol: Optimized Decarboxylation
-
To the aqueous solution of the dicarboxylate salt, add 6M HCl dropwise with vigorous stirring until the pH is ~1-2.
-
Extract the resulting dicarboxylic acid intermediate into a high-boiling solvent like toluene.
-
Heat the toluene solution to reflux (~110 °C). If the reaction is slow, consider azeotropically removing water to drive the reaction, then slowly increase the temperature to 140-150 °C while monitoring gas evolution.
-
Once CO₂ evolution stops, cool the reaction mixture and proceed with purification.
Section 2: General Scale-Up & Purification Challenges
A3: Implementing a Comprehensive Impurity Control Strategy
Controlling impurities is a critical quality attribute in pharmaceutical manufacturing.[7] Impurities can originate from starting materials, side reactions, or degradation.[8][9] A robust strategy involves identifying potential impurities and controlling them at various stages.
Potential Impurities and Their Sources:
| Impurity Name | Structure | Likely Source / Stage |
| Diethyl Malonate | CH₂(COOEt)₂ | Unreacted starting material from Stage 1. |
| 2,6-Dichlorobenzyl Chloride | C₆H₃(Cl)₂CH₂Cl | Unreacted starting material from Stage 1. |
| Dialkylated Byproduct | (C₆H₃(Cl)₂CH₂)₂C(COOH)₂ | Side reaction during Stage 1 (Alkylation). |
| 2,6-Dichlorotoluene | C₆H₃(Cl)₂CH₃ | Potential impurity in the benzyl chloride starting material. |
| Positional Isomers | e.g., 2,4- or 3,5-dichloro | Impurities in the starting 2,6-dichlorobenzyl chloride. |
Impurity Control Workflow:
Caption: A systematic workflow for controlling impurities during scale-up.
A4: Systematic Approach to Crystallization Development
Crystallization is a critical purification step, but it can be challenging for organic acids, which can have complex solubility profiles and may form different crystal habits or polymorphs.[10][11] A systematic approach is required for a scalable and repeatable process.
Key Considerations for Crystallization:
-
Solvent Selection: The ideal solvent should exhibit high solubility for the product at elevated temperatures and low solubility at room or sub-ambient temperatures.[12] For carboxylic acids, polar protic or aprotic solvents are often effective.[12] A mixed-solvent system (a "solvent" and an "anti-solvent") can also provide better control over crystal growth.[13]
Table of Potential Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Toluene | 111 | Non-polar | Good for dissolving the crude product after reaction. Can be used with a polar anti-solvent. |
| Ethyl Acetate | 77 | Polar aprotic | Often a good solvent for carboxylic acids. |
| Heptane/Hexane | 98 / 69 | Non-polar | Excellent anti-solvents to induce crystallization from more polar solvents. |
| Water | 100 | Polar protic | The product is a weak acid; solubility will be highly pH-dependent. Generally used as an anti-solvent or for washing. |
| Ethanol/Methanol | 78 / 65 | Polar protic | High solubility, may require a non-polar anti-solvent.[14] |
-
Control of Supersaturation: Crystal formation depends on creating a supersaturated solution and then allowing it to return to equilibrium. Supersaturation can be achieved by:
-
Cooling: The most common method. A controlled cooling profile is crucial on a large scale to avoid "crashing out" the solid, which traps impurities.
-
Anti-Solvent Addition: Adding a solvent in which the product is insoluble. The rate of addition is a critical parameter to control particle size and purity.
-
Evaporation: Removing the solvent under vacuum.
-
-
Seeding: To ensure consistency in crystal form (polymorph) and particle size distribution, seeding the supersaturated solution with a small amount of pure crystalline product is highly recommended. This provides a template for crystal growth and avoids reliance on spontaneous nucleation.
Experimental Protocol: Crystallization Method Development
-
Solubility Screening: Determine the solubility of your crude product in a range of solvents (see table above) at room temperature and at their boiling points.
-
Develop a Protocol: Based on the screening, select a promising solvent or solvent/anti-solvent system.
-
Execution: Dissolve the crude product in the chosen solvent at an elevated temperature (e.g., 70 °C). Filter the hot solution to remove any insoluble matter.
-
Crystallization: Cool the solution according to a pre-defined profile (e.g., 10-20 °C per hour). If using an anti-solvent, add it slowly at a constant temperature.
-
Isolation: Once crystallization is complete, isolate the solid by filtration. Wash the filter cake with a cold solvent (often the anti-solvent) to remove residual mother liquor.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 5. Development of a continuous melt reactor for an acid-mediated decarboxylation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. catalogimages.wiley.com [catalogimages.wiley.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing degradation of 3-(2,6-dichlorophenyl)propanoic acid during sample preparation
A Guide to Minimizing Analyte Degradation During Sample Preparation
Welcome to the technical support center for 3-(2,6-dichlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during experimental workflows. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of analytical chemistry and data from closely related molecules.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent and show low recovery. What could be the primary cause?
A1: Low and variable recovery of this compound is frequently due to its degradation during sample preparation. As a carboxylic acid with a dichlorinated phenyl ring, the compound is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation. Maintaining a low pH, controlling temperature, and protecting samples from light are critical to ensuring its stability.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure and the behavior of similar compounds, the main degradation pathways are:
-
Hydrolysis: The propanoic acid moiety can be susceptible to hydrolysis, particularly under neutral to alkaline conditions.
-
Oxidation: The phenyl ring, although substituted with electron-withdrawing chlorine atoms, can still undergo oxidation, especially in the presence of oxidizing agents or under harsh conditions.
-
Photodegradation: Dichlorinated aromatic compounds can be sensitive to light, leading to dechlorination or other structural changes.[1]
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, losing a molecule of carbon dioxide.[2]
Q3: How does pH affect the stability of this compound during sample preparation?
A3: pH is a critical factor. As a carboxylic acid, this compound is significantly more stable in acidic conditions (pH 2-3). In neutral or alkaline environments, the carboxylate anion is formed, which can be more susceptible to certain degradation reactions. It is crucial to acidify your sample early in the preparation process to maintain the protonated, more stable form of the molecule.[1][3]
Q4: What are the best practices for storing samples containing this compound?
A4: To ensure long-term stability, samples should be stored at low temperatures, typically -20°C or -80°C. They should be protected from light by using amber vials or by wrapping containers in aluminum foil. It is also advisable to minimize freeze-thaw cycles. For short-term storage during sample preparation, keeping samples on ice or at 4°C is recommended.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the handling and analysis of this compound.
Issue 1: Low Analyte Recovery in Liquid-Liquid Extraction (LLE)
-
Symptom: The concentration of this compound is significantly lower than expected after LLE.
-
Potential Cause: The pH of the aqueous phase was not sufficiently acidic, leading to poor partitioning into the organic solvent and potential degradation in the aqueous phase.
-
Solution:
-
Acidify the Aqueous Sample: Before extraction, adjust the pH of the aqueous sample to 2-3 using an appropriate acid (e.g., hydrochloric acid, phosphoric acid). This ensures the carboxylic acid is in its protonated, less polar form, which enhances its extraction into a non-polar organic solvent.[1][4]
-
Solvent Selection: Use a water-immiscible organic solvent that is compatible with your analytical method. Ethyl acetate and diethyl ether are common choices for extracting acidic compounds.
-
Minimize Emulsions: If emulsions form, they can trap the analyte. Centrifugation can help to break up emulsions.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptom: Your chromatogram shows unexpected peaks that are not present in the standard.
-
Potential Cause: These peaks are likely degradation products formed during sample preparation or analysis.
-
Solution:
-
Review Sample Handling Conditions:
-
pH Control: Ensure all solutions, including the sample matrix and mobile phase, are appropriately acidified.
-
Temperature: Avoid exposing the sample to high temperatures. Use cooling blocks during sonication or vortexing, and consider a cooled autosampler.
-
Light Exposure: Protect samples from light at all stages of the process.
-
-
Investigate Degradation Pathways:
-
Hydrolysis: If a peak appears at a retention time corresponding to a more polar compound, it could be a hydrolysis product. This is more likely if the sample was exposed to neutral or alkaline pH.
-
Oxidation: The appearance of peaks corresponding to hydroxylated or other oxidized derivatives could indicate oxidative degradation. Ensure solvents are fresh and free of peroxides.
-
Photodegradation: If samples were exposed to light, photodegradation products may be present.[1]
-
-
Issue 3: Poor Peak Shape and Shifting Retention Times in HPLC Analysis
-
Symptom: The chromatographic peak for this compound is broad, tailing, or its retention time is inconsistent.
-
Potential Cause: This can be due to secondary interactions with the stationary phase, issues with the mobile phase, or on-column degradation.
-
Solution:
-
Mobile Phase Optimization:
-
pH: The mobile phase should be acidic (pH 2.5-3.5) to ensure the analyte is in its protonated form. This minimizes peak tailing on silica-based C18 columns. A common additive is 0.1% formic acid or phosphoric acid.[5]
-
Composition: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.
-
-
Column Health:
-
A contaminated or degraded column can lead to poor peak shape. Flush the column regularly and use a guard column to protect the analytical column.
-
-
Sample Solvent:
-
Whenever possible, dissolve the final extract in the mobile phase to avoid peak distortion. If a stronger solvent is used for reconstitution, inject a smaller volume.
-
-
Recommended Sample Preparation Protocols
The following are generalized protocols that should be optimized for your specific sample matrix and analytical instrumentation.
Protocol 1: Solid-Phase Extraction (SPE)
This method is suitable for cleaning up complex matrices like biological fluids or environmental water samples.
-
Sample Pre-treatment:
-
To 1 mL of your sample, add a suitable internal standard.
-
Acidify the sample to pH 2-3 with 1 M hydrochloric acid.[1]
-
Centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of acidified water (pH 2-3). Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in a known volume of the mobile phase for analysis.
-
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This is a rapid and efficient method for aqueous samples.
-
Sample Preparation:
-
To 4 mL of the aqueous sample, add 1 mL of acetonitrile.
-
Add a suitable internal standard.
-
Adjust the pH of the solution to 2 with an appropriate acid.[1]
-
Add a salt, such as sodium chloride, to a final concentration of 5% (w/v) to facilitate phase separation.
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Collection:
-
Carefully collect the upper organic (acetonitrile) layer for analysis.
-
Visualizing the Workflow and Degradation Logic
Experimental Workflow for Sample Preparation
Caption: A generalized workflow for the preparation of samples containing this compound.
Troubleshooting Logic for Analyte Degradation
Caption: A decision tree for troubleshooting the degradation of this compound.
Summary of Key Stability Parameters
| Parameter | Recommendation | Rationale |
| pH | Maintain at 2-3 throughout the procedure. | Suppresses ionization of the carboxylic acid, increasing stability and extraction efficiency.[1][3] |
| Temperature | Keep samples at 4°C or on ice during preparation. Avoid temperatures above 40°C. | Minimizes the rate of all potential degradation reactions, including hydrolysis and decarboxylation.[6] |
| Light | Use amber vials or protect samples from light. | Prevents photodegradation of the dichlorinated aromatic ring.[1] |
| Solvents | Use high-purity (HPLC or MS-grade) solvents. | Impurities in solvents can initiate or catalyze degradation. |
| Storage | Store extracts at -20°C or -80°C for long-term stability. | Drastically slows down degradation kinetics for extended storage periods. |
By implementing these best practices and troubleshooting strategies, you can significantly improve the accuracy and reproducibility of your analytical results for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Reaction Conditions for Coupling 3-(2,6-Dichlorophenyl)propanoic Acid
Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of derivatives of 3-(2,6-dichlorophenyl)propanoic acid. The significant steric hindrance posed by the ortho-dichloro substitution pattern on the phenyl ring presents unique challenges in achieving efficient amide bond formation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the successful and reproducible synthesis of your target molecules.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the coupling of this compound with various amines.
Issue 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting materials, with little to no formation of the desired amide product.
Probable Causes & Solutions:
-
Cause A: Inefficient Carboxylic Acid Activation. The steric bulk of the 2,6-dichloro-substituted phenyl group can significantly slow down the initial activation step with the coupling reagent.
-
Solution 1: Switch to a More Potent Coupling Reagent. Standard reagents like DCC or EDC/HOBt may be insufficient.[1][2] Consider employing more powerful uronium/aminium or phosphonium salt-based reagents known to be effective for hindered couplings.[3]
-
Solution 2: Pre-activation. Instead of adding all reagents at once, pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before introducing the amine. This can increase the concentration of the activated intermediate.
-
Solution 3: Increase Reaction Temperature. For sluggish reactions, gentle heating (e.g., 40-60 °C) or the use of microwave irradiation can provide the necessary activation energy to overcome the steric barrier.[3]
-
-
Cause B: Steric Hindrance at the Amine. If your amine substrate is also sterically demanding, the combination of two bulky partners can make the reaction exceptionally difficult.
-
Cause C: Suboptimal Reaction Conditions. Incorrect solvent or base selection can impede the reaction.
-
Solution 1: Solvent Choice. Aprotic polar solvents like DMF or NMP are generally good choices. However, for acyl chloride-mediated couplings, less polar solvents like DCM or THF are often preferred.[3]
-
Solution 2: Base Selection. Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[3]
-
Issue 2: Formation of Significant Side Products
Symptoms: TLC or LC-MS analysis reveals multiple spots or peaks in addition to the starting materials and the desired product.
Probable Causes & Solutions:
-
Cause A: N-acylurea Formation (with Carbodiimides). When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, especially with slow-reacting, sterically hindered substrates.
-
Solution: Use Additives or Change Reagent Class. The addition of HOBt or OxymaPure® can trap the O-acylisourea as a more stable active ester, reducing the likelihood of rearrangement.[4] Alternatively, switch to phosphonium or aminium salt reagents that do not form this type of byproduct.
-
-
Cause B: Epimerization/Racemization. If your amine or carboxylic acid contains a chiral center, the reaction conditions might be promoting racemization.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for coupling this compound?
For a sterically hindered substrate like this compound, it is advisable to start with a more potent coupling reagent than the standard carbodiimides. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent choices.[3] HATU, in particular, is often cited for its high efficiency in difficult couplings.
Q2: I've tried HATU with limited success. What are the next steps?
If a powerful reagent like HATU fails to provide a satisfactory yield, this suggests an extreme case of steric hindrance, potentially from both the acid and the amine. In such scenarios, a change in strategy is warranted. The in situ formation of a highly reactive acyl fluoride has proven successful for couplings where other methods fail.[1][2] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used to generate the acyl fluoride from the carboxylic acid, which then reacts with the amine.[1][2]
Q3: How critical is the choice of base and its stoichiometry?
The choice and amount of base are critical. A non-nucleophilic, hindered base like DIPEA is preferred to prevent it from competing with the primary or secondary amine for the activated carboxylic acid. Typically, 2-3 equivalents of the base are used. One equivalent neutralizes the acid formed during the reaction (e.g., from the protonated coupling reagent), and the other ensures the amine nucleophile is in its free base form.
Q4: Can I use thionyl chloride to make the acid chloride of this compound?
Yes, converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective strategy for activating sterically hindered acids.[] The resulting acyl chloride is highly reactive and can often overcome the steric barrier to react with the amine. This reaction is typically performed in an aprotic solvent like DCM or THF in the presence of a non-nucleophilic base.
Data Summary & Reagent Comparison
| Coupling Reagent Class | Example(s) | Typical Conditions | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | DCM or DMF, often with HOBt | Cost-effective, byproducts can be easy to remove (EDC is water-soluble) | Can lead to N-acylurea side products with hindered substrates, risk of racemization.[7] |
| Uronium/Aminium Salts | HATU, HBTU | DMF or NMP, DIPEA | High reactivity, fast reaction times, low racemization.[8] | More expensive, can cause guanidinylation of the amine if not used correctly.[5] |
| Phosphonium Salts | PyBOP, PyAOP | DMF or DCM, DIPEA | Very effective for difficult couplings, less risk of amine side reactions compared to uronium salts.[3] | Byproducts can sometimes be difficult to remove. |
| Acyl Halide Precursors | TFFH, BTFFH, SOCl₂ | DCM or THF, DIPEA | Forms highly reactive, less bulky intermediates, excellent for extremely hindered substrates.[1][2] | May require an extra synthetic step, acyl halides can be sensitive to moisture. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40-50 °C.
-
Upon completion, quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Substrates
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add BTFFH (1.1 eq) and DIPEA (2.2 eq).
-
Stir the mixture at room temperature for 15 minutes to generate the acyl fluoride in situ.[1]
-
In a separate flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add the amine solution to the acyl fluoride mixture.
-
Stir the reaction at room temperature, or heat to reflux if necessary, while monitoring for completion by TLC or LC-MS. Reaction times may be significantly longer for these challenging couplings.[1]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Workflow
Troubleshooting Low Yield in Hindered Amide Coupling
Caption: A decision tree for troubleshooting low-yield amide couplings.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-(2,6-dichlorophenyl)propanoic Acid Isomers for Drug Discovery and Development
Introduction: The stereochemical configuration of pharmacologically active molecules is a critical determinant of their biological activity, influencing both efficacy and safety profiles. Within the class of arylpropanoic acid derivatives, which includes many non-steroidal anti-inflammatory drugs (NSAIDs), the differential activity of enantiomers is a well-established phenomenon. This guide provides a comprehensive comparison of the biological activities of the (S)- and (R)-isomers of 3-(2,6-dichlorophenyl)propanoic acid, offering insights for researchers and professionals in drug development. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes established principles from closely related arylpropanoic acids, particularly "profens," to provide a robust predictive comparison.
The Principle of Chirality in Arylpropanoic Acid Derivatives
Arylpropanoic acids possess a chiral center at the alpha-carbon of the propanoic acid moiety, leading to the existence of two enantiomers: (S) and (R). It is widely recognized that the biological activity of this class of compounds, primarily their anti-inflammatory effects through cyclooxygenase (COX) inhibition, resides almost exclusively in the (S)-enantiomer.[1][2] The (R)-enantiomer is often significantly less active or inactive as a COX inhibitor but can undergo in vivo metabolic chiral inversion to the active (S)-form in some species.[3]
Comparative Biological Activity: (S)- vs. (R)-3-(2,6-dichlorophenyl)propanoic Acid
Based on the extensive research on analogous arylpropanoic acids like ibuprofen and ketoprofen, we can confidently extrapolate the expected biological activities of the enantiomers of this compound.
Cyclooxygenase (COX) Inhibition: The Primary Mechanism of Action
The primary anti-inflammatory mechanism of arylpropanoic acids is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][4]
-
(S)-3-(2,6-dichlorophenyl)propanoic acid: This isomer is predicted to be the eutomer , or the pharmacologically active enantiomer. It is expected to be a potent inhibitor of both COX-1 and COX-2 enzymes. The (S)-configuration allows for the correct orientation of the carboxylate group and the aryl moiety within the active site of the COX enzymes, leading to effective inhibition.[5]
-
(R)-3-(2,6-dichlorophenyl)propanoic acid: This isomer is predicted to be the distomer , exhibiting significantly lower or no direct inhibitory activity against COX-1 and COX-2.[6]
Table 1: Predicted Comparative COX Inhibition Profile
| Isomer | Predicted COX-1 Inhibition | Predicted COX-2 Inhibition | Predicted Anti-inflammatory Activity |
| (S)-3-(2,6-dichlorophenyl)propanoic acid | Potent Inhibitor | Potent Inhibitor | High |
| (R)-3-(2,6-dichlorophenyl)propanoic acid | Weak to Inactive | Weak to Inactive | Low to None (Directly) |
Note: This table is predictive and based on the established structure-activity relationships of related arylpropanoic acids. Specific IC50 values would require experimental determination.
In Vivo Activity and Chiral Inversion
A crucial aspect of the pharmacology of (R)-arylpropanoic acids is their potential for unidirectional metabolic chiral inversion to the corresponding (S)-enantiomer in vivo.[3] This conversion, primarily occurring in the liver, can contribute to the overall therapeutic effect of a racemic mixture. The extent of this inversion varies between different compounds and species. Therefore, while the (R)-isomer of this compound is expected to be inactive in vitro, it may contribute to the in vivo anti-inflammatory effect after being converted to the active (S)-isomer.
Experimental Protocols for Activity Determination
To empirically validate the predicted activities, the following experimental workflows are recommended.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the potency and selectivity of the isomers against COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer for COX-1 and COX-2.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Compound Preparation: Prepare stock solutions of (S)- and (R)-3-(2,6-dichlorophenyl)propanoic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer.
-
Add the test compound dilutions or vehicle control.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Stop the reaction.
-
-
Detection: Measure the production of prostaglandin E2 (PGE2), a major product of the COX reaction, using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.[7]
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Cell-Based Anti-Inflammatory Assay
Cell-based assays provide a more physiologically relevant model to assess the anti-inflammatory potential of the isomers.
Objective: To evaluate the ability of the isomers to inhibit the production of pro-inflammatory mediators in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, which are known to produce inflammatory mediators upon stimulation.[8]
-
Cell Treatment:
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the (S)- and (R)-isomers or a vehicle control.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.[9]
-
-
Measurement of Inflammatory Mediators:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using ELISA kits.
-
-
Data Analysis: Determine the concentration of each isomer that causes a 50% reduction in the production of the inflammatory mediator.
Workflow Diagram:
Caption: Workflow for the cell-based anti-inflammatory assay.
Signaling Pathway: Cyclooxygenase and Inflammation
The anti-inflammatory effects of this compound isomers are mediated through the inhibition of the cyclooxygenase pathway.
Caption: The cyclooxygenase signaling pathway and the inhibitory action of the (S)-isomer.
Conclusion and Future Directions
For researchers and drug development professionals, the key takeaways are:
-
Prioritize the (S)-isomer: Synthesis and development efforts should focus on the enantiomerically pure (S)-isomer to maximize therapeutic efficacy and potentially reduce metabolic burden and off-target effects associated with the (R)-isomer.
-
Empirical Validation is Crucial: The predictions laid out in this guide should be confirmed through rigorous in vitro and in vivo testing as outlined in the experimental protocols.
-
Consider Chiral Purity: The enantiomeric purity of any synthesized compound should be carefully determined to ensure accurate interpretation of biological data.
Further research should aim to obtain precise IC50 values for the individual isomers of this compound against COX-1 and COX-2 to definitively characterize its potency and selectivity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and quantitative structure-activity relationships of diclofenac analogues. | Semantic Scholar [semanticscholar.org]
- 4. The Design, Synthesis, and Biological Evaluation of Compounds with Medicinal Value | MDPI Books [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel diclofenac analogs as promising anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
A Comparative Analysis for Drug Development Professionals: Diclofenac vs. The Investigational Analogue 3-(2,6-dichlorophenyl)propanoic acid
A Forward-Looking Guide to Efficacy and Safety Profiles
Introduction
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac stands as a widely prescribed and potent option for managing pain and inflammation.[1] Its efficacy, however, is counterbalanced by a well-documented profile of gastrointestinal and cardiovascular side effects.[2][3][4] The relentless pursuit of safer, yet equally effective, anti-inflammatory agents necessitates the exploration of novel chemical entities. This guide provides a comprehensive comparison between the established NSAID, Diclofenac, and a structurally related, investigational compound, 3-(2,6-dichlorophenyl)propanoic acid.
Due to the limited publicly available data on this compound, this document will adopt a predictive and forward-looking approach. We will first establish a thorough baseline of Diclofenac's performance, supported by extensive experimental data. Subsequently, we will leverage established principles of structure-activity relationships (SAR) within the NSAID class to hypothesize the efficacy and side effect profile of its propanoic acid analogue. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of this novel compound and detailing the requisite experimental protocols for its synthesis and characterization.
Diclofenac: An Established Profile of Efficacy and Risk
Diclofenac, chemically [2-(2,6-dichloroanilino)phenyl]acetic acid, is a potent inhibitor of cyclooxygenase (COX) enzymes, with a relatively balanced inhibition of both COX-1 and COX-2 isoforms.[1][5] This dual inhibition is central to both its therapeutic effects and its adverse reaction profile.
Mechanism of Action
The primary mechanism of action for Diclofenac, like other NSAIDs, is the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[1][5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[5]
References
- 1. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and quantitative structure-activity relationships of diclofenac analogues. | Semantic Scholar [semanticscholar.org]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Researcher's Guide to Chemical Purity: Locating and Interpreting the Certificate of Analysis for 3-(2,6-Dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. The reproducibility of experiments and the validity of results hinge on the precise identity and purity of the chemical entities under investigation. This guide provides a comprehensive framework for sourcing and critically evaluating 3-(2,6-dichlorophenyl)propanoic acid, a compound of interest in medicinal chemistry, by focusing on its Certificate of Analysis (CofA). Furthermore, we will compare this compound with its structural isomers to highlight the importance of subtle molecular changes on potential biological activity and analytical profiles.
Understanding the Gatekeeper of Quality: The Certificate of Analysis
A Certificate of Analysis is a crucial document that accompanies a specific batch or lot of a chemical product. It is the manufacturer's attestation of the product's quality and purity, providing a wealth of information derived from rigorous analytical testing. For a researcher, the CofA is not just a piece of paper; it is a foundational element of experimental design and data interpretation.
Where to Find the Certificate of Analysis
The process of obtaining a CofA for this compound (CAS No. 51656-68-9) typically follows a straightforward workflow. Major chemical suppliers provide easy access to these documents on their respective websites.
Workflow for Locating a Certificate of Analysis:
Caption: A typical workflow for finding a Certificate of Analysis on a chemical supplier's website.
Deconstructing the Certificate of Analysis: A Guide to Interpretation
A typical Certificate of Analysis will present data in a structured format. Understanding each component is key to assessing the suitability of the chemical for your research.
Key Sections of a Certificate of Analysis:
-
Header Information: Includes the product name, catalog number, CAS number, molecular formula, molecular weight, and, most importantly, the lot or batch number that uniquely identifies the specific batch of the product.
-
Analytical Tests and Specifications: This is the core of the CofA, detailing the tests performed, the established specifications (the acceptable range of results), and the actual measured results for the specific lot.
-
Signatory Authority: The signature of an authorized quality control or quality assurance representative, certifying the accuracy of the information.
Comparative Analysis: this compound and Its Isomers
To illustrate the importance of precise analytical characterization, we will compare the specifications of this compound with its positional isomers. The location of the chlorine atoms on the phenyl ring can significantly influence the compound's physical properties and biological activity. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and their biological activity is often sensitive to their substitution patterns.[4]
| Supplier | Product Name | Purity Specification | Key Analytical Tests |
| Thermo Fisher Scientific | 3-(2,6-Dichlorophenyl)propionic acid | ≥96% | Assay (Aqueous acid-base Titration): ≥95.0 to ≤105.0%, Assay (Silylated GC): ≥95.0%, Melting Point: 94.5-103.5°C |
| Sigma-Aldrich | 3-(2,4-Dichlorophenyl)propionic acid | 97% | Melting Point: 89-93°C |
| Sigma-Aldrich | 3-(2,5-Dichlorophenyl)propanoic acid | Not specified; sold "as-is" for early discovery research[5] | Buyer assumes responsibility to confirm identity and/or purity. |
| Sigma-Aldrich | 3-(3,5-Dichlorophenyl)propionic acid | 97% | Melting Point: 56-60°C |
| CymitQuimica | 3-(3,4-Dichlorophenyl)propionic acid | 97% | Solid appearance.[6] |
Experimental Data Insights:
The data presented in the table highlights critical differences. For instance, the melting point, a fundamental indicator of purity, varies significantly among the isomers. The difference in melting points between the 2,6-dichloro (94.5-103.5°C), 2,4-dichloro (89-93°C), and 3,5-dichloro (56-60°C) isomers underscores how the substitution pattern affects the crystalline lattice energy of the solid.
The purity assays listed by Thermo Fisher Scientific for the 2,6-dichloro isomer, such as aqueous acid-base titration and gas chromatography (GC), provide a quantitative measure of the compound's purity.[2] Titration determines the amount of acidic substance, while GC separates the main compound from volatile impurities. The specification of ≥96% gives the researcher confidence in the material's composition.
In contrast, some suppliers, like Sigma-Aldrich for the 2,5-dichloro isomer, may provide certain compounds for research and development purposes without a detailed analytical report, placing the onus of quality verification on the end-user.[5] This is a critical consideration for researchers, especially in later-stage drug development, where stringent quality control is mandatory.
The Impact of Isomeric Variation on Biological Performance
The seemingly minor change in the position of a chlorine atom can have a profound impact on a molecule's biological activity. Chlorinated phenylpropanoic acids have been investigated for a range of bioactivities, including antimicrobial effects.[7] For example, a study on chlorinated 3-phenylpropanoic acid derivatives isolated from a marine actinomycete demonstrated that the substitution pattern was crucial for their selective antibacterial activity against Escherichia coli and Staphylococcus aureus.[7]
The 2,4-dichloro substitution pattern, for instance, is found in compounds investigated for their potential in neuroscience research, where the dichlorophenyl group can enhance interactions with biological targets.[8] The broader class of arylpropionic acids is known for its anti-inflammatory, analgesic, antibacterial, and anticancer activities.[4] Therefore, when selecting a compound for a specific research application, it is crucial to consider that each isomer is a unique chemical entity with a potentially distinct pharmacological profile.
Experimental Protocols for In-House Verification
While a supplier's CofA is a vital starting point, for certain applications, especially those under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) guidelines, in-house verification of identity and purity is often required.
Protocol 1: Identity Verification by Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a small amount of the this compound sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate from a solution.
-
Data Acquisition: Obtain the infrared spectrum using an FTIR (Fourier-Transform Infrared) spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum for this compound. The fingerprint region (below 1500 cm⁻¹) is particularly important for confirming the identity. Key peaks to look for include the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid). The exact ratio should be optimized for good peak separation.
-
Standard and Sample Preparation: Accurately weigh and dissolve a reference standard and the test sample of this compound in a suitable solvent (e.g., the mobile phase) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 220 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Run the standard and sample solutions. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis:
Caption: A schematic of the experimental workflow for determining the purity of this compound using HPLC.
Conclusion
The Certificate of Analysis is an indispensable tool for researchers, providing a critical snapshot of the quality and purity of a chemical reagent. For a compound like this compound, understanding how to locate and interpret its CofA is the first step in ensuring the reliability and reproducibility of scientific investigations. Furthermore, a comparative analysis with its structural isomers reveals that even subtle changes in molecular architecture can lead to significant differences in physical properties and potential biological performance. By combining a thorough evaluation of supplier documentation with in-house analytical verification, researchers can proceed with confidence in the integrity of their starting materials, paving the way for robust and meaningful scientific discoveries.
References
- 1. scbt.com [scbt.com]
- 2. H33210.14 [thermofisher.com]
- 3. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. 3-(2,5-Dichlorophenyl)propanoic acid AldrichCPR 68034-76-4 [sigmaaldrich.com]
- 6. CAS 25173-68-6: 3-(3'4-Dichlorophenyl)propionic acid [cymitquimica.com]
- 7. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to the Cross-Reactivity of 3-(2,6-dichlorophenyl)propanoic Acid Analogs in Immunoassays
Introduction: The Challenge of Specificity in Arylpropionic Acid Analog Analysis
Arylpropionic acid derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), with compounds like Ibuprofen and Diclofenac being household names.[1][2] These molecules function primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1][2][3] Our focus here is on 3-(2,6-dichlorophenyl)propanoic acid and its structural analogs. This compound is closely related to the widely used NSAID, Diclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetic acid), sharing the core dichlorophenyl moiety.
In drug development, therapeutic drug monitoring, and toxicological screening, immunoassays are indispensable for their high throughput and sensitivity.[4] However, the accuracy of these assays hinges on the specificity of the antibody used. Cross-reactivity—the binding of the assay's antibody to compounds structurally similar to the target analyte—poses a significant risk, potentially leading to false-positive results or inaccurate quantification.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the cross-reactivity of this compound analogs. Given the limited direct experimental data on this specific compound, we will leverage data from its close structural relative, Diclofenac, to establish a robust analytical strategy. We will delve into the molecular basis of antibody recognition, provide detailed protocols for industry-standard immunoassays, and offer a clear methodology for data interpretation.
The Molecular Basis of Immunoassay Cross-Reactivity
The specificity of an immunoassay is dictated by the precise three-dimensional interaction between the antibody's binding site (paratope) and the analyte's antigenic determinant (epitope). For small molecules like this compound, the entire molecule or a significant portion of it acts as the epitope.
Cross-reactivity occurs when an analog shares sufficient structural and electronic features with the target analyte to bind to the antibody, even if with lower affinity.[7][8] Minor changes in chemical structure can dramatically alter antibody recognition.[9] For instance, the absence of the aminophenyl ring in 2,6-Dichlorophenylacetic acid is a major structural deviation from Diclofenac, suggesting potentially low cross-reactivity in a Diclofenac-specific immunoassay.[4] Conversely, analogs that only differ by a single methyl group or a hydroxyl substitution may exhibit significant cross-reactivity.
Caption: Logical diagram illustrating specific antibody-analyte binding versus cross-reactive binding with a structural analog.
Comparative Analysis of this compound and Its Analogs
To effectively design a cross-reactivity study, one must first identify and structurally analyze the potential cross-reactants. The following table compares several analogs, highlighting key structural differences relative to Diclofenac, the likely immunogen for commercially available antibody kits.
| Compound Name | Chemical Structure (Key Features) | Key Structural Differences from Diclofenac | Predicted Cross-Reactivity Potential in Diclofenac Immunoassay |
| Diclofenac (Reference) | 2-[(2,6-dichlorophenyl )amino]phenylacetic acid | - | 100% (by definition) |
| This compound | Contains the 2,6-dichlorophenyl group and a propanoic acid chain. | Lacks the secondary amine and the second phenyl ring. | Low to Moderate |
| 2,6-Dichlorophenylacetic acid | Contains the 2,6-dichlorophenyl group and an acetic acid chain. | Lacks the aminophenyl ring; significant structural difference.[4] | Low |
| 2-Amino-3-(2,6-dichlorophenyl)propanoic acid [10] | Contains the 2,6-dichlorophenyl group and an amino-propanoic acid chain. | Lacks the second phenyl ring and the amine is primary, not linking two rings. | Low |
| (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid [11] | Isomeric difference (2,3-dichloro vs. 2,6-dichloro). | Different chlorine substitution pattern; likely poor fit in a 2,6-dichloro specific antibody. | Very Low |
| 4'-Hydroxy Diclofenac | Diclofenac with a hydroxyl group on the non-chlorinated phenyl ring. | Minor modification; a common metabolite. | High |
| N-phenylanthranilic acid [12] | The core structure of Diclofenac without the chlorine atoms. | Lacks the two chlorine atoms, which are key electronic and steric features. | Moderate to High |
Methodologies for Experimental Cross-Reactivity Assessment
The gold standard for quantifying cross-reactivity in small molecule analysis is the competitive immunoassay. This format is essential because small molecules have only one epitope and cannot be bound by two antibodies simultaneously as in a "sandwich" assay.[7] We will detail the two most common competitive formats: ELISA and FPIA.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
In a competitive ELISA, the analog in the sample competes with a labeled (e.g., enzyme-conjugated) version of the target analyte for a limited number of antibody binding sites. A higher concentration of the analog in the sample results in less binding of the labeled analyte and thus a weaker signal.
This protocol is a self-validating system when appropriate controls are included.
Materials:
-
96-well high-binding microplate
-
Anti-Diclofenac antibody (capture antibody)
-
Diclofenac-Horseradish Peroxidase (HRP) conjugate (or other enzyme conjugate)
-
Test compounds: this compound and its analogs
-
Diclofenac standard
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Assay Buffer (e.g., PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating (Immobilization of Antibody):
-
Dilute the anti-Diclofenac antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Causality Insight: The high pH of the coating buffer facilitates the passive adsorption of the antibody to the polystyrene surface of the plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Causality Insight: Washing removes unbound antibody, reducing background signal. The detergent (Tween-20) helps prevent non-specific binding in subsequent steps.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Causality Insight: The blocking agent (e.g., BSA) saturates any remaining protein-binding sites on the plate, preventing the enzyme conjugate or other proteins from non-specifically adhering to the plastic.[13]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the Diclofenac standard and each test analog in Assay Buffer.
-
Wash the blocked plate 3 times with Wash Buffer.
-
In separate tubes, pre-mix 50 µL of each standard/analog dilution with 50 µL of a fixed, optimized concentration of the Diclofenac-HRP conjugate.
-
Transfer 100 µL of these mixtures to the appropriate wells on the antibody-coated plate.
-
Causality Insight: This is the critical competitive step. The free analyte (standard or analog) and the enzyme-labeled analyte compete for the limited antibody binding sites on the plate.[4]
-
Incubate for 1-2 hours at room temperature.
-
-
Final Washing:
-
Aspirate the solutions and wash the plate 5 times with Wash Buffer.
-
Causality Insight: This is a stringent wash step to remove all unbound components, especially the unbound enzyme conjugate, ensuring that the final signal is only from the conjugate bound to the antibody.
-
-
Signal Development and Reading:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes.
-
Caption: Experimental workflow for determining cross-reactivity using competitive ELISA.
Fluorescence Polarization Immunoassay (FPIA)
FPIA is a homogeneous immunoassay (no wash steps required) that measures changes in the polarization of fluorescent light. A small, fluorescently labeled tracer molecule tumbles rapidly in solution, resulting in low light polarization. When bound by a larger antibody, its rotation slows, and light polarization increases. In the competitive step, unlabeled analyte from a sample competes with the tracer for antibody binding sites, causing a decrease in polarization.[14][15]
Materials:
-
Anti-Diclofenac antibody
-
Fluorescently-labeled Diclofenac tracer
-
Test compounds and Diclofenac standard
-
Assay Buffer
-
Black microplates (to minimize background fluorescence)
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare optimized dilutions of the antibody and fluorescent tracer in Assay Buffer. Prepare serial dilutions of the Diclofenac standard and test analogs.
-
Reaction Mixture:
-
In the wells of a black microplate, combine a fixed volume of the antibody solution and the fluorescent tracer solution.
-
Causality Insight: This creates the baseline high-polarization state where the tracer is bound to the antibody.
-
-
Competitive Binding:
-
Add varying concentrations of the test compound or Diclofenac standard to the appropriate wells.
-
Incubate for a short period (e.g., 20-30 minutes) at room temperature.[14]
-
Causality Insight: The unlabeled analyte displaces the fluorescent tracer from the antibody, causing the tracer to tumble freely again and thus decreasing the overall polarization of the solution.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Interpretation and Quantitative Comparison
The cross-reactivity of an analog is quantified by comparing the concentration at which it produces the same level of inhibition as the target analyte. The most common metric is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the analyte required to inhibit 50% of the maximum signal.
Calculation of Percent Cross-Reactivity: The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC₅₀ of Target Analyte / IC₅₀ of Test Analog) x 100
Interpreting the Data:
-
A high %CR indicates that the antibody binds the analog strongly, meaning the assay cannot easily distinguish between the two compounds.
-
A low %CR indicates high specificity of the antibody for the target analyte, with minimal interference from the analog.
Sample Quantitative Data: The following table presents data adapted from the literature for Diclofenac and related compounds to illustrate how results are typically presented.[14] This serves as a template for reporting the experimental data generated from the protocols above.
| Compound | IC₅₀ (µg/L) | % Cross-Reactivity |
| Diclofenac | 28 | 100% |
| Mefenamic acid | 185 | 15.1% |
| Flufenamic acid | 320 | 8.8% |
| Niflumic acid | >2000 | <1.4% |
| Ibuprofen | >5000 | <0.6% |
| Ketoprofen | >5000 | <0.6% |
This data demonstrates that even other NSAIDs with different core structures show significantly lower cross-reactivity in a Diclofenac-specific assay, reinforcing the principle that structural similarity is paramount.
Conclusion: A Framework for Predictive and Empirical Analysis
The evaluation of cross-reactivity is a non-negotiable step in the validation of any immunoassay intended for use in complex biological matrices. For this compound and its analogs, a systematic approach combining structural analysis with empirical testing is required.
Based on structural comparisons to Diclofenac, we can predict that analogs lacking the aminophenyl moiety or having altered chlorine substitution patterns will likely exhibit low cross-reactivity in a Diclofenac-specific immunoassay. However, this prediction must be confirmed experimentally. The detailed competitive ELISA and FPIA protocols provided in this guide offer robust, self-validating frameworks for generating the necessary quantitative data. By calculating the percent cross-reactivity based on IC₅₀ values, researchers can definitively characterize the specificity of their assays, ensuring data integrity and reliability in their drug development and research programs. For any unexpected positive results in a screening assay, confirmation using a reference method like LC-MS/MS is strongly recommended.[6]
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seracare.com [seracare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CAS 128833-96-5 | 2-Amino-3-(2,6-dichlorophenyl)propanoic acid - Synblock [synblock.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization immunoassay for the determination of diclofenac in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization immunoassay for the determination of diclofenac in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Structural Analogs and Their Potency
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable clinical candidate is a meticulous process of iterative refinement. Central to this endeavor is the synthesis and evaluation of structural analogs—molecules with slight chemical modifications to a parent compound—to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the principles and methodologies for the comparative analysis of structural analogs, grounded in scientific integrity and practical, field-proven insights.
The Rationale of Structural Analog Design: A Dance Between Structure and Activity
The fundamental principle underpinning the use of structural analogs is the Structure-Activity Relationship (SAR), which posits that the biological activity of a molecule is directly related to its chemical structure.[1][2] By systematically modifying functional groups or scaffolds, medicinal chemists can probe the interactions between a compound and its biological target, leading to analogs with enhanced desired properties and diminished undesirable ones.[1] The goal is to identify a clinical candidate that not only binds selectively and elicits the desired functional response but also possesses adequate bioavailability and a favorable safety profile.[1]
The process of lead optimization is a delicate balancing act. It's not merely about identifying the most potent compound, but rather the one with the optimal balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion)/Tox (Toxicology) properties.[3] Early assessment of ADME/Tox profiles is crucial to de-risk drug development programs and avoid costly late-stage failures.[4]
The Workflow of Comparative Potency Assessment
A systematic approach is essential for the efficient and effective comparison of structural analogs. The following workflow outlines the key stages, from initial high-throughput screening to in-depth in vivo evaluation.
Caption: A generalized workflow for the comparative assessment of structural analogs, from initial screening to in vivo validation.
Core Methodologies for Potency Determination
The potency of a structural analog is a critical determinant of its therapeutic potential. The following sections detail the key experimental protocols used to quantify potency, with an emphasis on the rationale behind each step.
In Vitro Assays: The Foundation of Potency Assessment
In vitro assays are the workhorse of early drug discovery, providing a controlled environment to assess the direct interaction of a compound with its target.
Receptor binding assays measure the affinity of a compound for its target receptor.[5] A common and highly sensitive method is the competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable buffer. The goal is to isolate the receptor in its native membrane environment.[6]
-
Radioligand: Select a radiolabeled ligand with high affinity and specificity for the target receptor. The concentration used should ideally be at or below its dissociation constant (Kd) to ensure sensitive detection of competition.[5][7]
-
Test Compounds: Prepare serial dilutions of the unlabeled structural analogs.
-
-
Assay Setup:
-
In a 96-well filter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compounds.
-
Rationale: The unlabeled compound will compete with the radioligand for binding to the receptor. The extent of this competition is proportional to the affinity of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow the binding reaction to reach equilibrium. This ensures that the measured binding reflects the true affinity of the compounds.[6]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. The cold temperature minimizes the dissociation of the bound ligand during the washing steps.[7][8]
-
-
Detection:
-
Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
From this curve, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5]
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.[5]
-
Caption: In a competitive binding assay, the structural analog competes with a radiolabeled ligand for binding to the target receptor.
While binding assays measure affinity, functional assays determine a compound's ability to elicit a biological response.[9] These assays are crucial for distinguishing between agonists (which activate the receptor) and antagonists (which block the receptor).[10][11]
Experimental Protocol: Cell-Based GPCR Functional Assay (Calcium Mobilization)
This protocol is designed for a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to an increase in intracellular calcium.
-
Cell Culture and Plating:
-
Culture a cell line that endogenously or recombinantly expresses the target GPCR.
-
Rationale: The choice of cell line is critical and should be based on the expression level of the target and the presence of the necessary downstream signaling components.[12][13]
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Loading with Calcium Indicator Dye:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye will fluoresce upon binding to calcium.
-
-
Compound Addition:
-
Add serial dilutions of the structural analogs to the wells.
-
-
Stimulation (for antagonists):
-
If testing for antagonist activity, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Rationale: An antagonist will inhibit the agonist-induced calcium signal.
-
-
Signal Detection:
-
Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve.
-
For agonists, determine the EC50 value, which is the concentration that produces 50% of the maximal response.
-
For antagonists, determine the IC50 value, which is the concentration that inhibits 50% of the agonist-induced response.[14]
-
Caption: Signaling pathway in a Gq-coupled GPCR functional assay, where agonist binding leads to a measurable fluorescent signal.
In Vivo Studies: Evaluating Efficacy and Safety in a Biological System
While in vitro assays provide valuable information on potency and mechanism of action, in vivo studies are essential to assess a compound's efficacy and safety in a whole organism.[15]
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol is a generalized example for testing anti-cancer agents.
-
Animal Model Selection:
-
Tumor Implantation:
-
Implant human cancer cells subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, different doses of the structural analogs, and a positive control).
-
Administer the compounds via the intended clinical route (e.g., oral, intravenous).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size.
-
Excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Compare the tumor growth inhibition between the different treatment groups to determine the relative in vivo efficacy of the analogs.
-
Case Studies: From Data to Decisions
The following case studies illustrate the application of these methodologies in real-world drug discovery programs.
Case Study 1: Structure-Activity Relationship of c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a validated target in oncology. The following table presents the in vitro potency of cabozantinib and two of its structural analogs against c-Met.[17]
| Compound | Structural Modification | c-Met Inhibition (at 1 µM) | IC50 (nM) |
| Cabozantinib | Benzene core | - | 5.4 |
| Analog 3 | Trimethylpyridine core | 3.8% | >1000 |
| Analog 4 | Pyridine core | 94.3% | 4.9 |
Analysis: The replacement of the central benzene ring with a trimethylpyridine ring (Analog 3) resulted in a dramatic loss of potency. In contrast, the substitution with a pyridine ring (Analog 4) maintained, and even slightly improved, the inhibitory activity against c-Met. This highlights the critical role of the core scaffold in target engagement.
Case Study 2: Comparative In Vivo Efficacy of BRAF Inhibitor Analogs
BRAF is a key kinase in the MAPK signaling pathway, and its V600E mutation is a driver in many melanomas.[18] The following table summarizes the in vivo efficacy of two BRAF inhibitors in a melanoma xenograft model.[19]
| Treatment Group (50 mg/kg) | Relative Tumor Volume Reduction (Day 10) |
| Vemurafenib (PLX4032) | ~40% |
| EBI-907 | ~75% |
Analysis: In this head-to-head comparison, the structural analog EBI-907 demonstrated significantly greater tumor growth inhibition than vemurafenib at the same dose, indicating superior in vivo efficacy in this model.
Conclusion: A Data-Driven Path to Clinical Success
The comparative analysis of structural analogs is a cornerstone of modern drug discovery. By employing a systematic and data-driven approach that integrates in vitro and in vivo methodologies, researchers can effectively navigate the complex landscape of lead optimization. This guide has provided a framework of robust protocols and illustrative case studies to empower scientists in their quest to develop novel and effective therapeutics. The principles of scientific integrity, coupled with a deep understanding of the underlying biological and chemical principles, are paramount to successfully translating a promising lead compound into a life-changing medicine.
References
- 1. Requirements for a lead compound to become a clinical candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. old.sk.ru [old.sk.ru]
- 4. pharmaron.com [pharmaron.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. abzena.com [abzena.com]
- 11. mdpi.com [mdpi.com]
- 12. Cells as Substrates for Potency Assay | RoukenBio [rouken.bio]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. Preclinical Species Selection - ITR Laboratories Canada Inc. [itrlab.com]
- 16. cyagen.com [cyagen.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Analysis of Dichlorophenylpropanoic Acids in Cyclooxygenase Inhibition
Introduction: The Rationale for Comparative Analysis
Dichlorophenylpropanoic acids are a class of small molecules with structural similarities to profen non-steroidal anti-inflammatory drugs (NSAIDs). The position of the chlorine atoms on the phenyl ring can significantly influence the compound's three-dimensional structure, electronic properties, and, consequently, its biological activity. Understanding the structure-activity relationship (SAR) of these isomers is crucial for identifying lead compounds with potent and selective inhibitory effects on key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
The COX enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining.[2] In contrast, COX-2 is typically induced at sites of inflammation.[3] Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.[3][4]
This guide will focus on providing the experimental framework to compare the inhibitory potential of four key isomers:
-
2,3-Dichlorophenylpropanoic acid
-
2,4-Dichlorophenylpropanoic acid
-
3,4-Dichlorophenylpropanoic acid
-
3,5-Dichlorophenylpropanoic acid
The Cyclooxygenase Signaling Pathway
The enzymatic activity of COX is the rate-limiting step in the conversion of arachidonic acid into prostaglandins. A clear understanding of this pathway is essential for interpreting inhibition data.
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory prostanoids and the site of inhibition by dichlorophenylpropanoic acids.
Experimental Section: A Protocol for Comparative COX Inhibition Screening
The following is a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of the dichlorophenylpropanoic acid isomers against COX-1 and COX-2. This protocol is based on well-established enzyme-linked immunosorbent assay (ELISA) and fluorometric methods.[3][5][6]
Materials and Reagents
-
Enzymes: Human recombinant COX-1 and COX-2
-
Substrate: Arachidonic acid
-
Cofactor: Hematin
-
Assay Buffer: Tris-HCl buffer (pH 8.0)
-
Test Compounds: 2,3-, 2,4-, 3,4-, and 3,5-Dichlorophenylpropanoic acid, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Inhibitors:
-
Detection: Prostaglandin E2 (PGE2) ELISA kit or a fluorometric probe-based assay kit.[3][5]
-
Equipment:
-
Microplate reader (for ELISA or fluorescence)
-
Incubator
-
Multi-channel pipette
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the comparative screening of dichlorophenylpropanoic acid isomers for COX inhibition.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of the dichlorophenylpropanoic acid isomers and reference inhibitors at a high concentration (e.g., 10 mM) in DMSO.
-
On the day of the assay, prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the COX-1 and COX-2 enzyme solutions in cold assay buffer containing the hematin cofactor. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the diluted test compounds or reference inhibitors to the wells of a 96-well microplate. Include wells for a no-inhibitor control (enzyme control) and a no-enzyme control (background).
-
Add the prepared enzyme solution (e.g., 80 µL) to each well and pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.[1]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate (e.g., 10 µL) to all wells simultaneously using a multi-channel pipette. The final concentration of arachidonic acid should be close to its Michaelis-Menten constant (Km) for the respective enzyme.
-
Incubate the plate at 37°C for a fixed time (e.g., 2 minutes).[1]
-
Terminate the reaction by adding a stopping solution, such as 1M HCl.
-
-
Detection and Data Analysis:
-
Quantify the amount of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions. Alternatively, use a fluorometric assay kit where the peroxidase activity of COX is coupled to the oxidation of a fluorogenic probe.[3]
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Signal_inhibitor - Signal_background) / (Signal_no-inhibitor - Signal_background)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation and Interpretation
The primary output of this study will be the IC50 values for each dichlorophenylpropanoic acid isomer against COX-1 and COX-2. These values should be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical Comparative COX Inhibition Data for Dichlorophenylpropanoic Acid Isomers
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2,3-Dichlorophenylpropanoic acid | |||
| 2,4-Dichlorophenylpropanoic acid | |||
| 3,4-Dichlorophenylpropanoic acid | |||
| 3,5-Dichlorophenylpropanoic acid | |||
| Indomethacin (Reference) | |||
| Celecoxib (Reference) |
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a COX inhibitor. A higher SI value indicates greater selectivity for COX-2, which is generally desirable for reducing the risk of gastrointestinal side effects.[3]
Structure-Activity Relationship (SAR) Insights
-
Steric Hindrance: The position of the chlorine atoms can create steric bulk that may favor or hinder binding to the active site of the COX isoforms. The active site of COX-2 is slightly larger than that of COX-1, which can be exploited for selective inhibition.[1]
-
Electronic Effects: Chlorine is an electron-withdrawing group, and its position can influence the acidity of the carboxylic acid moiety and the overall electronic distribution of the molecule, which can affect its interaction with key amino acid residues in the enzyme's active site. For instance, the carboxylate group of some NSAIDs interacts with Tyr-385 and Ser-530 in the COX active site.[8]
-
Conformational Flexibility: The substitution pattern on the phenyl ring will dictate the preferred conformation of the molecule, which in turn will affect how well it fits into the binding pocket of the enzyme.
Conclusion
This guide provides a robust and scientifically sound methodology for the comparative analysis of dichlorophenylpropanoic acid isomers as COX inhibitors. By following the detailed protocols and data analysis procedures outlined herein, researchers can generate the critical data needed to understand the structure-activity relationships governing the potency and selectivity of these compounds. This knowledge is invaluable for the rational design and development of novel anti-inflammatory agents with improved therapeutic profiles.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. brieflands.com [brieflands.com]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 利用できないコンテンツ [sigmaaldrich.com]
- 8. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In-Silico Analysis: Docking of 3-(2,6-dichlorophenyl)propanoic acid with Cyclooxygenase and Voltage-Gated Sodium Channel Targets
This guide provides a comprehensive in-silico comparison of 3-(2,6-dichlorophenyl)propanoic acid, a molecule with structural similarities to known anti-inflammatory drugs, against key biological targets. We will explore its binding potential with Cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs), and a Voltage-Gated Sodium Channel (Nav), a crucial component in pain signaling pathways. For a robust comparison, we benchmark its performance against two widely recognized pharmaceuticals: Diclofenac, a potent NSAID structurally analogous to our compound of interest, and Ibuprofen, another cornerstone of the arylpropionic acid class of drugs.
The rationale for this investigation stems from the foundational principle of structure-activity relationships in drug discovery. The 2,6-dichlorophenyl moiety is a key pharmacophore in Diclofenac, responsible for its high affinity for COX enzymes.[1] By evaluating this compound, we aim to predict its potential efficacy and selectivity, providing a data-driven hypothesis for further in vitro and in vivo validation. This guide is designed for researchers and professionals in drug development, offering both a high-level strategic overview and a detailed, reproducible experimental protocol.
Methodology: A Self-Validating In-Silico Workflow
Our computational approach is designed to be rigorous and transparent. The causality behind each step is explained to ensure the scientific integrity of the findings. We utilize widely accepted and validated software to ensure the reproducibility of these experiments.
I. Selection and Preparation of Target Proteins
The choice of target proteins is critical for the relevance of any docking study. We selected two isoforms of Cyclooxygenase (COX-1 and COX-2) and one Voltage-Gated Sodium Channel (Nav1.7) for the following reasons:
-
COX-1 and COX-2: These are the established targets for NSAIDs.[2][3] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation.[2][3] Selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects.[4]
-
Nav1.7: This specific sodium channel subtype is a genetically validated target for pain therapeutics.[5][6] Its inclusion allows us to explore potential alternative or complementary mechanisms of action for our compound of interest.
High-resolution crystal structures of the human versions of these proteins were obtained from the RCSB Protein Data Bank (PDB), a worldwide repository for 3D structural data of biological macromolecules.[7][8][9][10][11]
Protein Preparation Protocol:
-
Structure Retrieval: The 3D crystallographic structures for human COX-1 (PDB ID: 6Y3C), COX-2 (PDB ID: 5IKQ), and Nav1.7 (PDB ID: 6J8E) were downloaded from the RCSB PDB.
-
Pre-processing: All non-essential components, including water molecules, co-crystallized ligands, and non-standard residues, were removed from the PDB files using AutoDock Tools (ADT). This step is crucial to create a clean receptor model and prevent interference during the docking simulation.
-
Hydrogen Addition: Polar hydrogen atoms were added to the protein structures. This is a necessary step as crystallographic models often do not resolve hydrogen positions, yet they are vital for forming hydrogen bonds, which are key protein-ligand interactions.
-
Charge Assignment: Kollman charges were assigned to the protein atoms. Accurate charge distribution is fundamental for calculating the electrostatic interaction component of the binding energy score.
-
File Conversion: The prepared protein structures were saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.
II. Ligand Preparation
The test compound, this compound, and the reference compounds, Diclofenac and Ibuprofen, were prepared for docking.
Ligand Preparation Protocol:
-
Structure Retrieval: The 3D structures of the ligands were obtained from the PubChem database.
-
Energy Minimization: The structures were subjected to energy minimization using the MMFF94 force field. This process optimizes the ligand's geometry to its most stable, lowest-energy conformation, which is essential for a realistic docking simulation.
-
Torsion Tree Definition: Rotatable bonds within the ligands were defined using ADT. This allows the docking software to explore different conformations of the ligand within the protein's binding site, mimicking its natural flexibility.
-
File Conversion: The prepared ligands were saved in the PDBQT format.
III. Molecular Docking Workflow
We employed AutoDock Vina, a widely used and validated open-source program for molecular docking.[12] It uses a sophisticated gradient optimization method in its local search to predict the binding affinity and conformation of a ligand to a receptor.
Docking Protocol:
-
Grid Box Generation: A three-dimensional grid box was defined around the active site of each target protein. The size and center of the grid were chosen to encompass the entire known binding pocket, ensuring the docking search is focused on the region of interest. For the COX enzymes, the grid was centered on the active site identified from the co-crystallized inhibitors in their respective PDB files.[13][14] For Nav1.7, the grid was centered on the central pore cavity, a known binding site for small molecule blockers.[5]
-
Configuration File: A configuration file was created for each docking run, specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the exhaustiveness of the search.
-
Execution: The docking simulations were executed using the AutoDock Vina command-line interface. The software systematically explores possible conformations of the ligand within the defined grid box, calculating the binding energy for each pose.
-
Analysis: The output from Vina, which includes the binding affinity (in kcal/mol) and the coordinates of the top-ranked binding poses, was analyzed. The pose with the lowest binding energy was selected for detailed interaction analysis using BIOVIA Discovery Studio.
Experimental Workflow Diagram
References
- 1. Molecular docking of anti-inflammatory drug diclofenac with metabolic targets: Potential applications in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. A structural atlas of druggable sites on Nav channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 8. rcsb.org [rcsb.org]
- 9. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 10. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. isfcppharmaspire.com [isfcppharmaspire.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Routes for 3-(2,6-dichlorophenyl)propanoic Acid: A Guide for Researchers
In the landscape of pharmaceutical research and development, the efficient and robust synthesis of key intermediates is paramount. 3-(2,6-dichlorophenyl)propanoic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides a detailed, head-to-head comparison of three distinct synthetic routes to this compound, offering insights into the experimental choices, quantitative data, and practical considerations for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a substituted phenylpropanoic acid derivative. The presence of the dichloro-substituted phenyl ring and the propanoic acid moiety makes it a versatile intermediate for the synthesis of a range of compounds with potential therapeutic applications. The selection of an appropriate synthetic route is a critical decision that can significantly impact the overall efficiency, cost, and scalability of a drug development program. This guide will explore three viable synthetic pathways, each with its own set of advantages and disadvantages.
Route 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and highly versatile method for the preparation of carboxylic acids. This route involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.
Scientific Rationale
The key to this synthesis lies in the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which can be readily deprotonated by a moderately strong base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction. For the synthesis of this compound, 2,6-dichlorobenzyl halide is the electrophile of choice. The subsequent hydrolysis of the diethyl ester to a dicarboxylic acid, followed by heating, leads to decarboxylation to yield the desired product.[1][2]
Experimental Protocol
Step 1: Synthesis of Diethyl (2,6-dichlorobenzyl)malonate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1.1 eq.) dropwise at room temperature.
-
After stirring for 30 minutes, add 2,6-dichlorobenzyl chloride (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude diethyl (2,6-dichlorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl (2,6-dichlorobenzyl)malonate, add a 10% aqueous solution of sodium hydroxide (3.0 eq.).
-
Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester groups.
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Heat the acidified mixture to 100-120 °C to effect decarboxylation, which is typically observed by the evolution of carbon dioxide.
-
After gas evolution ceases, cool the mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Malonic Ester Synthesis of this compound.
Route 2: Hydrolysis of 3-(2,6-dichlorophenyl)propionitrile
This route involves the synthesis of a nitrile intermediate, followed by its hydrolysis to the corresponding carboxylic acid. This is a common and effective method for the preparation of carboxylic acids.
Scientific Rationale
The synthesis of the nitrile intermediate, 3-(2,6-dichlorophenyl)propionitrile, can be achieved through a nucleophilic substitution reaction between 2,6-dichlorobenzyl halide and a cyanide salt, such as sodium or potassium cyanide. The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions.[3][4] Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water and tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[4]
Experimental Protocol
Step 1: Synthesis of 3-(2,6-dichlorophenyl)propionitrile
-
In a round-bottom flask, dissolve 2,6-dichlorobenzyl chloride (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 eq.) portion-wise to the solution, ensuring the temperature is maintained below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-(2,6-dichlorophenyl)propionitrile.
Step 2: Hydrolysis of 3-(2,6-dichlorophenyl)propionitrile
-
To the crude 3-(2,6-dichlorophenyl)propionitrile, add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthesis via Hydrolysis of a Nitrile Intermediate.
Route 3: Knoevenagel Condensation and Subsequent Reduction
This three-step route begins with a Knoevenagel condensation to form an α,β-unsaturated acid, which is then reduced to the desired saturated carboxylic acid.
Scientific Rationale
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] In this case, 2,6-dichlorobenzaldehyde is reacted with malonic acid in the presence of a weak base like pyridine, which also acts as the solvent. This reaction, often referred to as the Doebner modification, results in the formation of 3-(2,6-dichlorophenyl)propenoic acid (2,6-dichlorocinnamic acid) with concomitant decarboxylation.[6] The resulting α,β-unsaturated carboxylic acid can then be selectively reduced to the corresponding saturated acid. Catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) is a highly effective method for this transformation.[7]
Experimental Protocol
Step 1: Synthesis of 3-(2,6-dichlorophenyl)propenoic Acid (Knoevenagel Condensation)
-
In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (1.0 eq.) and malonic acid (1.5 eq.) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude 3-(2,6-dichlorophenyl)propenoic acid can be purified by recrystallization.
Step 2: Reduction of 3-(2,6-dichlorophenyl)propenoic Acid
-
Dissolve the 3-(2,6-dichlorophenyl)propenoic acid (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a.. [askfilo.com]
- 4. Question 1: Acidic hydrolysis of CH₃CH₂CN → propanoic acid Reagents: H₃O.. [askfilo.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. chemmethod.com [chemmethod.com]
A Senior Scientist's Guide to Confirming the Absolute Configuration of Chiral 3-(2,6-Dichlorophenyl)propanoic Acid Derivatives
For researchers and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is not merely a procedural step; it is a foundational pillar of chemical synthesis, pharmacological assessment, and regulatory compliance. Enantiomers, while physically identical in achiral environments, can exhibit profoundly different biological activities.[1][2] The 3-(2,6-dichlorophenyl)propanoic acid scaffold is a key structural motif in various pharmacologically active agents, making the stereochemical integrity of its derivatives a matter of critical importance.
This guide provides an in-depth comparison of the principal analytical techniques used to determine the absolute configuration of these chiral molecules. We will move beyond simple procedural lists to explore the underlying principles and causal logic behind experimental choices, offering a framework for selecting the most robust and appropriate method for your research needs.
Chapter 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, providing direct and unambiguous evidence of its absolute configuration.[3][4]
Principle of the Method
The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice.[5] To determine the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is exploited.[6] When the X-ray radiation frequency is near the absorption edge of an atom, a phase shift occurs during scattering.[5] This effect breaks the centrosymmetric relationship between the diffraction intensities of Friedel pairs (reflections hkl and -h-k-l), allowing for the differentiation of a molecule from its mirror image.[7]
Causality in Application: The this compound derivatives are exceptionally well-suited for this technique. The presence of "heavy" chlorine atoms significantly enhances the anomalous scattering effect, leading to a more reliable and confident assignment of the absolute configuration, often quantified by a low Flack parameter value.[7][8]
Experimental Workflow for SC-XRD
The process involves growing a suitable single crystal, mounting it on a diffractometer, and analyzing the resulting diffraction pattern.
Caption: Workflow for Absolute Configuration Determination via SC-XRD.
Detailed Experimental Protocol
-
Crystal Growth: Dissolve the enantiomerically pure this compound derivative in a suitable solvent or solvent system (e.g., acetone, ethyl acetate, methanol/water). Employ slow evaporation, vapor diffusion against an anti-solvent (e.g., hexane), or slow cooling to grow single crystals of 0.1-0.3 mm in size.[5]
-
Crystal Selection and Mounting: Under a polarized light microscope, select a crystal that is clear, free of cracks, and exhibits sharp extinctions. Mount the selected crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of cold nitrogen gas.
-
Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Collect a full sphere of diffraction data, ensuring high redundancy and resolution. The choice of X-ray source (e.g., Cu Kα or Mo Kα) is critical for maximizing the anomalous signal from the chlorine atoms.
-
Structure Solution and Refinement: Process the raw data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods to locate the atoms. Refine the structural model against the experimental data to optimize atomic positions and thermal parameters.
-
Absolute Configuration Assignment: The final step involves refining the Flack parameter, which quantifies the mixing of the two enantiomeric structures in the crystal. A value close to 0 with a small standard uncertainty (e.g., < 0.04) indicates a correct assignment, while a value near 1 suggests the inverted structure is correct.[7]
| Strengths | Limitations |
| Unambiguous Result: Provides a direct 3D image of the molecule.[4] | Requires Crystals: The primary bottleneck is the need for high-quality single crystals.[8][9] |
| High Confidence: The Flack parameter provides a statistical measure of confidence.[7] | Potentially Time-Consuming: Crystal growth can take days to weeks. |
| Well-Suited for Target: The presence of chlorine atoms is highly advantageous.[8] | Solid-State Conformation: The determined structure may not represent the dominant conformation in solution. |
Chapter 2: Probing Chirality in Solution - Chiroptical Spectroscopy
Chiroptical methods analyze the differential interaction of chiral molecules with polarized light in solution, which is often more relevant to their biological context. These techniques are powerful alternatives when crystallization is not feasible.[9] The assignment of absolute configuration is achieved by comparing the experimental spectrum to spectra calculated for a specific enantiomer using quantum mechanical methods like Density Functional Theory (DFT).[1][8]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left- and right-circularly polarized light in the infrared (IR) region.[10][11] Since virtually all organic molecules have IR absorptions, VCD is a nearly universal method for chiral molecules.[11] It provides a stereochemical fingerprint of the entire molecule's vibrational modes.
Causality in Application: VCD is particularly powerful because it is sensitive to the overall 3D structure and conformation of the molecule in solution.[8] For flexible molecules like propanoic acid derivatives, computational analysis can model the Boltzmann distribution of likely conformers, leading to a more accurate predicted spectrum and a more reliable assignment.[12]
Detailed Experimental Protocol (VCD)
-
Sample Preparation: Prepare a high-concentration solution (e.g., 0.1 M) of the enantiopure sample in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄).[8][11] High concentration is needed because VCD signals are inherently weak.[11]
-
Computational Modeling:
-
Build a 3D model of one enantiomer (e.g., the R-enantiomer).
-
Perform a thorough conformational search using molecular mechanics or semi-empirical methods.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for all low-energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Data Acquisition: Record the IR and VCD spectra of the sample on a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[8]
-
Spectral Comparison: Visually and/or algorithmically compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
Electronic Circular Dichroism (ECD)
ECD is the differential absorption of circularly polarized light in the UV-Visible range.[13][14] Unlike VCD, ECD requires the presence of a chromophore—a part of the molecule that absorbs UV-Vis light.
Causality in Application: The 2,6-dichlorophenyl group in the target molecules is an excellent chromophore.[2] The electronic transitions within this aromatic ring are sensitive to the chiral environment of the stereocenter, making ECD a highly applicable and sensitive technique for this class of compounds.
Detailed Experimental Protocol (ECD)
The workflow for ECD is analogous to VCD, with key differences in the spectral region and computational approach.
-
Sample Preparation: Prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Computational Modeling: The process is similar to VCD, but instead of vibrational frequencies, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and rotational strengths, which are then used to simulate the ECD spectrum.[15]
-
Data Acquisition: Record the UV-Vis and ECD spectra on a CD spectrometer.
-
Spectral Comparison: Compare the experimental ECD spectrum to the Boltzmann-averaged TD-DFT calculated spectrum to assign the absolute configuration.
VCD vs. ECD: A Comparative Analysis
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Differential absorption of polarized infrared light by vibrational transitions.[11] | Differential absorption of polarized UV-Vis light by electronic transitions.[13] |
| Applicability | Nearly universal; all chiral molecules have IR vibrations.[11] | Requires a chromophore (e.g., aromatic ring, carbonyl).[13] |
| Sensitivity | Sensitive to the entire molecular structure and conformation.[8] | Highly sensitive to the environment around the chromophore. |
| Sample Conc. | High concentration required (mg scale).[11] | Low concentration sufficient (µg scale).[16] |
| Information | Rich in structural information with many bands across the mid-IR. | Fewer bands, but can be very intense and distinctive. |
| Computation | DFT calculations of vibrational frequencies. | Time-Dependent DFT (TD-DFT) calculations of electronic transitions.[15] |
The two techniques are often complementary; VCD provides information on the overall stereostructure, while ECD hones in on the chiral environment of the chromophore.[17]
Chapter 3: The NMR Approach - Mosher's Acid Analysis
When crystallization fails and chiroptical methods are unavailable or inconclusive, Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust solution. Since enantiomers are indistinguishable by NMR, a chiral derivatizing agent (CDA) is used to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and thus distinct NMR spectra.[3][18] The most common CDA for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.[19][20]
Principle of Mosher's Acid Analysis
The method involves separately reacting the chiral propanoic acid derivative (which must first be reduced to the corresponding alcohol) with enantiopure (R)- and (S)-MTPA chloride.[21] This creates two diastereomeric Mosher's esters. In the preferred conformation of these esters, the bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a specific spatial arrangement. The phenyl group creates a strong anisotropic (shielding) effect in the NMR spectrometer's magnetic field. Protons located on one side of the MTPA plane will be shielded (shifted to a lower chemical shift, δ), while those on the other side are deshielded.[22] By comparing the ¹H NMR spectra of the two diastereomers and calculating the difference in chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined.[23]
Workflow for Assigning Configuration via Mosher's Method
Caption: Logical flow for Mosher's acid analysis.
Detailed Experimental Protocol
-
Reduction: Reduce the chiral this compound to the corresponding 3-(2,6-dichlorophenyl)propan-1-ol using a mild reducing agent like LiAlH₄ or BH₃·THF. Purify the resulting alcohol.
-
Esterification (Two separate reactions):
-
Reaction A: In a dry NMR tube, dissolve ~2 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine-d₅. Add ~1.2 equivalents of (R)-MTPA chloride.
-
Reaction B: In a separate dry NMR tube, dissolve ~2 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine-d₅. Add ~1.2 equivalents of (S)-MTPA chloride.
-
Allow both reactions to proceed to completion at room temperature (typically 1-4 hours).[19]
-
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. It is also highly recommended to acquire 2D spectra (COSY, HSQC) to unambiguously assign all proton signals on both sides of the chiral center.
-
Data Analysis:
-
Create a table of chemical shifts (δ) for the assigned protons in both the (R)- and (S)-ester spectra.
-
Calculate the difference: Δδ = δS - δR for each corresponding proton.
-
Draw the molecule in the planar zigzag conformation with the MTPA ester group on the right. According to the established model, protons for which Δδ is positive will lie on one side of this plane, and protons for which Δδ is negative will lie on the other.
-
By matching this pattern to the known shielding cones of the MTPA phenyl group, the absolute configuration of the carbinol center can be deduced.[22][23]
-
Chapter 4: A Comparative Summary and Decision-Making Framework
Choosing the right technique depends on the available sample, instrumentation, and the specific structural features of the molecule. The following table provides a comprehensive comparison.
| Criterion | SC-X-ray Crystallography | VCD / ECD Spectroscopy | Mosher's NMR Analysis |
| Principle | Anomalous X-ray dispersion | Differential absorption of polarized light | NMR of diastereomeric derivatives |
| Sample Form | High-quality single crystal | Solution (or solid film/gas) | Solution |
| Sample Amount | Micrograms (if crystal forms) | mg (VCD), µg (ECD) | ~5 mg (for two reactions) |
| Destructive? | No | No | Yes (requires chemical modification) |
| Reliance on Computation | No (for determination) | Yes, essential for assignment[8] | No (relies on empirical model) |
| Key Requirement | Ability to crystallize | Enantiopure sample | Enantiopure sample & CDA |
| Confidence | Very High (Gold Standard)[3] | High (with good spectral match) | High (with clear Δδ values) |
| Primary Advantage | Unambiguous 3D structure | Solution-phase analysis[9] | Bypasses need for crystals |
Decision-Making Workflow
To aid in selecting the optimal analytical path, the following decision tree can be used.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The determination of absolute configuration for chiral this compound derivatives is a solvable challenge with the right analytical strategy. While single-crystal X-ray crystallography remains the unequivocal gold standard, its requirement for crystalline material is a significant limitation.[4][9] In its absence, the complementary chiroptical techniques of VCD and ECD provide a powerful, non-destructive path to assignment through the synergy of experimental spectroscopy and quantum mechanical calculation.[17] When these methods are not viable, the classic Mosher's acid NMR analysis offers a reliable, albeit destructive, alternative that cleverly bypasses the need for either crystals or specialized spectrometers beyond standard NMR.
As a Senior Application Scientist, my recommendation is to pursue SC-XRD as the primary objective. If unsuccessful, the choice between VCD/ECD and Mosher's analysis should be guided by the availability of instrumentation and computational resources. A confident assignment often benefits from the application of two orthogonal techniques, providing a self-validating system that ensures the highest level of scientific integrity in your drug discovery and development pipeline.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. mdpi.com [mdpi.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Absolute configuration - Wikipedia [en.wikipedia.org]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jascoinc.com [jascoinc.com]
- 12. schrodinger.com [schrodinger.com]
- 13. researchgate.net [researchgate.net]
- 14. Circular dichroism - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the Complementarity of ECD and VCD Techniques [tudoster.unideb.hu]
- 18. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 19. benchchem.com [benchchem.com]
- 20. Mosher's acid - Wikipedia [en.wikipedia.org]
- 21. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking analytical methods for 3-(2,6-dichlorophenyl)propanoic acid detection
An Expert's Guide to the Analytical Benchmarking of 3-(2,6-dichlorophenyl)propanoic Acid
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This compound (DCPAA), a potential process-related impurity or metabolite associated with various APIs, demands rigorous analytical scrutiny. The presence of such impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product.[1] Therefore, selecting an appropriate analytical method is a critical decision that balances sensitivity, specificity, and operational efficiency.
This guide provides an in-depth comparison of the two most prevalent and robust analytical techniques for the detection and quantification of DCPAA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer field-proven insights into the rationale behind specific procedural choices. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for their analytical challenges.
Understanding the Analyte: this compound (DCPAA)
Before benchmarking analytical methods, it is crucial to understand the physicochemical properties of the target analyte.
-
Key Features: DCPAA possesses a carboxylic acid group, making it polar and acidic. It also contains a dichlorinated phenyl ring, which acts as a strong chromophore, making it suitable for UV detection. Its polarity and relatively low volatility present a challenge for direct GC analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis. Its applicability to a wide range of polar and non-polar compounds makes it an excellent first-line approach for DCPAA.
Principle of the Method
RP-HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[5] Compounds with greater hydrophobicity (like the dichlorophenyl ring of DCPAA) will interact more strongly with the stationary phase, resulting in longer retention times. The mobile phase strength is modulated by varying the ratio of an organic solvent (e.g., acetonitrile) to an aqueous buffer, allowing for the elution and separation of analytes. Detection is achieved by passing the eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength.
Experimental Protocol: HPLC-UV Analysis of DCPAA
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.
1. Materials and Reagents:
- DCPAA Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
- Ortho-phosphoric Acid (Analytical Grade)
- Water (HPLC Grade or Milli-Q)
2. Instrument and Conditions:
- HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/VIS or Diode Array Detector (DAD).
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Rationale: A C18 column provides excellent hydrophobic retention for the dichlorophenyl moiety of DCPAA, leading to good separation from more polar impurities.
- Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
- Rationale: Buffering the mobile phase at a low pH suppresses the ionization of the carboxylic acid group on DCPAA. This results in a more retained, single-form analyte, leading to sharper, more symmetrical peaks.
- Mobile Phase B: Acetonitrile.
- Elution Mode: Isocratic at 50:50 (v/v) Mobile Phase A:B.
- Rationale: An isocratic elution is simpler, more robust, and often sufficient for separating a target analyte from its key impurities. A gradient elution may be developed if the sample matrix is complex.[6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
- Detection Wavelength: 225 nm.
- Rationale: The phenyl ring with chlorine substituents typically exhibits strong absorbance in the lower UV range. 225 nm provides high sensitivity for this class of compounds.[7]
- Injection Volume: 20 µL.
3. Standard and Sample Preparation:
- Diluent: 50:50 (v/v) Methanol:Water.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of DCPAA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the diluent.
- Sample Solution: Prepare the sample containing DCPAA to an expected concentration within the calibration range using the diluent. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability and Analysis:
- Equilibrate the system with the mobile phase until a stable baseline is achieved.
- Inject a standard solution (e.g., 10 µg/mL) five times.
- Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
- Inject the blank (diluent), followed by the calibration standards and sample solutions.
- Construct a calibration curve by plotting peak area versus concentration. Determine the concentration of DCPAA in the sample solution from the curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of DCPAA.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher specificity or for analyzing DCPAA in complex matrices where co-elutions might be an issue with UV detection, GC-MS offers a powerful alternative. However, due to the low volatility of the carboxylic acid, a chemical derivatization step is mandatory.
Principle of the Method
GC separates volatile and thermally stable compounds in a gaseous mobile phase (carrier gas, e.g., Helium). The sample is injected into a heated inlet, vaporized, and swept onto a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. As compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules (e.g., via Electron Ionization - EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The result is a unique mass spectrum for each compound, acting as a chemical fingerprint, providing high specificity.
Experimental Protocol: GC-MS Analysis of DCPAA
This protocol includes a necessary derivatization step to convert DCPAA into a volatile ester. Silylation is a common and effective choice.[8]
1. Materials and Reagents:
- DCPAA Reference Standard
- Hexane (GC Grade)
- Pyridine (GC Grade)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Anhydrous Sodium Sulfate
2. Instrument and Conditions:
- GC-MS System: Gas Chromatograph with a Mass Selective Detector (MSD).
- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Rationale: A non-polar DB-5ms column is a general-purpose column that provides excellent separation for a wide range of derivatized compounds.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless (1 µL injection volume).
- Rationale: Splitless injection is preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.
- Oven Temperature Program:
- Initial Temp: 100 °C, hold for 2 min.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- Rationale: This temperature program allows for the separation of the derivatized analyte from solvent and derivatizing agent peaks while ensuring it elutes in a reasonable time with good peak shape.
- MS Parameters:
- Ion Source Temp: 230 °C.
- Interface Temp: 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Scan (m/z 50-500) for qualitative analysis and method development. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity.
- Rationale: EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[9][10] SIM mode significantly improves the signal-to-noise ratio by only monitoring characteristic ions of the derivatized DCPAA.
3. Derivatization and Sample Preparation:
- Standard/Sample Preparation: Accurately weigh the sample or standard into a vial. If in solution, evaporate the solvent to dryness under a stream of nitrogen.
- Derivatization:
- Add 100 µL of Pyridine to the dried residue.
- Add 100 µL of BSTFA + 1% TMCS.
- Cap the vial tightly and heat at 70 °C for 30 minutes.[11]
- Cool to room temperature. The sample is now ready for injection.
- Rationale: BSTFA is a powerful silylating agent that converts the acidic proton of the carboxylic acid to a non-polar trimethylsilyl (TMS) group, creating a volatile TMS-ester suitable for GC.
4. Analysis:
- Inject the derivatized standards and samples.
- Identify the DCPAA-TMS peak by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak and characteristic fragment ions.
- For quantification in SIM mode, monitor at least three characteristic ions (one for quantification, two for confirmation).
Workflow for GC-MS Analysisdot
References
- 1. Validation of an HPLC Method for the Determination of Diclofenac Diethylamine and Three of Its Impurities in a Gel Pharmaceutical Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. 3-(2,4-Dichlorophenyl)propanoic acid | C9H8Cl2O2 | CID 2740915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. jptcp.com [jptcp.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities | MDPI [mdpi.com]
- 11. epa.gov [epa.gov]
In the landscape of contemporary drug discovery, the early identification and optimization of a compound's metabolic liabilities are paramount. A candidate molecule with promising potency can falter in later developmental stages due to poor pharmacokinetic properties, with metabolic instability being a primary culprit.[][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret in vitro metabolic stability studies for the quantitative comparison of structurally related compounds. By understanding the nuances of these assays, research teams can establish robust Structure-Metabolic Stability Relationships (SMSR) to guide medicinal chemistry efforts and select candidates with a higher probability of in vivo success.
Foundational Principles: Beyond the Half-Life
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2][3] While often colloquially discussed in terms of "half-life," a more precise and scalable metric is intrinsic clearance (CLint) .[4][5] This parameter reflects the inherent ability of the liver's enzymatic machinery to metabolize a drug, independent of physiological factors like blood flow.[4][6] A high CLint suggests rapid metabolism, which can lead to low bioavailability and a short duration of action.[][7] Conversely, an excessively low CLint may result in drug accumulation and potential toxicity.[8]
The primary goal of these comparative studies is to understand how subtle changes in a chemical scaffold impact its interaction with metabolic enzymes. These enzymes are broadly categorized into:
-
Phase I Enzymes: Primarily Cytochrome P450s (CYPs), these enzymes introduce or expose functional groups through oxidation, reduction, or hydrolysis.[9]
-
Phase II Enzymes: These enzymes, such as UDP-glucuronosyltransferases (UGTs), conjugate the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.[]
The choice of the in vitro system is therefore critical as it determines which of these metabolic pathways are being interrogated.
Core Assay Systems: Microsomes vs. Hepatocytes
The two most prevalent in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[10][11] The selection of the appropriate system is a critical experimental design choice.
Liver microsomes are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells.[12] They are a rich source of Phase I enzymes, particularly CYPs, making them an excellent tool for assessing oxidative metabolism.[13][14]
-
Causality Behind the Choice: The primary reason to employ a microsomal assay is its simplicity, cost-effectiveness, and high-throughput nature, making it ideal for early-stage screening of large numbers of compounds.[14] It specifically isolates the contribution of major oxidative pathways to a compound's metabolism.[13]
-
Protocol Integrity: A self-validating microsomal stability assay must include appropriate controls. The reaction is initiated by the addition of the cofactor NADPH, which is essential for CYP activity.[12][15] Therefore, a control incubation without NADPH is crucial to assess non-CYP-mediated degradation or chemical instability.[13] Additionally, a positive control compound with known metabolic characteristics should be run in parallel to confirm the metabolic competence of the microsomal batch.[13]
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a physiologically relevant environment.[16][17][18]
-
Causality Behind the Choice: When a compound is suspected to be metabolized by non-CYP enzymes or undergo significant Phase II conjugation, a hepatocyte assay is the more appropriate choice.[4][17] It provides a more holistic view of hepatic metabolism.[19] For compounds that exhibit high stability in microsomes, the hepatocyte assay can reveal metabolic pathways that were not apparent in the simpler system.
-
Protocol Integrity: For hepatocyte assays, a key control is heat-inactivated hepatocytes to account for any non-enzymatic degradation or binding to cellular components.[16] The viability of the hepatocytes throughout the experiment must also be monitored to ensure that the observed disappearance of the compound is due to metabolism and not cell death.
| Feature | Liver Microsomal Assay | Hepatocyte Assay |
| Enzyme Content | Primarily Phase I (CYP) enzymes.[4][19] | Comprehensive suite of Phase I and Phase II enzymes.[4][17] |
| Cofactors | Requires external addition of cofactors (e.g., NADPH).[12][13] | Contains endogenous cofactors.[][10] |
| Cellular Structure | Subcellular fraction (vesicles). | Intact, whole cells.[9] |
| Complexity & Cost | Simpler, lower cost, higher throughput.[14] | More complex, higher cost, lower throughput.[9] |
| Primary Application | Early screening, assessing Phase I metabolism.[13] | Broader metabolic profiling, assessing Phase I & II metabolism.[4] |
Diagram: Decision Logic for Assay Selection
Caption: Decision tree for selecting the appropriate in vitro metabolic stability assay.
Experimental Design and Execution for Comparative Analysis
To ensure that the observed differences in metabolic stability are truly due to structural modifications and not experimental artifacts, a rigorously controlled experimental design is essential.
-
Preparation of Reagents:
-
Thaw liver microsomes or cryopreserved hepatocytes according to the supplier's instructions.[12][16]
-
Prepare stock solutions of the test compounds and positive controls (e.g., Testosterone, Verapamil) in an appropriate organic solvent like DMSO or acetonitrile. The final solvent concentration in the incubation should be kept low (typically ≤ 0.1% for DMSO) to avoid inhibiting enzyme activity.[16][20]
-
Prepare the necessary buffers and, for microsomal assays, the NADPH regenerating system.[12]
-
-
Incubation:
-
Pre-warm the microsomal or hepatocyte suspension, buffer, and test compounds to 37°C.[7][12]
-
Initiate the reaction by adding the test compound to the enzyme/cell suspension. For microsomal assays, the reaction is typically started by adding the NADPH regenerating system.[12][14]
-
The concentration of the test compound should be kept well below its Km to ensure first-order kinetics, which simplifies data analysis. A concentration of 1 µM is common.[4]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken.[4][14] The "0" time point sample is taken immediately after the addition of the test compound and represents 100% of the initial concentration.
-
The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[6][12] This step serves to precipitate the proteins and halt all enzymatic activity.[12]
-
-
Sample Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.[6]
-
The supernatant, containing the remaining parent compound, is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][21] LC-MS/MS provides the necessary sensitivity and selectivity to accurately quantify the parent compound in a complex biological matrix.[21]
-
Diagram: General Experimental Workflow
References
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. mttlab.eu [mttlab.eu]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 18. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. bioivt.com [bioivt.com]
- 20. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling of 3-(2,6-dichlorophenyl)propanoic Acid for Pharmacokinetic and Metabolic Tracer Studies
Introduction: The Imperative for Precision in Tracer Studies
In modern drug development, a thorough understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is non-negotiable.[1][2] Isotopic labeling is a cornerstone technique that allows researchers to trace a molecule's journey through a biological system with high precision.[2][3][4][5] This guide provides an in-depth comparison of isotopic labeling strategies for 3-(2,6-dichlorophenyl)propanoic acid, a representative small molecule, offering a framework for selecting the optimal tracer for pharmacokinetic (PK) and metabolism studies. We will delve into the strategic choices between common stable isotopes, provide actionable experimental protocols, and present a comparative analysis to guide your research.
Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and chemically identical to their more common counterparts, making them ideal for safe use in a wide array of biological investigations, including human trials.[6][7] By replacing one or more atoms in the drug molecule with a heavier isotope, we create a tracer that is distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, without altering its fundamental physicochemical properties.[2][3]
Section 1: Strategic Isotope Selection: Deuterium (²H) vs. Carbon-13 (¹³C)
The choice of isotope is the most critical decision in designing a tracer study. For a molecule like this compound, the primary candidates are deuterium and carbon-13. Each offers a distinct set of advantages and challenges.
Deuterium (²H) Labeling:
Deuterium is often chosen for its relative ease of synthesis and lower cost of starting materials.[8] However, its application requires a deep understanding of a phenomenon known as the Kinetic Isotope Effect (KIE).[9] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[9][10] Consequently, if a C-H bond cleavage is part of the rate-determining step in a metabolic pathway, substituting hydrogen with deuterium can significantly slow down the reaction.[9][10][11]
This can be a double-edged sword. On one hand, it can be strategically used to slow metabolism at known "soft spots," potentially improving a drug's pharmacokinetic profile.[9][12] On the other hand, it can unintentionally alter the metabolic profile, leading to a misinterpretation of the drug's natural fate or even cause "metabolic switching," where the body utilizes an alternative metabolic pathway.[13]
Carbon-13 (¹³C) Labeling:
Carbon-13 is generally considered the "gold standard" for metabolic tracers where preserving the native metabolic pathway is paramount.[14][15] The C-¹³C bond strength is nearly identical to that of a C-¹²C bond, resulting in a negligible KIE. This ensures that the labeled molecule behaves virtually identically to the unlabeled drug, providing a more accurate picture of its ADME profile.[14]
The primary drawbacks of ¹³C labeling are the higher cost of isotopically enriched starting materials and often more complex, multi-step syntheses required to place the label in a metabolically stable position.[8]
Decision Framework for Isotope Selection
The choice between ²H and ¹³C is dictated by the experimental goal. The following diagram outlines a logical decision-making process for researchers.
Caption: Decision framework for selecting an appropriate isotopic label.
Section 2: Synthesis and Quality Control Workflows
A robust and reproducible synthesis followed by rigorous quality control is essential for generating a reliable tracer. Below, we outline an exemplar synthetic workflow and the critical analytical validations required.
General Synthetic & QC Workflow
The overall process, from selecting the labeled precursor to final validation, must be systematic. The following diagram illustrates this critical path.
Caption: General workflow for synthesis and quality control of an isotopically labeled compound.
Exemplar Protocol: ¹³C-Labeling of this compound
This protocol describes the synthesis of this compound labeled with carbon-13 at the carboxyl position ([1-¹³C]-3-(2,6-dichlorophenyl)propanoic acid). This position is chosen for its metabolic stability relative to potential ring or chain hydroxylations.
Objective: To synthesize [1-¹³C]-3-(2,6-dichlorophenyl)propanoic acid with >98% chemical purity and >99% isotopic enrichment.
Materials:
-
2,6-Dichlorobenzyl bromide
-
Magnesium turnings
-
¹³CO₂ gas (99% enrichment)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1M)
-
Standard laboratory glassware and reagents for extraction and purification.
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, react 2,6-dichlorobenzyl bromide with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, 2,6-dichlorobenzylmagnesium bromide.
-
Carbonation: Bubble ¹³CO₂ gas through the cooled Grignard solution. The nucleophilic Grignard reagent will attack the electrophilic ¹³C of the carbon dioxide.
-
Quenching and Acidification: Carefully quench the reaction with 1M hydrochloric acid. This protonates the carboxylate salt to form the desired [1-¹³C]-2,6-dichlorophenylacetic acid.
-
Chain Extension (Arndt-Eistert Homologation or similar):
-
Convert the resulting carboxylic acid to its acid chloride using thionyl chloride.
-
React the acid chloride with diazomethane to form a diazoketone.
-
Perform a Wolff rearrangement in the presence of water to yield the final product, [1-¹³C]-3-(2,6-dichlorophenyl)propanoic acid.
-
-
Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) to achieve >98% chemical purity.
-
Quality Control Validation:
-
LC-MS: Confirm the molecular weight of the final product, observing the expected +1 Da mass shift compared to the unlabeled standard.[16][17] Calculate isotopic enrichment by comparing the peak areas of the labeled (M+1) and unlabeled (M) species.
-
NMR: Utilize ¹³C-NMR to confirm the enrichment at the carboxyl carbon. ¹H-NMR should be used to verify the overall chemical structure and confirm the absence of impurities.[1][16]
-
Section 3: Comparative Performance and Data Analysis
The ultimate measure of a tracer's utility lies in its performance in biological systems. The choice of label directly impacts data interpretation, particularly in quantitative bioanalysis using LC-MS/MS.
Comparative Analysis of Labeling Strategies
The following table summarizes the key performance characteristics and considerations for different labeling approaches for this compound.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Metabolic Fidelity | Moderate to High. Risk of Kinetic Isotope Effect (KIE) may alter metabolism.[11] | Very High. Negligible KIE ensures the tracer accurately reflects the unlabeled drug's fate. |
| Synthesis Complexity | Generally lower. Can often be achieved via H-D exchange reactions.[8] | Generally higher. Often requires multi-step synthesis from a labeled precursor.[8] |
| Relative Cost | Lower | Higher |
| Analytical Considerations (LC-MS) | May exhibit slight chromatographic retention time shifts compared to the unlabeled analyte, potentially complicating use as an internal standard.[15] | Co-elutes perfectly with the unlabeled analyte, making it an ideal internal standard for quantitative bioanalysis.[15] |
| Risk of Back-Exchange | Possible if the label is placed at an acidic or exchangeable position (e.g., -OH, -NH, α-carbonyl C-H). | Not a concern. The C-C bond is stable. |
| Best Use Case | Probing KIE, intentionally slowing metabolism, or when cost is a primary constraint and KIE is determined to be minimal for the sites of interest. | "Gold standard" for ADME, pharmacokinetic, and mass balance studies where metabolic fidelity is critical.[14][18] |
Supporting Experimental Data Insights:
In a typical in-vitro metabolism study using human liver microsomes, a deuterated version of a compound where deuterium is placed on a carbon subject to cytochrome P450-mediated oxidation may show a 2- to 8-fold decrease in the rate of metabolite formation compared to the unlabeled parent drug.[11][12] In contrast, a ¹³C-labeled version at a stable position will show no significant difference in the metabolic rate. This underscores the importance of understanding a molecule's metabolic liabilities before selecting a deuterium labeling strategy.
Conclusion and Recommendations
The selection of an isotopic labeling strategy is a critical experimental design choice with significant downstream consequences for data quality and interpretation.
-
For definitive ADME and pharmacokinetic studies of this compound, Carbon-13 labeling is the superior choice . Its metabolic inertness ensures that the data collected accurately reflects the behavior of the therapeutic agent. It is the recommended standard for regulatory submissions requiring quantitative bioanalysis.
-
Deuterium labeling remains a valuable tool for mechanistic studies, particularly for investigating the role of C-H bond cleavage in metabolism or for creating metabolically stabilized analogues (a strategy in drug design itself).[9][19] However, its use as a simple tracer requires careful preliminary studies to rule out a significant Kinetic Isotope Effect that could confound the results.
Ultimately, the investment in a well-designed, high-purity, and appropriately validated isotopically labeled tracer is fundamental to generating unambiguous and reliable data in the drug development pipeline.
References
- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. metsol.com [metsol.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. isotope.com [isotope.com]
- 10. Portico [access.portico.org]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. isotopically labeled compounds: Topics by Science.gov [science.gov]
- 18. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-(2,6-dichlorophenyl)propanoic acid Metabolites
This guide provides a comprehensive comparison of reference standards and analytical methodologies for the study of 3-(2,6-dichlorophenyl)propanoic acid and its metabolites. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, supported by experimental data and established scientific principles, to facilitate robust and reliable analytical outcomes.
Introduction: Understanding the Metabolic Landscape of this compound
This compound is a halogenated aromatic carboxylic acid. While not as extensively studied as its close structural analog, the non-steroidal anti-inflammatory drug (NSAID) diclofenac [2-(2,6-dichloroanilino)phenylacetic acid], its metabolic fate can be predicted with a high degree of confidence based on established biotransformation pathways for similar xenobiotics.
The primary metabolic transformation is expected to be Phase I oxidation, specifically hydroxylation of the dichlorophenyl ring, mediated by cytochrome P450 (CYP) enzymes in the liver.[1] This process introduces a hydroxyl group at various positions on the aromatic ring, leading to the formation of several isomeric metabolites. The most probable sites for hydroxylation are the less sterically hindered positions, namely 3', 4', and 5'. Subsequent Phase II metabolism may involve the conjugation of these hydroxylated metabolites with glucuronic acid to form more water-soluble glucuronides, facilitating their excretion.[1]
Accurate identification and quantification of these metabolites are crucial for comprehensive pharmacokinetic and toxicological assessments. This necessitates the use of well-characterized analytical reference standards.
Caption: Predicted metabolic pathway of this compound.
Sourcing Reference Standards: A Comparative Approach
The availability of high-purity reference standards is a cornerstone of any quantitative analytical method. For the parent compound, this compound, several chemical suppliers offer this material, providing a solid starting point for method development.
| Supplier | Product Name | Purity | CAS Number |
| Thermo Scientific Chemicals | 3-(2,6-Dichlorophenyl)propionic acid | 96% | 51656-68-9[2][3] |
| BLD Pharm | 3-(2,6-Dichlorophenyl)butanoic acid | - | 36316-74-2[4] |
| Aladdin Scientific | 3-(2,4-Dichlorophenyl)propionic acid | min 97% | 55144-92-8[5] |
| Sigma-Aldrich | 3-(2,5-Dichlorophenyl)propanoic acid* | - | 68034-76-4 |
Note: Related isomers are listed for informational purposes and to highlight the importance of verifying the exact structure.
However, for the hydroxylated metabolites, commercially available, off-the-shelf reference standards are not readily found. This is a common challenge in the analysis of novel or less common compounds. In such cases, custom synthesis is the most reliable and scientifically sound approach.
Custom Synthesis: The Gold Standard for Metabolite Reference Materials
Several reputable companies specialize in the custom synthesis of drug metabolites and other complex organic molecules. These services are invaluable for obtaining the necessary reference standards for the hydroxylated metabolites of this compound.
Key Advantages of Custom Synthesis:
-
High Purity and Characterization: Custom synthesis providers typically offer comprehensive analytical data, including NMR, mass spectrometry, and HPLC purity analysis, ensuring the identity and quality of the reference standard.
-
Isotope Labeling: Many providers can synthesize stable isotope-labeled (e.g., ¹³C, ²H) versions of the metabolites. These are ideal for use as internal standards in mass spectrometry-based assays, enabling the most accurate quantification by correcting for matrix effects and extraction variability.
-
Scalability: Synthesis can be tailored to the required quantity, from micrograms for initial identification to milligrams or more for extensive use in validation and routine analysis.
Leading Providers of Custom Metabolite Synthesis:
-
ArtMolecule: Offers custom synthesis of a wide range of organic compounds, including drug metabolites, with expertise in hydroxylation and other metabolic reactions.
-
BOC Sciences: Provides custom synthesis of metabolites for various research applications, aiding in a deeper understanding of drug metabolism.
-
CalChem Synthesis: Specializes in custom synthesis for drug discovery and development, including the preparation of drug metabolites to support ADME and toxicology studies.
-
Charles River Laboratories: Offers custom metabolite synthesis services, including biomimetic oxidation to rapidly generate and characterize putative metabolites.
-
Hypha Discovery Ltd: Provides scalable synthesis of Phase I and Phase II metabolites using both biotransformation and chemical synthesis approaches.
When engaging a custom synthesis provider, it is crucial to provide the exact chemical structures of the desired metabolites (e.g., 3'-hydroxy-3-(2,6-dichlorophenyl)propanoic acid, 4'-hydroxy-3-(2,6-dichlorophenyl)propanoic acid, and 5'-hydroxy-3-(2,6-dichlorophenyl)propanoic acid).
Analytical Methodologies: A Comparative Guide
The analysis of this compound and its hydroxylated metabolites in biological matrices is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the required selectivity and sensitivity for accurate quantification at low concentrations.
Caption: General analytical workflow for the analysis of this compound metabolites.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness.
-
Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample to precipitate proteins. While efficient, it may result in less clean extracts compared to solid-phase extraction.
-
Solid-Phase Extraction (SPE): A more selective and rigorous technique that can provide cleaner extracts and pre-concentrate the analytes. Reversed-phase (C18) or mixed-mode SPE cartridges can be employed.
Chromatographic Separation: A Comparison of HPLC Columns
The chromatographic separation of the parent compound and its isomeric hydroxylated metabolites is a critical step. The choice of the HPLC column stationary phase significantly influences the resolution and retention of these analytes.
| Stationary Phase | Principle of Separation | Advantages | Disadvantages | Recommended for |
| C18 (Octadecylsilane) | Reversed-Phase | Robust and widely used; good retention for non-polar to moderately polar compounds. | May provide insufficient retention for very polar metabolites; limited selectivity for structurally similar isomers. | General-purpose analysis of the parent compound and less polar metabolites. |
| Phenyl-Hexyl | Reversed-Phase with π-π interactions | Enhanced selectivity for aromatic compounds due to π-π interactions with the phenyl rings.[6] | May exhibit different elution orders compared to C18, requiring method optimization. | Improved separation of aromatic isomers, such as the hydroxylated metabolites of this compound. |
| Biphenyl | Reversed-Phase with enhanced π-π interactions | Provides increased retention and selectivity for aromatic and unsaturated compounds compared to standard phenyl phases.[7] | May require specific mobile phase conditions (e.g., methanol-based) to achieve optimal selectivity. | High-resolution separation of structurally similar aromatic metabolites. |
| Polar-Embedded Phases | Reversed-Phase with a polar functional group | Improved retention of polar compounds and compatibility with 100% aqueous mobile phases. | Selectivity can be highly dependent on the specific embedded polar group. | Analysis of both the parent compound and more polar metabolites in a single run. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Normal-Phase partitioning | Excellent retention for very polar compounds that are poorly retained in reversed-phase.[6] | Requires careful control of mobile phase water content; may have longer equilibration times. | Analysis of highly polar metabolites, such as glucuronide conjugates. |
| Porous Graphitic Carbon (PGC) | Adsorption and charge-induced interactions | Unique selectivity for planar molecules and structural isomers; stable over a wide pH range.[6] | Can be prone to irreversible adsorption for some compounds; may require high organic solvent content for elution. | Separation of challenging isomeric metabolites that are difficult to resolve on silica-based phases. |
Experimental Data Snapshot: Performance of Different Columns for Related Compounds
An application note on the separation of diclofenac and its 4'-hydroxy metabolite demonstrated the superior performance of a Kinetex Biphenyl column compared to a Luna Omega Polar C18 column. The biphenyl phase provided increased retention and narrower peaks, leading to enhanced MS sensitivity due to a combination of π-π and polar interactions.[7] This highlights the importance of selecting a stationary phase that offers multiple interaction modes for resolving structurally similar metabolites.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative analysis.[1] Negative electrospray ionization (ESI) is typically preferred for acidic compounds like this compound and its hydroxylated metabolites.
Illustrative MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M-H]⁻ | Specific fragment |
| Hydroxylated Metabolite | [M-H]⁻ | Specific fragment |
| Isotope-Labeled Internal Standard | [M+n-H]⁻ | Specific fragment |
The exact m/z values will need to be determined experimentally by infusing the pure reference standards.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific instrumentation and application.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
UPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: Kinetex 2.6 µm Biphenyl 100 Å, 50 x 2.1 mm (or equivalent phenyl-based column for enhanced aromatic selectivity).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Re-equilibration at 5% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Self-Validation System:
The robustness of this protocol is ensured by the inclusion of a stable isotope-labeled internal standard for each analyte. This internal standard co-elutes with its corresponding analyte and experiences similar ionization and matrix effects, allowing for accurate correction and reliable quantification across different samples and batches. The use of a high-resolution stationary phase like a biphenyl column further enhances the specificity of the method by chromatographically separating the isomeric metabolites.
Conclusion
The successful analysis of this compound and its metabolites hinges on a well-defined analytical strategy. While the parent compound is commercially available, obtaining reference standards for its hydroxylated metabolites requires a proactive approach through custom synthesis. The use of stable isotope-labeled internal standards is highly recommended to ensure the highest level of accuracy and precision. For chromatographic separation, a phenyl-based stationary phase, such as a biphenyl column, is recommended to achieve optimal resolution of the isomeric metabolites. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate a robust and reliable analytical method for these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(2,6-Dichlorophenyl)propionic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 4. 36316-74-2|3-(2,6-Dichlorophenyl)butanoic acid|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Safety Operating Guide
Navigating the Safe Handling of 3-(2,6-dichlorophenyl)propanoic Acid: A Guide for Laboratory Professionals
For researchers engaged in the synthesis and application of novel chemical entities, a deep and practical understanding of safe handling protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and personal well-being. This guide provides essential, experience-driven procedures for the safe handling, personal protection, and disposal of 3-(2,6-dichlorophenyl)propanoic acid, a compound requiring meticulous attention to safety protocols due to its chemical properties. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, this guide synthesizes data from closely related analogs, such as 3-(2,4-dichlorophenyl)propionic acid and 2,6-dichlorophenylacetic acid, along with established principles for managing halogenated organic acids.[1][2]
Hazard Assessment and Triage: Understanding the Risks
The primary step in the safe handling of any chemical is a thorough understanding of its potential hazards. Based on data from structurally similar compounds, this compound should be treated as a substance that can cause significant irritation and potential harm upon exposure.
Key Anticipated Hazards:
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3]
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3][4]
-
Aquatic Toxicity: As with many halogenated organic compounds, it is prudent to assume high toxicity to aquatic life.[1][3]
The following table summarizes the hazard classifications based on available data for analogous compounds.
| Hazard Classification | Category | Basis of Assessment |
| Serious Eye Damage/Irritation | Category 2 | Data from 2,6-Dichlorophenylacetic acid and 3-(2,4-Dichlorophenyl)propionic acid[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Data from 2,6-Dichlorophenylacetic acid[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Data from 2,6-Dichlorophenylacetic acid and 3-(2,4-Dichlorophenyl)propionic acid (Respiratory Irritation)[1][2][3] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Data from 3-(2,4-Dichlorophenyl)propionic acid[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE is a dynamic process, guided by the specific procedures being undertaken.
Caption: PPE Selection Workflow for this compound.
Core PPE Requirements:
-
Eye and Face Protection: At a minimum, safety glasses with side shields should be worn.[1] When there is a risk of splashing, chemical splash goggles are required. For tasks with a higher splash potential, a face shield should be worn in conjunction with goggles.[1]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for incidental contact. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[1]
-
Body Protection: A standard laboratory coat should be worn and kept fully fastened. For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All work that may generate dust or aerosols of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic operational plan is crucial for minimizing exposure and preventing accidental release.
Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[1][4]
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Weighing: When weighing the solid compound, do so in a fume hood or on a balance with appropriate local exhaust ventilation to control dust.
-
Dissolution: When dissolving the compound, add it slowly and in small portions to the solvent to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Reactions: For chemical reactions, use appropriate glassware and ensure that the reaction setup is secure. Consider the potential for pressure build-up and have a plan for its safe release.
Disposal Plan: Responsible Waste Management
The proper segregation and disposal of chemical waste are paramount for environmental protection and regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.
Caption: Disposal Workflow for this compound.
Disposal Steps:
-
Waste Segregation: All waste containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be disposed of as halogenated organic waste .[5] Do not mix with non-halogenated waste streams.[5]
-
Waste Containers: Use only approved, properly labeled hazardous waste containers. Ensure the container is compatible with the chemical and is kept securely closed when not in use.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Surplus and Unused Material: Unused or surplus this compound should be disposed of as hazardous waste. Consider offering it to a licensed disposal company or dissolving it in a combustible solvent for incineration in a facility with an afterburner and scrubber.[1]
-
Contaminated Packaging: The original container, once empty, should be handled as hazardous waste and disposed of accordingly.[1]
By implementing these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
